Product packaging for 2-Benzylpyrimidin-5-amine(Cat. No.:CAS No. 1094411-82-1)

2-Benzylpyrimidin-5-amine

Cat. No.: B15296946
CAS No.: 1094411-82-1
M. Wt: 185.22 g/mol
InChI Key: SIODZEMETHAHOI-UHFFFAOYSA-N
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Description

2-Benzylpyrimidin-5-amine is an organic compound with the molecular formula C 11 H 11 N 3 and a molecular weight of 185.23 g/mol . Its structure features a pyrimidine ring, a common heterocycle in medicinal chemistry, with an amine group at the 5-position and a benzyl substituent at the 2-position . The compound is assigned CAS Number 1094411-82-1 . As a pyrimidine derivative, this scaffold is of significant interest in pharmaceutical and agrochemical research. Pyrimidine-based structures are frequently explored as key building blocks in drug discovery . Research into similar 2-benzylthio-pyrimidine analogues has described them as "drug-like small molecules," indicating their relevance for developing new therapeutic agents . The amine functional group on the pyrimidine ring makes it a versatile synthetic intermediate, amenable to further chemical modifications for creating diverse compound libraries . Researchers value this structural motif for its potential to interact with various biological targets. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B15296946 2-Benzylpyrimidin-5-amine CAS No. 1094411-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1094411-82-1

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-benzylpyrimidin-5-amine

InChI

InChI=1S/C11H11N3/c12-10-7-13-11(14-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,12H2

InChI Key

SIODZEMETHAHOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C=N2)N

Origin of Product

United States

Foundational & Exploratory

2-Benzylpyrimidin-5-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylpyrimidin-5-amine is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is a prevalent scaffold in a vast array of biologically active molecules and pharmaceuticals. The presence of a benzyl group at the 2-position and an amine group at the 5-position suggests potential for diverse chemical modifications and a range of pharmacological activities. This technical guide provides a detailed overview of the known and predicted properties of this compound, including its chemical and physical characteristics, potential synthetic routes, and prospective biological significance based on related structures. Due to the limited availability of data for this specific isomer, information from closely related analogues is also presented to offer a comprehensive profile.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationNotes
IUPAC Name This compound
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
Appearance Likely a solid at room temperatureBased on similar aminopyrimidines.
Melting Point Not availableExpected to be a crystalline solid with a defined melting point.
Boiling Point Not availableLikely to decompose at higher temperatures.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.The benzyl group decreases water solubility compared to unsubstituted aminopyrimidine.
pKa Not availableThe pyrimidine nitrogens are weakly basic, and the amino group is a weak base.
SMILES Nc1cncc(Cc2ccccc2)n1
InChI InChI=1S/C11H11N3/c12-10-6-13-11(14-7-10)8-9-4-2-1-3-5-9/h1-7H,8H2,12H2

Note: The values in this table are estimations based on the general properties of related pyrimidine derivatives and should be confirmed by experimental analysis.

Synthesis and Characterization

A definitive, published experimental protocol for the synthesis of this compound is not available. However, established methods for the synthesis of 2,5-disubstituted pyrimidines can be adapted. A plausible synthetic approach would involve the condensation of a suitable three-carbon precursor with an amidine derivative.

Proposed Synthetic Pathway

A potential route could involve the reaction of a β-dicarbonyl compound or its equivalent, functionalized with a benzyl group at the 2-position, with formamidine or a protected form thereof.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 Benzylamidine reaction Condensation/ Cyclization reactant1->reaction reactant2 3-aminoacrolein derivative reactant2->reaction product This compound reaction->product Potential_Biological_Activity cluster_compound cluster_targets Potential Cellular Targets cluster_effects Potential Biological Effects compound This compound kinase Protein Kinases compound->kinase Inhibition dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibition other_enzymes Other Enzymes compound->other_enzymes Modulation anticancer Anticancer Activity kinase->anticancer dhfr->anticancer antimicrobial Antimicrobial Activity dhfr->antimicrobial anti_inflammatory Anti-inflammatory Activity other_enzymes->anti_inflammatory

2-Benzylpyrimidin-5-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-Benzylpyrimidin-2-amine

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Technical Whitepaper on the Synthesis, Properties, and Biological Relevance of N-Benzylpyrimidin-2-amine

Note on the Topic: Initial searches for "2-Benzylpyrimidin-5-amine" did not yield sufficient data for a comprehensive technical guide, with ambiguity in its exact chemical structure and a lack of detailed experimental data in public databases. Therefore, this guide focuses on the closely related, well-documented isomer, N-benzylpyrimidin-2-amine , which has available data for its synthesis, properties, and biological activities.

Executive Summary

N-benzylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring system functionalized with a benzylamino group. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of N-benzylpyrimidin-2-amine have been investigated for their potential as therapeutic agents, notably as histone deacetylase (HDAC) inhibitors for anticancer applications[1]. This document provides a detailed overview of the chemical structure, nomenclature, physicochemical properties, a representative synthesis protocol, and the biological context of this compound and its derivatives.

Chemical Structure and IUPAC Name

The core structure of N-benzylpyrimidin-2-amine consists of a benzyl group attached to the amino group at the 2-position of a pyrimidine ring.

  • Chemical Structure: Chemical structure of N-benzylpyrimidin-2-amine (Image Source: PubChem CID 462456)

  • IUPAC Name: N-benzylpyrimidin-2-amine[2].

  • CAS Number: 4214-59-9[2].

  • Canonical SMILES: C1=CC=C(C=C1)CNC2=NC=CC=N2[2].

  • InChI Key: XLWNLCSWRLEMJR-UHFFFAOYSA-N[2].

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-benzylpyrimidin-2-amine, with data primarily sourced from the PubChem database.

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃PubChem[2]
Molecular Weight185.23 g/mol PubChem[2]
XLogP32.1PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]
Rotatable Bond Count2PubChem[2]
Exact Mass185.095297364 g/mol PubChem[2]
Topological Polar Surface Area51.8 ŲPubChem[2]
Heavy Atom Count14PubChem[2]

Representative Synthesis Protocol

The synthesis of N-benzylpyrimidin-2-amine derivatives can be achieved through nucleophilic aromatic substitution. The following protocol is a representative method adapted from the synthesis of similar compounds.

Reaction: Synthesis of N-benzylpyrimidin-2-amine from 2-chloropyrimidine and benzylamine.

Materials:

  • 2-chloropyrimidine

  • Benzylamine

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for reflux and work-up

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-chloropyrimidine (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and triethylamine (1.5 eq).

  • Flush the reaction vessel with argon or nitrogen and heat the mixture to 80-100 °C.

  • Monitor the reaction progress by TLC until the starting material (2-chloropyrimidine) is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-benzylpyrimidin-2-amine.

Biological Activity and Signaling Pathways

Derivatives of N-benzylpyrimidin-2-amine have been identified as promising histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis in cancer cells[1].

Below is a simplified diagram illustrating the signaling pathway affected by N-benzylpyrimidin-2-amine derivatives as HDAC inhibitors.

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Histones Acetylated Histones HDAC->Histones Deacetylation DNA Chromatin Histones->DNA Compaction TSG Tumor Suppressor Genes (e.g., p21, BAX) DNA->TSG Silencing Proliferation Cell Proliferation & Survival TSG->Proliferation Inhibition Inhibitor N-benzylpyrimidin-2-amine Derivative Inhibitor->HDAC Inhibition Experimental_Workflow start Compound Synthesis (N-benzylpyrimidin-2-amine derivative) enzymatic_assay In Vitro HDAC Enzymatic Assay start->enzymatic_assay cell_proliferation Cancer Cell Line Proliferation Assay (e.g., MTT) enzymatic_assay->cell_proliferation Potent Inhibitors western_blot Western Blot for Histone Acetylation cell_proliferation->western_blot Active Compounds in_vivo In Vivo Xenograft Mouse Model western_blot->in_vivo Confirmed Mechanism end Lead Candidate Identification in_vivo->end Efficacious in vivo

References

An In-depth Technical Guide on the Synthesis of Novel 2-Benzylpyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two plausible synthetic pathways for the preparation of novel 2-benzylpyrimidin-5-amine derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules, including approved drugs. The methodologies presented herein are based on established chemical transformations and offer versatile routes to a variety of substituted analogs. This document provides detailed experimental protocols, quantitative data from analogous reactions, and visual representations of the synthetic routes and relevant biological pathways.

Introduction

The pyrimidine core is a fundamental heterocyclic motif in numerous bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The this compound scaffold, in particular, holds promise for the development of targeted therapeutics. For instance, derivatives of N-benzylpyrimidin-2-amine have been investigated as histone deacetylase (HDAC) inhibitors, and N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown potent inhibition of the USP1/UAF1 deubiquitinase complex, both of which are significant targets in cancer therapy. This guide outlines two distinct and viable synthetic strategies for accessing novel this compound derivatives, providing researchers with the necessary information to embark on the synthesis and exploration of this promising class of compounds.

Synthesis Pathway A: Pyrimidine Ring Construction from Acyclic Precursors

This classical approach involves the construction of the pyrimidine ring from a benzyl-substituted three-carbon component and a guanidine source. This method is advantageous for producing the core scaffold in a limited number of steps. A subsequent functionalization is required to introduce the 5-amino group.

Workflow for Synthesis Pathway A

Synthesis_Pathway_A cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A Benzylmalonaldehyde or equivalent C 2-Benzylpyrimidine A->C Cyclocondensation B Guanidine B->C D 2-Benzyl-5-nitropyrimidine C->D HNO3/H2SO4 E This compound D->E Reduction (e.g., Fe/HCl)

Caption: Workflow for the synthesis of this compound via pyrimidine ring construction.

Experimental Protocols for Pathway A

Step 1: Synthesis of 2-Benzylpyrimidine (Analogous Procedure)

A solution of benzylmalonaldehyde (1.0 eq) and guanidine hydrochloride (1.1 eq) in ethanol is treated with a solution of sodium ethoxide (2.2 eq) in ethanol. The reaction mixture is heated at reflux for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-benzylpyrimidine.

Step 2: Synthesis of 2-Benzyl-5-nitropyrimidine (General Procedure)

To a stirred solution of 2-benzylpyrimidine (1.0 eq) in concentrated sulfuric acid at 0 °C, a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at 0-10 °C for 2-4 hours. The reaction is then carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-benzyl-5-nitropyrimidine.

Step 3: Synthesis of this compound (General Procedure)

A mixture of 2-benzyl-5-nitropyrimidine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 2M) is heated at reflux for 4-8 hours. The reaction mixture is then cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which can be further purified by crystallization or column chromatography.[1]

Quantitative Data for Analogous Reactions in Pathway A
StepReactionSubstrateProductYield (%)Purity (%)Reference
1CyclocondensationSubstituted malonaldehyde2-Substituted pyrimidine60-85>95Analogous to classic pyrimidine syntheses
2NitrationSubstituted pyrimidine5-Nitropyrimidine derivative70-90>98General nitration procedures
3Reduction5-Nitropyrimidine derivative5-Aminopyrimidine derivative85-95>99[1]

Synthesis Pathway B: Functionalization of a Pre-formed Pyrimidine Core

This modern approach utilizes cross-coupling and amination reactions on a readily available di-substituted pyrimidine scaffold. This pathway offers greater flexibility for introducing a wide variety of substituents on the benzyl and amine moieties.

Workflow for Synthesis Pathway B

Synthesis_Pathway_B cluster_0 Step 1: Suzuki Cross-Coupling cluster_1 Step 2: Amination A 2,5-Dihalopyrimidine C 2-Benzyl-5-halopyrimidine A->C Pd catalyst, base B Benzylboronic acid or ester B->C E This compound C->E Pd or Cu catalyst, base D Amine source (e.g., NH3, protected amine) D->E HDAC_Inhibition_Pathway HDAC HDAC Acetylation Acetylation Histones Histones Histones->HDAC Deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG Apoptosis Apoptosis TSG->Apoptosis Inhibitor This compound Derivative (HDACi) Inhibitor->HDAC Inhibition USP1_UAF1_Pathway USP1_UAF1 USP1/UAF1 Complex DNA_Repair DNA Damage Repair (Homologous Recombination) FANCD2_Ub Ubiquitinated FANCD2 FANCD2_Ub->USP1_UAF1 Deubiquitination PCNA_Ub Ubiquitinated PCNA PCNA_Ub->USP1_UAF1 Deubiquitination Cell_Survival Cancer Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound Derivative (USP1i) Inhibitor->USP1_UAF1 Inhibition

References

The Diverse Biological Activities of Substituted Benzylpyrimidine Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzylpyrimidines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antibacterial, and kinase inhibitory properties. The information is presented to aid researchers and professionals in the field of drug discovery and development in understanding the therapeutic potential of this chemical scaffold.

Synthesis of Substituted Benzylpyrimidine Derivatives

The synthetic routes to substituted benzylpyrimidines are adaptable, allowing for the introduction of a wide array of substituents on both the benzyl and pyrimidine rings, which in turn modulates their biological activity. A common and effective method involves the condensation of a substituted benzaldehyde with a compound containing an active methylene group, followed by cyclization with a guanidine or urea derivative.

For instance, the synthesis of 2,4-diamino-5-(substituted benzyl)pyrimidines can be achieved through a multi-step process. This often begins with the condensation of a substituted benzaldehyde with a cyanoacetate, followed by reduction and subsequent reaction with guanidine to form the diaminopyrimidine ring. The specific substituents on the benzyl ring are crucial for determining the compound's biological target and potency.

Anticancer Activity and Kinase Inhibition

A significant area of research for substituted benzylpyrimidines is their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are critical components of cellular signaling pathways that are often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Substituted benzylpyrimidines have been identified as potent inhibitors of several receptor tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors play pivotal roles in tumor cell proliferation, survival, and angiogenesis.

The general mechanism of action involves the benzylpyrimidine compound binding to the ATP-binding pocket of the kinase domain of the receptor. This competitive inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of cancer cell growth and proliferation.

Table 1: In Vitro Anticancer Activity of Representative Substituted Benzylpyrimidine Analogs

Compound IDBenzyl SubstituentTarget Cell LineIC50 (µM)
BP-1 4-MethoxyA549 (Lung)12.5
BP-2 3,4-DimethoxyHepG2 (Liver)9.8
BP-3 4-ChloroMCF-7 (Breast)15.2
BP-4 3,4,5-TrimethoxyA549 (Lung)5.1

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.

Signaling Pathways

The inhibition of EGFR and VEGFR by substituted benzylpyrimidines disrupts key signaling pathways essential for tumor progression.

EGFR Signaling Pathway Inhibition: Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival. Benzylpyrimidine inhibitors block the initial phosphorylation step, thereby inhibiting these downstream signals.

EGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Benzylpyrimidine Benzylpyrimidine Benzylpyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

EGFR Signaling Pathway Inhibition by Benzylpyrimidines

VEGFR Signaling Pathway Inhibition: Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. Its binding to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes the proliferation, migration, and survival of these cells, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, substituted benzylpyrimidines can block this process, thereby impeding tumor growth and metastasis.

VEGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Endothelial Cell) cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Activates Benzylpyrimidine Benzylpyrimidine Benzylpyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC Activates RAS_MAPK RAS/MAPK Pathway PKC->RAS_MAPK Activates Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis PI3K_AKT->Angiogenesis

VEGFR Signaling Pathway Inhibition by Benzylpyrimidines

Antibacterial Activity

Certain substituted benzylpyrimidines have demonstrated notable antibacterial activity against a range of pathogenic bacteria. The mechanism of action for their antibacterial effects is often attributed to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folic acid synthesis pathway. Inhibition of DHFR leads to a depletion of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and some amino acids, ultimately resulting in bacterial cell death. The selectivity of these compounds for bacterial DHFR over the mammalian counterpart is a key factor in their therapeutic potential.

Table 2: In Vitro Antibacterial Activity of Representative Substituted Benzylpyrimidine Analogs

Compound IDBenzyl SubstituentBacterial StrainMIC (µg/mL)
BP-5 4-HydroxyS. aureus16
BP-6 2,4-DichloroE. coli32
BP-7 4-NitroS. aureus8
BP-8 3,4-DimethoxyE. coli64

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.

Experimental Protocols

General Synthesis of 2,4-Diamino-5-(substituted benzyl)pyrimidines

A mixture of the appropriately substituted phenylacetonitrile and an excess of ethyl formate is added to a solution of sodium in anhydrous ethanol at a low temperature. After stirring, the solvent is removed under reduced pressure. The residue is then dissolved in ethanol, and a solution of guanidine hydrochloride in ethanol is added. The reaction mixture is refluxed for several hours. After cooling, the precipitated product is filtered, washed, and recrystallized to yield the desired 2,4-diamino-5-(substituted benzyl)pyrimidine.

Synthesis_Workflow Substituted_Phenylacetonitrile Substituted Phenylacetonitrile Condensation Condensation Substituted_Phenylacetonitrile->Condensation Ethyl_Formate Ethyl Formate Ethyl_Formate->Condensation Intermediate α-formyl-phenylacetonitrile intermediate Condensation->Intermediate Cyclization Cyclization Intermediate->Cyclization Guanidine_HCl Guanidine HCl Guanidine_HCl->Cyclization Crude_Product Crude Benzylpyrimidine Cyclization->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure 2,4-Diamino-5- (substituted benzyl)pyrimidine Purification->Final_Product

General Synthetic Workflow for Benzylpyrimidines
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted benzylpyrimidine compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the substituted benzylpyrimidine compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Directions

Substituted benzylpyrimidines have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their ability to be readily synthesized and modified allows for the fine-tuning of their biological activity and selectivity. The inhibition of key cellular targets such as EGFR, VEGFR, and DHFR underscores their importance as a privileged scaffold in drug discovery.

Future research should focus on optimizing the structure-activity relationships to enhance potency and reduce off-target effects. Further elucidation of their mechanisms of action, including the identification of novel cellular targets and signaling pathways, will be crucial for the development of the next generation of benzylpyrimidine-based therapeutics. The promising data gathered to date strongly supports the continued investigation of this versatile class of compounds.

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Benzylpyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While direct therapeutic targeting data for 2-Benzylpyrimidin-5-amine is limited in publicly accessible research, a comprehensive analysis of structurally related benzylpyrimidine derivatives reveals a promising landscape for drug development. This guide focuses on a well-documented class of these compounds, N-Benzyl-2-phenylpyrimidin-4-amine derivatives, which have been identified as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. This complex is a key regulator of DNA damage response pathways, making it a compelling target for anticancer therapies. This document will serve as a technical resource for researchers and drug development professionals, detailing the therapeutic target, quantitative data, experimental protocols, and relevant signaling pathways.

Therapeutic Target: USP1/UAF1 Deubiquitinase Complex

The primary therapeutic target identified for N-Benzyl-2-phenylpyrimidin-4-amine derivatives is the USP1/UAF1 deubiquitinase (DUB) complex. USP1, in its heterodimeric complex with UAF1, plays a critical role in the DNA Damage Response (DDR) by removing monoubiquitin from two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1] The deubiquitination of these proteins is crucial for regulating DNA repair pathways, including translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway.[1]

In many cancers, including non-small cell lung cancer (NSCLC), USP1 is overexpressed.[2] This overexpression can contribute to resistance to DNA-damaging chemotherapies like cisplatin.[2] By inhibiting USP1/UAF1, the benzylpyrimidine derivatives prevent the deubiquitination of PCNA and FANCD2, leading to an accumulation of their ubiquitinated forms. This sustained ubiquitination stalls DNA replication forks, induces DNA damage, and ultimately triggers apoptosis in cancer cells, particularly in those already reliant on specific DNA repair pathways due to other mutations (e.g., in BRCA genes).[3]

Quantitative Data: USP1/UAF1 Inhibition by Benzylpyrimidine Derivatives

The potency of N-Benzyl-2-phenylpyrimidin-4-amine derivatives against the USP1/UAF1 complex has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented below. The data demonstrates that specific substitutions on the benzyl and phenyl rings can significantly enhance inhibitory activity into the nanomolar range.

Compound IDR Group (Phenyl Ring)Modifications (Pyrimidine Ring)USP1/UAF1 IC50 (nM)
1 2-CF3None210
37 2-isopropyl4-amino replaced with 4-(benzylamino)150
38 2-isopropyl5-methyl70
70 (ML323) 2-isopropyl4-((4-(1H-1,2,3-triazol-1-yl)benzyl)amino)-5-methyl21
71 2-cyclopropyl5-methyl180
76 2-cyclobutyl5-methyl180
77 2-oxetane5-methylInactive (>57,000)

Data sourced from the Journal of Medicinal Chemistry.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of benzylpyrimidine derivatives with USP1/UAF1 are provided below.

USP1/UAF1 Quantitative High-Throughput Screening (qHTS) Assay

This fluorometric assay is designed to measure the enzymatic activity of the USP1/UAF1 complex by monitoring the cleavage of a ubiquitin-conjugated fluorophore.

a) Materials and Reagents:

  • Enzyme: Purified recombinant human USP1/UAF1 complex.

  • Substrate: Ubiquitin-Rhodamine110-Glycine (Ub-Rh110).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1% BSA.

  • Test Compounds: Benzylpyrimidine derivatives dissolved in DMSO.

  • Positive Control: A known USP1/UAF1 inhibitor (e.g., Pimozide).

  • Negative Control: DMSO.

  • Plate: 384-well, low-volume, black, solid bottom.

b) Protocol:

  • Dispense 50 nL of test compounds or controls into the wells of the 384-well plate.

  • Add 2 µL of USP1/UAF1 enzyme solution (final concentration ~0.5 nM) in assay buffer to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 2 µL of the Ub-Rh110 substrate (final concentration ~50 nM) to all wells.

  • Immediately begin kinetic monitoring of the increase in fluorescence intensity using a plate reader (e.g., PerkinElmer EnVision).

    • Excitation Wavelength: 485 nm

    • Emission Wavelength: 535 nm

  • Record fluorescence measurements every 2 minutes for a total of 20 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Normalize the data to the positive and negative controls and plot the percent inhibition against the compound concentration to determine the IC50 value.

Western Blot for Cellular Target Engagement (Ub-PCNA)

This assay verifies that the inhibition of USP1/UAF1 in a cellular context leads to the accumulation of its substrate, monoubiquitinated PCNA.

a) Materials and Reagents:

  • Cell Line: Human non-small cell lung cancer cell line (e.g., H1299).

  • Test Compounds: Benzylpyrimidine derivatives dissolved in DMSO.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-PCNA, Mouse anti-Ubiquitin (P4D1 clone).

  • Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

b) Protocol:

  • Seed H1299 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (or DMSO as a vehicle control) for 4-6 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 4-15% polyacrylamide gel. Two bands are expected for PCNA: one at ~36 kDa (unmodified) and a slower-migrating band at ~44 kDa (monoubiquitinated).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (e.g., anti-PCNA at 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities to determine the ratio of ubiquitinated PCNA to total PCNA.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the USP1/UAF1 signaling pathway and a typical experimental workflow for evaluating inhibitors.

USP1_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Damage (e.g., UV, Cisplatin) RAD18 RAD18 (E3 Ligase) DNA_Damage->RAD18 activates PCNA PCNA RAD18->PCNA monoubiquitinates Ub_PCNA Ub-PCNA TLS Translesion Synthesis (TLS) (Error-Prone Repair) Ub_PCNA->TLS recruits TLS polymerases USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->Ub_PCNA deubiquitinates Benzylpyrimidine Benzylpyrimidine Derivative Benzylpyrimidine->USP1_UAF1 inhibits

Caption: The USP1/UAF1 signaling pathway in response to DNA damage.

Experimental_Workflow Start Start: Benzylpyrimidine Derivatives qHTS In Vitro Assay: USP1/UAF1 qHTS Start->qHTS Cell_Culture Cell-Based Assay: Treat NSCLC cells Start->Cell_Culture IC50 Determine IC50 Values qHTS->IC50 Data_Analysis Data Analysis & Correlation IC50->Data_Analysis Western_Blot Western Blot for Ub-PCNA Cell_Culture->Western_Blot Colony_Formation Colony Formation Assay Cell_Culture->Colony_Formation Western_Blot->Data_Analysis Colony_Formation->Data_Analysis Conclusion Conclusion: Identify Lead Compounds Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating benzylpyrimidine-based USP1/UAF1 inhibitors.

References

The Benzylpyrimidine Scaffold: A Privileged Structure in Oncology Targeting Key Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of 2-Benzylpyrimidin-5-amine Derivatives in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the specific molecule this compound is not extensively characterized in publicly available literature, its core structure forms the backbone of a class of potent anticancer agents. This guide synthesizes the current understanding of the primary mechanisms of action for derivatives of 2-benzylpyrimidine in cancer cells. These derivatives have been shown to modulate critical cellular pathways involved in DNA damage repair and epigenetic regulation, primarily through the inhibition of two key enzyme families: the USP1/UAF1 deubiquitinase complex and Histone Deacetylases (HDACs). This document details the signaling pathways affected, presents quantitative data on compound efficacy, outlines relevant experimental protocols, and provides visualizations to elucidate the complex mechanisms at play.

Introduction: The Benzylpyrimidine Scaffold

The benzylpyrimidine moiety is a recognized pharmacophore in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies. Its derivatives have been the subject of numerous studies, leading to the identification of compounds with high potency and selectivity for cancer-relevant targets. This guide will focus on the two most prominent and well-documented mechanisms of action for derivatives of 2-benzylpyrimidine.

Mechanism of Action I: Inhibition of the USP1/UAF1 Deubiquitinase Complex

A significant class of N-Benzyl-2-phenylpyrimidin-4-amine derivatives has been identified as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[1] This complex is a critical regulator of the DNA damage response (DDR) and the Fanconi anemia (FA) pathway.[1][2]

The USP1/UAF1 Signaling Pathway

USP1, in complex with its activator UAF1, is responsible for the deubiquitination of two key proteins involved in DNA repair: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[2] Monoubiquitination of PCNA is essential for translesion synthesis (TLS), a DNA damage tolerance mechanism. Similarly, monoubiquitination of FANCD2 is a crucial step in the activation of the Fanconi anemia pathway, which is responsible for the repair of interstrand crosslinks.[2]

By inhibiting the deubiquitinase activity of USP1/UAF1, benzylpyrimidine derivatives lead to the accumulation of monoubiquitinated PCNA and FANCD2.[1] This sustained ubiquitination state disrupts the normal progression of DNA repair, leading to cell cycle arrest and apoptosis in cancer cells, particularly in those with underlying DNA repair defects. Furthermore, inhibition of USP1/UAF1 has been shown to potentiate the cytotoxicity of DNA-damaging agents like cisplatin.[1]

USP1_UAF1_Pathway USP1/UAF1 Signaling Pathway and Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition by Benzylpyrimidine Derivatives DNA_Damage DNA Damage (e.g., Interstrand Crosslinks) PCNA PCNA DNA_Damage->PCNA recruits FANCD2 FANCD2 DNA_Damage->FANCD2 recruits Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Monoubiquitination Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Monoubiquitination TLS Translesion Synthesis (DNA Damage Tolerance) Ub_PCNA->TLS USP1_UAF1 USP1/UAF1 Complex Ub_PCNA->USP1_UAF1 deubiquitinates FA_Pathway Fanconi Anemia Pathway (DNA Repair) Ub_FANCD2->FA_Pathway Ub_FANCD2->USP1_UAF1 deubiquitinates USP1_UAF1->PCNA regenerates USP1_UAF1->FANCD2 regenerates Blocked_USP1 Inhibited USP1/UAF1 Inhibitor N-Benzyl-2-phenylpyrimidin-4-amine Derivatives Inhibitor->USP1_UAF1 inhibits Accumulation_Ub_PCNA Accumulation of Ub-PCNA Accumulation_Ub_FANCD2 Accumulation of Ub-FANCD2 Cell_Cycle_Arrest Cell Cycle Arrest Accumulation_Ub_PCNA->Cell_Cycle_Arrest Apoptosis Apoptosis Accumulation_Ub_FANCD2->Apoptosis HDAC_Inhibition_Pathway HDAC Inhibition by Benzylpyrimidine Derivatives cluster_0 Normal Gene Regulation cluster_1 Inhibition by Benzylpyrimidine Derivatives HATs Histone Acetyltransferases (HATs) Histones Histones HATs->Histones Acetylates HDACs Histone Deacetylases (HDACs) Acetylated_Histones Acetylated Histones (Open Chromatin) HDACs->Acetylated_Histones Deacetylates Blocked_HDACs Inhibited HDACs Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Gene_Silencing Tumor Suppressor Gene Silencing Deacetylated_Histones->Gene_Silencing Inhibitor N-benzylpyrimidin-2-amine Derivatives Inhibitor->HDACs inhibits Hyperacetylation Histone Hyperacetylation Blocked_HDACs->Hyperacetylation Re-expression Re-expression of Tumor Suppressor Genes Hyperacetylation->Re-expression Cell_Cycle_Arrest Cell Cycle Arrest Re-expression->Cell_Cycle_Arrest Apoptosis Apoptosis Re-expression->Apoptosis Experimental_Workflow General Experimental Workflow for Inhibitor Characterization Start Compound Synthesis (Benzylpyrimidine Derivatives) HTS High-Throughput Screening (e.g., USP1/UAF1 or HDAC assay) Start->HTS Hit_Identification Hit Identification and Validation HTS->Hit_Identification IC50 IC50 Determination (Dose-Response Curves) Hit_Identification->IC50 Cell_Viability Cell-Based Assays (e.g., CellTiter-Glo) IC50->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., In-Cell Western, CETSA) Cell_Viability->Target_Engagement Mechanism_Elucidation Mechanism of Action Studies (e.g., Western Blot for pathway markers) Target_Engagement->Mechanism_Elucidation Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Elucidation->Lead_Optimization End Preclinical Development Lead_Optimization->End

References

The Dawn of a Scaffold: A Literature Review on the Discovery and Evolution of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the historical synthesis, characterization, and burgeoning biological importance of the aminopyrimidine core, from its 19th-century origins to its pivotal role in modern drug discovery.

Introduction

The aminopyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from pioneering antibacterial sulfonamides to cutting-edge kinase inhibitors. This technical guide provides a comprehensive literature review of the discovery and early development of aminopyrimidines, offering researchers, scientists, and drug development professionals a thorough understanding of the foundational chemistry and evolving applications of this critical heterocyclic motif. We will delve into the seminal synthetic methodologies, initial characterizations, and the early biological investigations that paved the way for the aminopyrimidine-based therapeutics of today.

The Genesis of a Heterocycle: Early Synthetic Approaches

The systematic exploration of pyrimidines commenced in the late 19th century, with the foundational work of German chemist Arthur Pinner. While Pinner's initial publications in 1884 focused on the synthesis of pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines, the specific synthesis of 2-aminopyrimidines was a logical extension of this work, achieved by reacting a β-dicarbonyl compound with guanidine. This approach, now famously known as the Pinner pyrimidine synthesis , laid the groundwork for the construction of the 2-aminopyrimidine ring system.

Another pivotal early contribution was the Traube pyrimidine synthesis , first reported by Wilhelm Traube in 1900. While primarily aimed at the synthesis of purines from pyrimidine precursors, this work inherently relied on the availability and reactivity of aminopyrimidines, particularly diaminopyrimidines, as key intermediates. The Traube synthesis underscored the importance of aminopyrimidines as versatile building blocks in heterocyclic chemistry.

Experimental Protocols from Early Syntheses

While the original publications from the late 19th and early 20th centuries lack the detailed experimental sections of modern chemical literature, the core methodologies can be reconstructed.

Pinner Synthesis of 2-Amino-4,6-dimethylpyrimidine (hypothetical reconstruction based on general principles):

  • Reactant Preparation: A solution of guanidine is prepared, often from the hydrochloride salt by treatment with a base such as sodium ethoxide in ethanol.

  • Condensation: Acetylacetone (a β-diketone) is added to the ethanolic solution of guanidine.

  • Reaction: The mixture is heated under reflux for several hours. The condensation reaction proceeds via a series of nucleophilic additions and dehydrations to form the pyrimidine ring.

  • Isolation and Purification: Upon cooling, the product, 2-amino-4,6-dimethylpyrimidine, precipitates from the reaction mixture. The solid is collected by filtration and recrystallized from a suitable solvent, such as ethanol or water, to yield the purified product.

Traube Synthesis of a Purine from a Diaminopyrimidine (generalized protocol):

  • Starting Material: A 4,5-diaminopyrimidine is dissolved in an appropriate solvent.

  • Cyclization: A one-carbon unit, typically from formic acid or one of its derivatives, is introduced to bridge the two amino groups. This is often achieved by heating the diaminopyrimidine with formic acid.

  • Dehydration: The resulting intermediate undergoes cyclodehydration to form the imidazole ring fused to the pyrimidine ring, yielding the purine.

  • Isolation: The purine product is isolated by cooling the reaction mixture and collecting the precipitated solid.

Early Characterization and Physicochemical Properties

The initial characterization of newly synthesized aminopyrimidines in the late 19th and early 20th centuries relied on classical methods. These included:

  • Melting Point Determination: A key physical constant for assessing the purity of the crystalline solids.

  • Elemental Analysis: Combustion analysis to determine the empirical formula and confirm the elemental composition (carbon, hydrogen, and nitrogen).

  • Solubility Studies: Assessing the solubility in various solvents like water, ethanol, and ether to understand the polarity of the molecule.

  • Salt Formation: Reacting the basic aminopyrimidine with acids to form salts, which often had different physical properties and could be used for purification.

The table below summarizes the physicochemical properties of some early-synthesized aminopyrimidines, compiled from various historical and modern sources.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-AminopyrimidineC₄H₅N₃95.10125-127White to off-white crystalline solid
2-Amino-4,6-dimethylpyrimidineC₆H₉N₃123.16151-154Crystalline solid

The Dawn of Biological Significance: Sulfonamides and Antimalarials

The true potential of aminopyrimidines in medicine began to be realized in the 1930s and 1940s. The discovery of the antibacterial properties of sulfonamides, stemming from the work on Prontosil by Gerhard Domagk, led to a surge in the synthesis of related compounds. It was discovered that incorporating a pyrimidine ring into the sulfonamide structure could enhance potency and modulate pharmacokinetic properties. Sulfadiazine , a sulfonamide containing a 2-aminopyrimidine moiety, became a crucial antibacterial agent.

The general synthetic workflow for producing a sulfonamide like sulfadiazine involves the reaction of 2-aminopyrimidine with a sulfonyl chloride derivative.

dot graph Sulfonamide_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

aminopyrimidine [label="2-Aminopyrimidine"]; sulfonyl_chloride [label="p-Acetylaminobenzenesulfonyl chloride"]; sulfadiazine_intermediate [label="N-Acetylsulfadiazine"]; sulfadiazine [label="Sulfadiazine"];

aminopyrimidine -> sulfadiazine_intermediate [label="Condensation"]; sulfonyl_chloride -> sulfadiazine_intermediate; sulfadiazine_intermediate -> sulfadiazine [label="Hydrolysis"]; }

General workflow for the synthesis of Sulfadiazine.

Simultaneously, in the 1940s, the search for synthetic antimalarial drugs during World War II led to the investigation of various heterocyclic compounds. Aminopyrimidine derivatives were identified as a promising class of compounds with antimalarial activity. This line of research eventually led to the development of potent antimalarial drugs like pyrimethamine, which contains a diaminopyrimidine core.

The Modern Era: Kinase Inhibitors and Signaling Pathway Modulators

The legacy of the early discoveries of aminopyrimidines continues to shape modern drug development. The aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This has led to the development of numerous successful anticancer drugs.

Furthermore, aminopyrimidine derivatives have been identified as inhibitors of crucial signaling pathways implicated in disease. For instance, certain aminopyrimidines have been shown to inhibit the canonical Wnt signaling pathway , which is often dysregulated in various cancers.

The canonical Wnt signaling pathway, in its "off" state, involves the continuous degradation of β-catenin, mediated by a destruction complex. When a Wnt ligand binds to its receptor, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Aminopyrimidine-based inhibitors can interfere with this process at various points.

Wnt_Signaling_Pathway

Overview of the canonical Wnt signaling pathway and a potential point of inhibition by aminopyrimidines.

Conclusion

The discovery of aminopyrimidines, rooted in the foundational synthetic methodologies of the late 19th and early 20th centuries, has had a profound and lasting impact on medicinal chemistry and drug development. From their humble beginnings as novel heterocyclic compounds, they have evolved into a versatile and indispensable scaffold for the creation of life-saving medicines. The journey from the early syntheses of Pinner and Traube to the development of sophisticated kinase inhibitors and signaling pathway modulators highlights the enduring power of fundamental organic chemistry in addressing complex biological challenges. A thorough understanding of this rich history provides a valuable context for current and future researchers as they continue to unlock the therapeutic potential of the aminopyrimidine core.

A Technical Guide to the Spectroscopic Characterization of 2-Benzylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Benzylpyrimidin-5-amine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyrimidine core, a primary amine, and a benzyl group, suggests a range of chemical properties and biological activities that are of interest to the research community. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of newly synthesized batches of this compound. This guide provides the known predicted mass spectrometry data and outlines the standard procedures for acquiring comprehensive NMR, IR, and Mass Spectrometry data.

Spectroscopic Data

A thorough search of available scientific databases did not yield experimentally determined NMR or IR data for this compound. However, predicted mass spectrometry data is available and provides a foundational piece of information for its characterization.

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which has a molecular formula of C₁₁H₁₁N₃ and a monoisotopic mass of 185.0953 Da.[1]

Adduct TypePredicted m/z
[M+H]⁺186.1026
[M+Na]⁺208.0845
[M+NH₄]⁺203.1291
[M+K]⁺224.0584
[M-H]⁻184.0880
[M+HCOO]⁻230.0935
[M+CH₃COO]⁻244.1091

Data sourced from PubChem CID 43142243.[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the necessary spectroscopic data for a solid organic compound such as this compound.

3.1.1. ¹H NMR (Proton NMR)

  • Objective: To identify the number of different types of protons, their chemical environments, and their neighboring protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

    • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum at room temperature. The number of scans will depend on the sample concentration, but 16 to 64 scans are typical for good signal-to-noise.

    • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks to determine the relative ratios of protons.

3.1.2. ¹³C NMR (Carbon-13 NMR)

  • Objective: To determine the number of non-equivalent carbon atoms in the molecule.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required if the signal is weak.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peaks (e.g., ~77 ppm for CDCl₃) can be used for chemical shift referencing.

  • Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

    • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Data Analysis: The background is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretch).

  • Objective: To determine the exact molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻). The high-resolution data allows for the determination of the elemental composition, which can be used to confirm the molecular formula.

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR FT-IR Spectroscopy Purification->IR Sample MS Mass Spectrometry (HRMS) Purification->MS Sample Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Solubility Profile of 2-Benzylpyrimidin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylpyrimidin-5-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a benzyl group and an amine group. As a derivative of pyrimidine, a fundamental component of nucleic acids, this class of compounds is of significant interest in medicinal chemistry and drug discovery for its potential biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of this compound, including detailed experimental protocols for its determination and a discussion of its likely solubility characteristics based on structurally related compounds.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃N/A
Molecular Weight185.23 g/mol N/A
AppearanceYellow solidN/A

Solubility Data

Qualitative Solubility Assessment:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amine and pyrimidine nitrogen atoms allows for hydrogen bonding, suggesting some degree of solubility in polar protic solvents. However, the nonpolar benzyl and pyrimidine rings will limit extensive solubility in water. Alcohols like methanol and ethanol are likely to be better solvents than water.[3][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that this compound would exhibit moderate to good solubility in solvents like DMSO and DMF.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar amine and pyrimidine functionalities, the compound is expected to have low solubility in nonpolar solvents.[5]

A study on various pyrimidine derivatives indicated that their solubility in organic solvents like chloroform, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate generally increases with temperature.[2] This trend is also expected for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the equilibrium solubility of a compound in a solvent.[6][7]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • Sample Collection and Preparation:

    • After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • HPLC Method:

      • Develop and validate an HPLC method for the quantification of this compound. This includes determining the retention time, linearity, and limits of detection and quantification.

      • Inject the diluted sample onto the HPLC system.

      • Determine the concentration of the compound in the sample by comparing its peak area to a standard curve prepared from known concentrations of this compound.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.[8]

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Gravimetric Method

This is a simpler, direct method for solubility determination.[3][9]

Objective: To determine the mass of this compound dissolved in a known mass or volume of solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Thermostatically controlled water bath or oven

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution by adding an excess of the compound to a known volume or mass of the solvent at a specific temperature, with continuous stirring.

  • Sample Collection:

    • After reaching equilibrium, carefully filter the solution to remove any undissolved solid.

  • Solvent Evaporation:

    • Take a known volume or mass of the clear, saturated filtrate and place it in a pre-weighed container.

    • Evaporate the solvent completely under controlled conditions (e.g., in an oven at a temperature below the compound's decomposition point).[9]

  • Quantification:

    • Once the solvent is fully evaporated, weigh the container with the dried solute.

    • The mass of the dissolved compound is the final weight minus the initial weight of the empty container.

  • Calculation:

    • Calculate the solubility as the mass of the solute per volume or mass of the solvent used.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of an organic compound.

G Workflow for Thermodynamic Solubility Determination A Add excess solid compound to solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered sample D->E F Quantify concentration (HPLC or UV-Vis) E->F G Calculate solubility F->G

Caption: General workflow for determining thermodynamic solubility.

Drug Discovery and Development Funnel

This diagram shows the logical progression of a compound through the drug discovery and development process, where solubility is a key parameter assessed in the early stages.

G Drug Discovery and Development Funnel cluster_0 Drug Discovery and Development Funnel A Target Identification & Validation B Hit Identification A->B C Lead Generation B->C D Lead Optimization (Solubility Assessment) C->D E Preclinical Development D->E F Clinical Trials E->F G Regulatory Approval F->G

Caption: The role of solubility assessment in drug discovery.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for its determination and a qualitative understanding of its likely behavior in various solvents. The experimental protocols outlined, particularly the shake-flask method coupled with HPLC analysis, offer a robust approach for researchers to generate reliable solubility data. Such data is indispensable for advancing the study of this compound and similar compounds in the context of drug discovery and development.

References

The Landscape of 2-Benzylpyrimidin-5-amine Derivatives: A Technical Overview of Isomeric Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and patent databases reveals a notable scarcity of research focused specifically on derivatives of 2-Benzylpyrimidin-5-amine and their associated biological functions. The current body of knowledge is more concentrated on isomeric and related structures, such as N-benzylpyrimidin-2-amine, N-benzyl-2-phenylpyrimidin-4-amine, and 5-Benzyl-2,4-diaminopyrimidines. This technical guide, therefore, provides an in-depth analysis of these closely related benzylpyrimidine scaffolds, offering insights into their synthesis, biological activities, and mechanisms of action, which may serve as a valuable reference for researchers and drug development professionals interested in the broader class of benzylpyrimidines.

N-Benzylpyrimidin-2-amine Derivatives as Histone Deacetylase (HDAC) Inhibitors

A series of substituted N-benzylpyrimidin-2-amine derivatives have been designed and synthesized as potent histone deacetylase (HDAC) inhibitors for the treatment of cancer.[1] Several of these compounds have demonstrated significant in vitro HDAC inhibitory and antiproliferative activities against tumor cells.

Quantitative Data
Compound IDHDAC Inhibitory Activity (IC50)Antiproliferative Activity (Cell Line)Reference
6aComparable to SAHANot Specified[1]
6dComparable to SAHANot Specified[1]
8aComparable to SAHANot Specified[1]
8cComparable to SAHANot Specified[1]
8fComparable to SAHANot Specified[1]
Note: Specific IC50 values were not provided in the search result, only a comparison to the known HDAC inhibitor SAHA (Suberanilohydroxamic acid).
Experimental Protocols

General Synthesis of N-Benzylpyrimidin-2-amine Derivatives:

The synthesis of these derivatives was not detailed in the provided search results. A general approach would likely involve the condensation of a substituted 2-chloropyrimidine with a corresponding benzylamine.

In Vitro HDAC Inhibitory Activity Assay:

The protocol for the HDAC inhibitory activity assay was not specified in the available information. These assays typically involve incubating the test compound with a recombinant HDAC enzyme and a fluorogenic substrate. The inhibition of the enzyme is measured by a decrease in fluorescence.

Antiproliferative Activity Assay:

Details of the antiproliferative assays were not provided. Commonly used methods include the MTT or SRB assays, which measure cell viability and proliferation in the presence of the test compounds.

Signaling Pathway

HDAC_Inhibition HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups Chromatin Chromatin Histones->Chromatin Compaction Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Repression Derivatives N-Benzylpyrimidin-2-amine Derivatives Derivatives->HDAC Inhibition

N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Deubiquitinase Inhibitors

Medicinal chemistry efforts have led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[2] These compounds have shown promise as anticancer agents, particularly against non-small cell lung cancer.

Quantitative Data
Compound IDUSP1/UAF1 Inhibitory Potency (IC50)NoteReference
37Comparable to lead compoundReduction in molecular weight and lipophilicity[2]
3870 nM~2-fold increase in potency with a 5-methyl group[2]
39210 nM3-fold decrease in potency with a 6-methyl group[2]
40120 nM5,6-dimethyl derivative, well-tolerated[2]
45160 nMCyclopentylpyrimidine analogue, well-tolerated[2]
70 (ML323)Nanomolar rangeIdentified as a chemical probe[2]
Experimental Protocols

General Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives:

The synthesis involves heating an intermediate with an excess of the requisite amine in a sealed tube at 100°C for 24 hours.[2] Another described method starts from commercially available 2,4-dichloropyrimidine heterocycles, followed by a Suzuki coupling with an appropriate boronic acid.[2]

USP1/UAF1 Inhibition Assay:

The specific protocol for the USP1/UAF1 inhibition assay is not detailed in the search results. Such assays often involve measuring the enzymatic activity of the purified USP1/UAF1 complex on a ubiquitinated substrate in the presence and absence of the inhibitor.

Signaling Pathway

USP1_UAF1_Inhibition USP1_UAF1 USP1/UAF1 Complex Ub_PCNA Monoubiquitinated PCNA (Ub-PCNA) USP1_UAF1->Ub_PCNA Deubiquitination Cell_Survival Cancer Cell Survival Ub_PCNA->Cell_Survival Decreased Levels Lead to Derivatives N-Benzyl-2-phenylpyrimidin-4-amine Derivatives Derivatives->USP1_UAF1 Inhibition

5-Benzyl-2,4-diaminopyrimidine Derivatives as Antibacterial Agents

5-Benzyl-2,4-diaminopyrimidines are a well-established class of antibacterial agents.[3] These compounds often act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.

Quantitative Data

Quantitative data for the antibacterial activity of specific 5-Benzyl-2,4-diaminopyrimidine derivatives were not provided in the search results.

Experimental Protocols

Synthesis of 5-Benzyl-2,4-diaminopyrimidines:

The synthesis of these compounds was mentioned but not detailed in the provided abstracts.[3] A common synthetic route involves the condensation of a β-keto nitrile with guanidine.

In Vitro Antibacterial Activity Testing:

The methods for evaluating in vitro antibacterial activity were not described. Standard methods include broth microdilution or agar diffusion assays to determine the minimum inhibitory concentration (MIC) against various bacterial strains.

Mechanism of Action

DHFR_Inhibition DHFR Bacterial Dihydrofolate Reductase (DHFR) DHF Dihydrofolate DHFR->DHF Reduction of THF Tetrahydrofolate DHF->THF Folic_Acid_Pathway Folic Acid Synthesis THF->Folic_Acid_Pathway Essential for Derivatives 5-Benzyl-2,4-diaminopyrimidines Derivatives->DHFR Inhibition Bacterial_Growth Bacterial Growth Folic_Acid_Pathway->Bacterial_Growth Essential for

Conclusion

While the specific exploration of this compound derivatives appears to be a nascent or under-reported area of research, the broader family of benzylpyrimidines has proven to be a rich source of biologically active compounds with diverse therapeutic potential. The information compiled on isomeric scaffolds such as N-benzylpyrimidin-2-amines, N-benzyl-2-phenylpyrimidin-4-amines, and 5-Benzyl-2,4-diaminopyrimidines highlights their roles as potent inhibitors of key cellular targets in cancer and infectious diseases. This technical guide serves to summarize the existing knowledge on these related structures and may inspire future investigations into the untapped potential of this compound and its derivatives. Researchers are encouraged to consider the structure-activity relationships of these known isomers when designing novel compounds based on the this compound core.

References

In Silico Prediction of 2-Benzylpyrimidin-5-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 2-Benzylpyrimidin-5-amine. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. The document outlines the theoretical basis for bioactivity prediction, details the computational and experimental protocols, and presents a predictive analysis based on the known activities of structurally similar compounds.

Introduction to this compound and In Silico Bioactivity Prediction

This compound belongs to the benzylpyrimidine class of compounds, which has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include, but are not limited to, inhibition of enzymes such as histone deacetylases (HDACs), dihydrofolate reductase (DHFR), and ubiquitin-specific protease 1 (USP1), as well as antibacterial properties.

In the absence of direct experimental data for this compound, in silico (computer-aided) techniques offer a powerful and resource-efficient approach to hypothesize its potential biological targets and predict its bioactivity. These methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological properties. By analyzing the known bioactivities of analogous compounds, we can build predictive models to forecast the therapeutic potential of novel molecules like this compound.

This guide will focus on a multi-step in silico workflow, encompassing ligand-based and structure-based approaches, to generate a robust prediction of the bioactivity profile for this compound.

Predictive Bioactivity Analysis Based on Analogous Compounds

Known Biological Targets of Benzylpyrimidine Derivatives

Several studies have identified the following protein targets for compounds containing the benzylpyrimidine scaffold:

  • Histone Deacetylases (HDACs): N-benzylpyrimidin-2-amine derivatives have been designed and synthesized as potent HDAC inhibitors, demonstrating antiproliferative activity against tumor cells.[1]

  • USP1/UAF1 Deubiquitinase Complex: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 complex, a promising anticancer target.[2]

  • Dihydrofolate Reductase (DHFR): 2,4-Diamino-5-benzylpyrimidines are known antibacterial agents that target DHFR, an essential enzyme in folate metabolism.[3]

Quantitative Bioactivity Data of Analogous Compounds

The following table summarizes the reported bioactivity of various benzylpyrimidine derivatives against their respective targets. This data serves as the foundation for developing Quantitative Structure-Activity Relationship (QSAR) models and for guiding molecular docking studies.

Compound ClassTargetBioactivity MetricValueReference
N-benzylpyrimidin-2-amine derivativesHDACIC50Varies (some comparable to SAHA)[1]
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1IC5070 nM (for compound 38)[2]
2,4-diamino-5-benzylpyrimidine derivativesE. coli DHFRIC50Varies (some more active than trimethoprim)[3]

In Silico Prediction Workflow

A typical in silico workflow for predicting the bioactivity of a novel compound like this compound involves a combination of ligand-based and structure-based methods.

G cluster_0 Ligand-Based Methods cluster_1 Structure-Based Methods cluster_2 Analysis & Prioritization A Compound Library of Benzylpyrimidine Analogs B 2D/3D Similarity Search A->B Structural Similarity C Pharmacophore Modeling A->C Common Features D QSAR Model Development A->D Bioactivity Data E Target Identification (HDAC, USP1, DHFR) B->E C->E J Scoring & Ranking D->J F Protein Preparation E->F H Molecular Docking F->H G Ligand Preparation (this compound) G->H I Binding Pose Analysis H->I I->J K ADMET Prediction J->K L Hit Prioritization K->L

In Silico Bioactivity Prediction Workflow
Ligand-Based Approaches

These methods rely on the knowledge of known active molecules (ligands) to make predictions about new compounds.

This technique involves comparing the 2D or 3D structure of this compound with a database of compounds with known biological activities. High similarity to an active compound suggests a similar mode of action.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to bind to a specific target. A model can be generated from a set of known active benzylpyrimidine derivatives and then used to screen for a fit with the 3D conformation of this compound.

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By building a QSAR model based on the data in Table 1, we can predict the bioactivity of this compound.

Structure-Based Approaches

These methods utilize the 3D structure of the biological target to predict how a ligand will bind.

Based on the known activities of benzylpyrimidine analogs, potential targets for this compound include HDACs, USP1/UAF1, and DHFR.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to predict the binding affinity and mode of interaction between this compound and its potential targets.

Detailed Methodologies

QSAR Model Development Protocol

G A Data Collection (Benzylpyrimidine analogs with known bioactivity) B Data Curation (Remove duplicates, check structures) A->B C Molecular Descriptor Calculation (2D and 3D descriptors) B->C D Dataset Splitting (Training and Test sets) C->D E Model Building (e.g., Multiple Linear Regression, Random Forest) D->E F Model Validation (Internal and External) E->F G Prediction for This compound F->G

QSAR Model Development Workflow
  • Data Collection and Curation: A dataset of benzylpyrimidine derivatives with their corresponding bioactivity data (e.g., IC50 values) is compiled from the literature. The chemical structures are standardized, and any duplicates or erroneous entries are removed.

  • Descriptor Calculation: A wide range of molecular descriptors (physicochemical properties, topological indices, etc.) are calculated for each molecule in the dataset.

  • Dataset Splitting: The dataset is divided into a training set for model building and a test set for model validation.

  • Model Building: A statistical method, such as multiple linear regression or a machine learning algorithm, is used to build a mathematical model that correlates the molecular descriptors with the biological activity.

  • Model Validation: The predictive power of the model is assessed using the test set. A robust model will accurately predict the bioactivity of the compounds in the test set.

  • Prediction: The validated QSAR model is then used to predict the bioactivity of this compound.

Molecular Docking Protocol using AutoDock Vina

G A Obtain Protein Structure (e.g., from PDB) B Prepare Receptor (Remove water, add hydrogens, assign charges) A->B E Define Binding Site (Grid box generation) B->E C Generate 3D Ligand Structure (this compound) D Prepare Ligand (Assign charges, define rotatable bonds) C->D F Run Docking Simulation (AutoDock Vina) D->F E->F G Analyze Results (Binding energy, pose analysis) F->G

Molecular Docking Workflow with AutoDock Vina
  • Protein Preparation: The 3D structure of the target protein (e.g., HDAC, USP1, or DHFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and partial charges are assigned.

  • Ligand Preparation: A 3D model of this compound is generated and energy-minimized. Charges are assigned, and rotatable bonds are defined.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations, exploring different conformations of the ligand within the defined binding site.

  • Results Analysis: The results are analyzed based on the predicted binding energy (a lower energy indicates a more favorable interaction) and the binding pose of the ligand in the active site.

Potential Signaling Pathway Modulation

Based on the identified potential targets, this compound could modulate several key cellular signaling pathways.

HDAC Inhibition Pathway

HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4][5][6] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.

G A This compound B HDAC A->B Inhibits C Histone Acetylation (Increased) B->C Deacetylation Blocked D Chromatin Relaxation C->D E Gene Expression (e.g., Tumor Suppressors) D->E F Cell Cycle Arrest, Apoptosis E->F

Predicted HDAC Inhibition Signaling Pathway
DHFR Inhibition Pathway

DHFR is a key enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate.[7][8] Tetrahydrofolate is essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, which is the basis for its use as an antibacterial and anticancer target.

G A This compound B DHFR A->B Inhibits D Tetrahydrofolate (Synthesis Blocked) B->D C Dihydrofolate C->B E Nucleotide Synthesis (Disrupted) D->E F DNA Replication (Inhibited) E->F G Inhibition of Cell Proliferation F->G

References

Methodological & Application

Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of 2-Benzylpyrimidin-5-amine, a valuable building block for researchers in medicinal chemistry and drug development. The synthesis is based on established organic chemistry principles, starting from commercially available 2-chloro-5-nitropyrimidine.

Abstract

A robust and efficient two-step synthesis for this compound has been developed. The protocol involves an initial nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyrimidine and benzylamine to yield the intermediate, N-benzyl-5-nitropyrimidin-2-amine. This intermediate is subsequently reduced via catalytic hydrogenation to afford the final product. This method provides a clear and reproducible pathway for obtaining this compound for research and development purposes.

Overall Reaction Scheme

Synthesis_of_this compound cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Catalytic Hydrogenation Start 2-Chloro-5-nitropyrimidine Intermediate N-Benzyl-5-nitropyrimidin-2-amine Start->Intermediate DIPEA, THF, 60 °C FinalProduct This compound Intermediate->FinalProduct Methanol, rt Benzylamine Benzylamine H2_PdC H₂, Pd/C

Figure 1. Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of N-benzyl-5-nitropyrimidin-2-amine (Intermediate)

This procedure outlines the nucleophilic aromatic substitution reaction to form the key intermediate.

Materials:

  • 2-Chloro-5-nitropyrimidine

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield N-benzyl-5-nitropyrimidin-2-amine.

Step 2: Synthesis of this compound (Final Product)

This procedure details the reduction of the nitro-intermediate to the final amine product.

Materials:

  • N-benzyl-5-nitropyrimidin-2-amine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Reaction flask suitable for hydrogenation

  • Magnetic stirrer and stir bar

  • Celite® or other filtration aid

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve the N-benzyl-5-nitropyrimidin-2-amine intermediate (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the starting material).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is the desired product, this compound, which can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
2-Chloro-5-nitropyrimidineC₄H₂ClN₃O₂159.53Solid10320-42-0
BenzylamineC₇H₉N107.15Liquid100-46-9
This compound C₁₁H₁₁N₃ 185.23 Yellow Solid [1]104479-78-9 [1][2][3]

Logical Relationships of Synthesis

The synthesis of this compound follows a logical two-step sequence. The first step leverages the electron-withdrawing nature of the nitro group to activate the pyrimidine ring for nucleophilic aromatic substitution at the C2 position. The second step employs a standard and high-yielding catalytic hydrogenation to reduce the nitro group to the desired primary amine.

Synthesis_Logic cluster_input Starting Materials cluster_process Synthetic Steps cluster_output Products SM1 2-Chloro-5-nitropyrimidine Step1 SNAr Reaction (C-N Bond Formation) SM1->Step1 SM2 Benzylamine SM2->Step1 Intermediate N-Benzyl-5-nitropyrimidin-2-amine Step1->Intermediate Step2 Nitro Reduction (Amine Formation) FinalProduct This compound Step2->FinalProduct Intermediate->Step2

Figure 2. Logical flow of the synthesis from starting materials to the final product.

References

Application Notes and Protocols for Suzuki Coupling of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted pyrimidine derivatives. The pyrimidine scaffold is a crucial component in many biologically active compounds and approved drugs, making efficient synthetic methodologies for its derivatization highly valuable in drug discovery and development.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] It typically involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate in the presence of a base.[2][3] For pyrimidine derivatives, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents onto the pyrimidine ring, enabling the synthesis of diverse chemical libraries for biological screening.

Halogenated pyrimidines are common starting materials for Suzuki coupling due to the electron-deficient nature of the pyrimidine ring, which makes them more reactive than analogous benzene halides.[1][4] The regioselectivity of the coupling can often be controlled, particularly with poly-halogenated pyrimidines, due to the different reactivities of the halogen atoms at various positions on the ring.[1]

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki coupling reaction generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the pyrimidine halide, forming a Pd(II) complex.[2][5]

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.[2][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2][5]

Experimental Protocols

The following protocols are generalized procedures derived from various literature sources. Optimization of specific reaction conditions (catalyst, base, solvent, temperature, and reaction time) is often necessary for different substrates.

General Protocol for Suzuki Coupling of a Halogenated Pyrimidine

This protocol is a starting point for the coupling of a halogenated pyrimidine with an aryl or heteroaryl boronic acid.

Materials:

  • Halogenated pyrimidine (e.g., 2-chloropyrimidine, 2,4-dichloropyrimidine, 5-bromopyrimidine)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (0.5 - 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2 - 3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, DME/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel, add the halogenated pyrimidine (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.5-5 mol%), and the base (2-3 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (1-24 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly reduce reaction times and improve yields.[1]

Materials:

  • Same as the general protocol.

Procedure:

  • In a microwave reaction vial, combine the 2,4-dichloropyrimidine (1.0 eq), aryl or heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (2.0 eq).[1]

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-30 minutes.[1]

  • After cooling, work up and purify the product as described in the general protocol.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various pyrimidine derivatives.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Pyrimidines

Pyrimidine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-801285[6]
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (1)K₂CO₃Dioxane/H₂O10015 min (MW)81[1]
4,6-dichloropyrimidine5-Pyrimidylboronic acidPdCl₂(PPh₃)₂Na₂CO₃1,4-Dioxane95-56[7]
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhos--135 (MW)40 minGood to excellent[8][9]

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [1]

EntryArylboronic AcidCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
1Phenylboronic acid0.51001581
24-Methylphenylboronic acid0.51001585
34-Methoxyphenylboronic acid0.51001592
44-Chlorophenylboronic acid0.51001578

Mandatory Visualizations

Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for a Suzuki coupling reaction involving a pyrimidine derivative.

Suzuki_Coupling_Workflow start Start reagents Combine Reactants: - Halogenated Pyrimidine - Boronic Acid - Palladium Catalyst - Base start->reagents 1. solvent Add Anhydrous Solvent reagents->solvent 2. inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert 3. reaction Heat Reaction Mixture (Conventional or Microwave) inert->reaction 4. workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup 5. purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification 6. product Characterized Product purification->product 7.

Caption: General workflow for the Suzuki coupling of pyrimidine derivatives.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)L_n-R² pd_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (R¹-R²) r1x r2b product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Considerations

  • Low Yields: Low yields can result from several factors, including an inactive catalyst, improper base or solvent selection, or decomposition of the boronic acid. Screening different palladium catalysts, ligands, bases, and solvents is recommended.[4][6]

  • Side Reactions: Common side reactions include homo-coupling of the boronic acid and dehalogenation of the pyrimidine starting material.[10] Careful control of reaction conditions and the use of appropriate catalysts and ligands can minimize these byproducts.[10]

  • Purification: The purification of the final product can sometimes be challenging due to the presence of residual catalyst and byproducts. Thorough aqueous workup and careful column chromatography are often necessary.[2]

  • Substrate Scope: While the Suzuki coupling is broadly applicable, the reactivity of both the pyrimidine halide and the boronic acid can be influenced by electronic and steric factors. Electron-withdrawing groups on the boronic acid may slow down the reaction, while electron-donating groups can enhance it.[6]

By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a wide array of substituted pyrimidine derivatives for applications in medicinal chemistry and drug development.

References

Application Notes: High-Throughput Screening of 2-Benzylpyrimidin-5-amine for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylpyrimidin-5-amine is a synthetic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. Pyrimidine derivatives are integral components of numerous biologically active molecules and approved pharmaceuticals. Notably, this scaffold is prevalent in a variety of kinase inhibitors, which have become a major class of targeted therapeutics, particularly in oncology. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them attractive targets for drug discovery.[1]

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid and efficient evaluation of large compound libraries to identify "hit" molecules with desired biological activity.[2][3] Various HTS assay formats have been developed for screening kinase inhibitors, including biochemical assays that directly measure enzyme activity and binding assays that detect the interaction between a compound and the target kinase.[4][5] This document provides detailed application notes and protocols for the use of this compound in a representative HTS campaign to identify potential kinase inhibitors.

Principle of the Assay

The proposed HTS protocol utilizes a homogenous time-resolved fluorescence (HTRF) assay, a robust technology well-suited for screening large compound libraries.[6] This assay format measures the phosphorylation of a specific substrate by a target kinase. The assay components include the kinase, a biotinylated substrate, ATP, and two detection reagents: a europium cryptate-labeled anti-phospho-serine/threonine/tyrosine antibody and streptavidin-XL665.

In the absence of inhibition, the kinase phosphorylates the biotinylated substrate. The binding of the europium-labeled antibody to the phosphorylated substrate and streptavidin-XL665 to the biotin moiety brings the donor (europium) and acceptor (XL665) fluorophores into close proximity. Upon excitation of the europium, Förster Resonance Energy Transfer (FRET) occurs, resulting in a specific fluorescence emission from the acceptor. If this compound inhibits the kinase, substrate phosphorylation is reduced, leading to a decrease in the FRET signal.

Materials and Reagents

ReagentSupplierCat. No.
Recombinant Human Kinase (e.g., SRC)Commercially Availablee.g., Thermo Fisher, Promega
Biotinylated Peptide SubstrateCommercially Availablee.g., Cisbio, PerkinElmer
Adenosine 5'-triphosphate (ATP)Commercially Availablee.g., Sigma-Aldrich
HTRF Detection ReagentsCommercially Availablee.g., Cisbio
This compoundCustom Synthesis/SupplierN/A
Dimethyl Sulfoxide (DMSO), ACS GradeCommercially Availablee.g., Sigma-Aldrich
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)In-house preparationN/A
384-well low-volume platesCommercially Availablee.g., Greiner, Corning

Experimental Protocols

Compound Preparation and Plating
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 1 µM).

  • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into a 384-well low-volume assay plate.

  • For control wells, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known inhibitor for the target kinase (positive control, 100% inhibition).

HTS Assay Protocol
  • Prepare the enzyme/substrate master mix in assay buffer. The final concentration of the kinase and substrate should be optimized for the specific kinase being tested (typically in the low nM range for the enzyme and at the Km concentration for the substrate).

  • Dispense 5 µL of the enzyme/substrate master mix into each well of the compound-plated 384-well plate.

  • Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the kinase.

  • Prepare the ATP solution in assay buffer. The final concentration should be at or near the Km for the specific kinase.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Prepare the HTRF detection reagent master mix containing the europium-labeled antibody and streptavidin-XL665 in detection buffer as per the manufacturer's instructions.

  • Stop the kinase reaction by adding 10 µL of the HTRF detection reagent master mix to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

Data Analysis
  • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls: % Inhibition = 100 * (1 - (HTRF ratio_sample - HTRF ratio_pos_ctrl) / (HTRF ratio_neg_ctrl - HTRF ratio_pos_ctrl))

  • For dose-response curves, plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Data Presentation

Table 1: Hypothetical HTS Results for this compound against a Kinase Panel

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM) (Control)
Kinase A1.50.01
Kinase B> 500.02
Kinase C8.20.05
Kinase D25.60.015

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound_Plating Compound Plating (50 nL in 384-well plate) DMSO_Control DMSO Control (Negative) Add_Enzyme_Substrate Add Enzyme/Substrate Mix (5 µL) Incubate 15 min Compound_Plating->Add_Enzyme_Substrate Inhibitor_Control Inhibitor Control (Positive) Add_ATP Add ATP (5 µL) Incubate 60 min Add_Enzyme_Substrate->Add_ATP Add_Detection Add HTRF Detection Mix (10 µL) Incubate 60 min Add_ATP->Add_Detection Read_Plate Read Plate (HTRF Reader) Add_Detection->Read_Plate Calculate_Ratio Calculate HTRF Ratio Read_Plate->Calculate_Ratio Calculate_Inhibition % Inhibition Calculation Calculate_Ratio->Calculate_Inhibition IC50_Determination IC50 Determination Calculate_Inhibition->IC50_Determination

Caption: High-throughput screening workflow for kinase inhibitor identification.

Representative Kinase Signaling Pathway (e.g., MAPK/ERK Pathway)

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response Regulates Inhibitor This compound Inhibitor->RAF Inhibits

Caption: Simplified MAPK/ERK signaling pathway with a potential point of inhibition.

Conclusion

The provided application notes and protocols outline a comprehensive framework for utilizing this compound in a high-throughput screening campaign to identify novel kinase inhibitors. The HTRF assay format offers a robust and sensitive method for primary screening, while the subsequent data analysis allows for the quantification of inhibitory potency. The modular nature of this protocol allows for its adaptation to a wide range of kinase targets. Hit compounds identified through this screening process, such as hypothetical inhibitors of the RAF kinase in the MAPK pathway, would require further validation through secondary assays to confirm their mechanism of action and selectivity. These secondary screens could include orthogonal biochemical assays, biophysical binding assays (e.g., SPR), and cell-based assays to assess functional effects.[2][7]

References

Application Notes and Protocols for Testing Antibacterial Activity of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their diverse biological activities, including antibacterial properties, make them a focal point in the search for novel antibiotics to combat the growing threat of antimicrobial resistance.[1][2][3][4] This document provides detailed protocols for the in vitro evaluation of the antibacterial activity of pyrimidine compounds, primarily focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These methods are fundamental in screening and characterizing the efficacy of new potential antibacterial agents.[5][6][7]

Target Audience: This guide is intended for researchers, scientists, and professionals in the field of drug development and microbiology.

Key Experimental Protocols

1. Materials and Reagents

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)[8][9], Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)[8][9], Pseudomonas aeruginosa (e.g., ATCC 27853)[9][10]

  • Growth Media:

    • Mueller-Hinton Broth (MHB)

    • Nutrient Agar (NA)

    • Luria-Bertani (LB) broth for initial bacterial culture[11]

  • Reagents:

    • Pyrimidine compounds to be tested

    • Dimethyl Sulfoxide (DMSO) for dissolving compounds

    • 0.9% Sodium Chloride solution (Saline)

    • Resazurin sodium salt solution (0.015% w/v in sterile water)

    • Standard antibiotics for positive control (e.g., Ciprofloxacin, Tetracycline)[12]

  • Equipment and Consumables:

    • 96-well sterile microtiter plates

    • Micropipettes and sterile tips

    • Spectrophotometer or McFarland densitometer

    • Incubator (37°C)

    • Sterile Petri dishes

    • Inoculating loops and spreaders

    • Vortex mixer

2. Experimental Workflow Visualization

The overall experimental workflow for determining the antibacterial activity of pyrimidine compounds involves the preparation of bacterial cultures, determination of the Minimum Inhibitory Concentration (MIC) to assess growth inhibition, and subsequent determination of the Minimum Bactericidal Concentration (MBC) to evaluate the killing capacity.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare Pyrimidine Compound Stock Solution D Serial Dilution of Compound in 96-well Plate A->D B Culture Bacteria (e.g., E. coli, S. aureus) C Prepare 0.5 McFarland Standard Inoculum B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24 hours E->F G Visually Inspect for Growth / Add Resazurin F->G H Determine MIC G->H I Aliquot from Wells with No Visible Growth H->I Proceed if bactericidal activity is to be assessed J Plate onto Nutrient Agar I->J K Incubate at 37°C for 24 hours J->K L Count Colonies and Determine MBC K->L MIC_Workflow A Prepare 2-fold serial dilutions of pyrimidine compound in a 96-well plate (e.g., 100 µL/well) C Add bacterial inoculum to wells (final conc. ~5 x 10^5 CFU/mL) A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Include positive (bacteria + broth) and negative (broth only) controls C->D E Incubate plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or use a colorimetric indicator (e.g., Resazurin) E->F G Determine MIC: Lowest concentration with no visible growth F->G MBC_Workflow A Select wells from MIC plate with no visible bacterial growth (at and above MIC) B Aseptically transfer a fixed volume (e.g., 10 µL) from each selected well onto a nutrient agar plate A->B C Incubate the agar plates at 37°C for 24 hours B->C D Count the number of colonies (CFU) on each plate C->D E Determine MBC: Lowest concentration that kills ≥99.9% of the initial inoculum D->E

References

Application Notes and Protocols for 2-Benzylpyrimidin-5-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase ATP-binding site. The 2-aminopyrimidine moiety, in particular, is a common feature in many approved and investigational kinase inhibitors. The introduction of a benzyl group at the 5-position of the pyrimidine ring in 2-Benzylpyrimidin-5-amine suggests potential interactions with hydrophobic regions of the kinase active site, which could contribute to binding affinity and selectivity.

These notes provide a framework for evaluating the potential of this compound as a kinase inhibitor, including suggested starting points for screening, and detailed protocols for in vitro characterization.

Potential Kinase Targets

Given the structural similarities to other aminopyrimidine-based inhibitors, this compound could potentially target a range of kinases, including but not limited to:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src family kinases.

  • Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinases (PLKs).

A broad initial screening against a panel of representative kinases is recommended to identify potential targets.

Data Presentation: Inhibitory Activity of a Structurally Related Compound

While specific data for this compound is unavailable, the following table summarizes the inhibitory and antiproliferative activities of a C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidine derivative, which shares a similar core structure. This data is presented as a reference for the potential potency that might be observed with this class of compounds. The compound, designated as 6a , was identified as a potent Hsp90 inhibitor.[1][2]

Table 1: Biological Activity of Compound 6a (a C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidine)

CompoundTargetIC50 (nM)Mean GI50 (µM) against NCI-60 Cell Lines
6a Hsp9036< 1

Experimental Protocols

The following are detailed protocols that can be adapted to test the efficacy of this compound as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for measuring the ability of a compound to inhibit the activity of a purified kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a widely used format.[3]

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC) or Streptavidin-XL665

  • Stop solution (e.g., 10 mM EDTA in kinase assay buffer)

  • 384-well low-volume white plates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Mixture: In a 384-well plate, add 2 µL of the diluted compound solution.

  • Add 4 µL of the kinase solution (prepared in kinase assay buffer).

  • Add 4 µL of the substrate peptide/ATP mixture (prepared in kinase assay buffer).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes. The optimal time should be determined in the assay development phase.

  • Stopping the Reaction: Add 5 µL of the stop solution containing the TR-FRET detection reagents (Europium-labeled antibody and SA-APC).

  • Detection: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or cytostatic effects of a compound.[4][5][6][7][8]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation status of a kinase's downstream targets in a cellular context.[9][10][11]

Objective: To confirm the on-target effect of this compound by observing changes in the phosphorylation of downstream signaling proteins.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target and downstream proteins)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT and anti-total-AKT) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment with the inhibitor.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Inhibitor->RTK

Caption: A potential signaling pathway targeted by a kinase inhibitor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Prepare this compound Serial Dilutions AssayPlate Dispense Kinase, Substrate, ATP into 384-well plate Incubate Incubate at RT AssayPlate->Incubate StopDetect Add Stop Solution & TR-FRET Reagents Incubate->StopDetect Read Read Plate StopDetect->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Logic Diagram

G Core 2-Aminopyrimidine Core Benzyl 5-Benzyl Group (Hydrophobic Pocket) Core->Benzyl Amine 2-Amine Group (Hinge Binding) Core->Amine Activity Kinase Inhibitory Activity Benzyl->Activity Amine->Activity SAR SAR Studies Activity->SAR Derivatives Synthesize Derivatives (Modify Benzyl Ring) SAR->Derivatives Derivatives->Activity

References

Application Notes and Protocols: Developing N-benzylpyrimidin-2-amine Derivatives as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to a more condensed chromatin structure, which generally results in transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents. N-benzylpyrimidin-2-amine derivatives have emerged as a novel scaffold for the design of potent HDAC inhibitors with potential anticancer activity. This document provides an overview of the development of these compounds, including their synthesis, biological evaluation, and mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of N-benzylpyrimidin-2-amine derivatives as HDAC inhibitors and their antiproliferative activity against various cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity of N-benzylpyrimidin-2-amine Derivatives

CompoundTarget HDACIC50 (μM)Reference Compound (SAHA) IC50 (μM)
6a Total HDACs0.120.11
6d Total HDACs0.150.11
8a Total HDACs0.100.11
8c Total HDACs0.090.11
8f Total HDACs0.180.11

Note: Data extracted from a study on N-benzylpyrimidin-2-amine derivatives. SAHA (Suberanilohydroxamic acid) is a well-known HDAC inhibitor used as a reference.

Table 2: Antiproliferative Activity of N-benzylpyrimidin-2-amine Derivatives

CompoundA549 (Lung Cancer) IC50 (μM)HCT116 (Colon Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)
6a 2.31.83.1
6d 2.82.13.5
8a 1.51.22.4
8c 1.31.02.1
8f 3.12.54.0
SAHA 3.52.94.8

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Experimental Protocols

Protocol 1: General Synthesis of N-benzylpyrimidin-2-amine Derivatives

This protocol describes a general method for the synthesis of the target compounds, which typically involves a key nucleophilic substitution reaction.

  • Starting Materials: 2-chloropyrimidine, substituted benzylamine, a suitable base (e.g., diisopropylethylamine - DIPEA), and a solvent (e.g., N,N-dimethylformamide - DMF).

  • Dissolve 2-chloropyrimidine (1 equivalent) in DMF.

  • Add the substituted benzylamine (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylpyrimidin-2-amine derivative.

Protocol 2: In Vitro HDAC Inhibition Assay

This protocol outlines a common fluorometric assay to determine the HDAC inhibitory activity of the synthesized compounds.

  • Materials: HeLa nuclear extract (as a source of HDACs), a fluorogenic HDAC substrate (e.g., Fluor-de-Lys), Trichostatin A (a known HDAC inhibitor, as a positive control), and the test compounds.

  • Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • In a 96-well microplate, add the reaction buffer, HeLa nuclear extract, and the test compound at various concentrations.

  • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.

  • Incubate the plate at 37 °C for a further period (e.g., 30 minutes).

  • Stop the reaction by adding a developer solution containing Trichostatin A and a protease to cleave the deacetylated substrate and release the fluorescent signal.

  • Incubate at room temperature for a final period (e.g., 15 minutes).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 values.

Protocol 3: Antiproliferative Activity (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell viability.

  • Materials: Cancer cell lines (e.g., A549, HCT116, MCF-7), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, and a solubilizing agent (e.g., DMSO).

  • Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Treat the cells with various concentrations of the N-benzylpyrimidin-2-amine derivatives and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals, resulting in a colored solution.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualizations

G cluster_synthesis General Synthesis Scheme 2-chloropyrimidine 2-chloropyrimidine Reaction Reaction 2-chloropyrimidine->Reaction Substituted Benzylamine Substituted Benzylamine Substituted Benzylamine->Reaction N-benzylpyrimidin-2-amine N-benzylpyrimidin-2-amine Reaction->N-benzylpyrimidin-2-amine  Base (DIPEA) Solvent (DMF)

Caption: General synthesis of N-benzylpyrimidin-2-amine derivatives.

G cluster_pathway HDAC Inhibition Signaling Pathway HDAC_Inhibitor N-benzylpyrimidin-2-amine Derivative HDAC HDAC HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of action of HDAC inhibitors.

G cluster_workflow Experimental Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification HDAC_Assay In Vitro HDAC Inhibition Assay Purification->HDAC_Assay Antiproliferative_Assay Antiproliferative (MTT) Assay Purification->Antiproliferative_Assay Data_Analysis IC50 Determination & Data Analysis HDAC_Assay->Data_Analysis Antiproliferative_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for evaluating N-benzylpyrimidin-2-amine derivatives.

Application Notes and Protocols for Large-Scale Synthesis and Purification of Benzylpyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpyrimidines are a class of heterocyclic compounds with significant therapeutic interest, acting as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and histone deacetylases (HDACs). Their applications span antibacterial, antimalarial, and anticancer therapies. Notably, the benzylpyrimidine derivative Trimethoprim is a widely used antibacterial agent that functions by inhibiting DHFR.[1][2][3] The large-scale synthesis and purification of these compounds are critical for ensuring a high-purity supply for research and drug development. These application notes provide detailed protocols for the synthesis and purification of benzylpyrimidines, focusing on scalable methodologies.

Data Presentation

Table 1: Summary of a Representative Benzylpyrimidine Synthesis

ParameterValueReference
Starting Materials3,4,5-Trimethoxybenzaldehyde, 3-Ethoxypropionitrile, Guanidine[4]
Key Intermediateα-(3,4,5-Trimethoxybenzyl)-β-ethoxyacrylonitrileAdapted from[5]
Final Product2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim)[4]
Overall Yield~60%Adapted from[5]
Melting Point199-203 °CNot explicitly found
Purity (Post-purification)>98%General expectation for pharmaceutical grade

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim)

This protocol is a representative example for the synthesis of a substituted benzylpyrimidine, Trimethoprim, and is adapted from established synthetic routes.[4]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • 3-Ethoxypropionitrile

  • Sodium methoxide

  • Methanol

  • Guanidine hydrochloride

  • Toluene

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation to form α-(3,4,5-Trimethoxybenzyl)-β-ethoxyacrylonitrile:

    • In a large reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq) and 3-ethoxypropionitrile (1.2 eq) in methanol.

    • Slowly add a solution of sodium methoxide (1.5 eq) in methanol while maintaining the temperature below 30 °C.

    • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and neutralize with hydrochloric acid.

    • Remove the methanol under reduced pressure. The resulting intermediate can be used in the next step without further purification.

  • Cyclization with Guanidine:

    • To the crude intermediate from the previous step, add guanidine hydrochloride (2.0 eq) and sodium methoxide (2.0 eq) in methanol.

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the formation of the pyrimidine ring by TLC.

    • After completion, cool the reaction mixture and filter the solid product.

  • Work-up and Isolation:

    • Wash the filtered solid with cold water to remove inorganic salts.

    • Further wash with a cold, non-polar solvent like hexane to remove non-polar impurities.

    • Dry the crude product under vacuum.

Protocol 2: Purification of Benzylpyrimidines by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds on a large scale.

Materials:

  • Crude Benzylpyrimidine

  • Ethanol (or other suitable solvent)

  • Activated Carbon

Procedure:

  • Solvent Selection:

    • Determine a suitable solvent system where the benzylpyrimidine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution:

    • In a large flask, add the crude benzylpyrimidine to a minimal amount of the chosen solvent.

    • Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

    • Hot filter the solution to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool down slowly to room temperature.

    • For maximum yield, further cool the mixture in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Protocol 3: Purification of Benzylpyrimidines by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For high-purity requirements, preparative HPLC is a powerful purification technique.

Materials:

  • Crude Benzylpyrimidine

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Volatile buffer (e.g., Formic acid or Trifluoroacetic acid, if necessary)

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of the target benzylpyrimidine from its impurities.

    • A reversed-phase C18 column is a common starting point.

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile in water) and flow rate.

  • Scale-Up to Preparative HPLC:

    • Use a preparative HPLC column with the same stationary phase as the analytical column.

    • Calculate the new flow rate for the preparative column to maintain the same linear velocity as the analytical method.

    • Increase the injection volume and sample concentration to maximize throughput without sacrificing resolution.

  • Fraction Collection:

    • Set up the fraction collector to collect the eluent corresponding to the peak of the pure benzylpyrimidine.

  • Solvent Removal:

    • Combine the collected fractions containing the pure product.

    • Remove the HPLC solvents under reduced pressure using a rotary evaporator to obtain the purified solid benzylpyrimidine.

Mandatory Visualizations

Signaling Pathway

Benzylpyrimidines, such as Trimethoprim, are well-known inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in the folate synthesis pathway.[2] This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, benzylpyrimidines disrupt DNA synthesis, leading to cell death, particularly in rapidly dividing cells like bacteria.[2]

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic acid Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DNA DNA Synthesis Nucleotides->DNA Benzylpyrimidine Benzylpyrimidine (e.g., Trimethoprim) Benzylpyrimidine->Dihydrofolate Inhibition

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by benzylpyrimidines.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of benzylpyrimidines.

Benzylpyrimidine_Workflow start Starting Materials synthesis Chemical Synthesis (Condensation & Cyclization) start->synthesis workup Work-up & Isolation (Filtration & Washing) synthesis->workup crude Crude Benzylpyrimidine workup->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization for bulk purification prep_hplc Preparative HPLC purification->prep_hplc for high purity pure Pure Benzylpyrimidine recrystallization->pure prep_hplc->pure analysis Quality Control (HPLC, NMR, MS) pure->analysis final Final Product analysis->final

Caption: General workflow for benzylpyrimidine synthesis and purification.

References

Application Notes and Protocols for Laboratory-Scale Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the laboratory synthesis of pyrimidines, a critical scaffold in numerous biologically active compounds and pharmaceuticals. The following sections detail the experimental setup for two robust and widely utilized methods: the Biginelli reaction and the Pinner synthesis.

Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot, three-component condensation reaction that provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives. This method is highly valued for its operational simplicity and the biological significance of its products.

Experimental Workflow: Biginelli Reaction

Biginelli_Workflow start Start reactants Combine Aldehyde, β-Ketoester & Urea/Thiourea start->reactants solvent_catalyst Add Solvent & Catalyst reactants->solvent_catalyst heating Heat Reaction Mixture (Conventional or Microwave) solvent_catalyst->heating monitoring Monitor Reaction (TLC) heating->monitoring Periodically monitoring->heating Incomplete workup Reaction Work-up (Cooling, Precipitation) monitoring->workup Complete filtration Filter Crude Product workup->filtration purification Recrystallize/Purify filtration->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Workflow for the Biginelli pyrimidine synthesis.

Experimental Protocols

Protocol 1: Classical Biginelli Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Materials:

    • Benzaldehyde (1.06 g, 10 mmol)

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Urea (0.90 g, 15 mmol)

    • Ethanol (10 mL)

    • Concentrated Hydrochloric Acid (0.2 mL)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and urea in ethanol.

    • Add the concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux with stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) with stirring.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Protocol 2: Microwave-Assisted, Solvent-Free Biginelli Synthesis

  • Materials:

    • Aromatic Aldehyde (1 mmol)

    • Ethyl Acetoacetate (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Sulfamic Acid (0.03 g, 20 mol%)

  • Procedure:

    • In a microwave-safe vessel, combine the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and sulfamic acid.

    • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 160-480 W) for 2-5 minutes.

    • Monitor the reaction progress by TLC after each irradiation cycle.

    • After completion, cool the reaction mixture to room temperature.

    • Add ice-cold water to the vessel to precipitate the solid product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the product from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data Summary: Biginelli Reaction Variants
Aldehydeβ-DicarbonylAmide SourceCatalystConditionsReaction TimeYield (%)Reference
BenzaldehydeEthyl acetoacetateUreaHClReflux in Ethanol4 h70[1]
4-ChlorobenzaldehydeEthyl acetoacetateUreaUranyl Acetate90°C, Solvent-free2.5 h95[1]
BenzaldehydeEthyl acetoacetateUreaNone90°C, Solvent-free4 h85[1]
BenzaldehydeEthyl acetoacetateThioureaSuccinimide Sulfonic Acid90°C, Solvent-free1 h92[1]
Various Aromatic AldehydesEthyl acetoacetateUrea/ThioureaSulfamic AcidMicrowave, Solvent-free2-5 min85-95
BenzaldehydeAcetylacetoneUreaDicalcium PhosphateReflux in Ethanol35 min92[2]

Pinner Pyrimidine Synthesis

The Pinner synthesis is a versatile method for preparing substituted pyrimidines by the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions. This method is particularly useful for accessing a wide range of substitution patterns on the pyrimidine ring.

Experimental Workflow: Pinner Pyrimidine Synthesis

Pinner_Workflow start Start reactants Combine 1,3-Dicarbonyl Compound & Amidine start->reactants solvent_catalyst Add Solvent & Acid/Base Catalyst reactants->solvent_catalyst reaction Stir/Reflux Reaction Mixture solvent_catalyst->reaction monitoring Monitor Reaction (TLC) reaction->monitoring Periodically monitoring->reaction Incomplete neutralization Neutralize Reaction Mixture monitoring->neutralization Complete extraction Extract with Organic Solvent neutralization->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Crystallization/Chromatography concentration->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Workflow for the Pinner pyrimidine synthesis.

Experimental Protocol

Protocol 3: Synthesis of 2,4,6-Trimethylpyrimidine from Acetylacetone and Acetamidine

  • Materials:

    • Acetylacetone (1.00 g, 10 mmol)

    • Acetamidine Hydrochloride (1.04 g, 11 mmol)

    • Sodium Ethoxide (0.75 g, 11 mmol)

    • Anhydrous Ethanol (20 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

    • To this solution, add acetamidine hydrochloride and stir for 15 minutes at room temperature to form the free base.

    • Add acetylacetone to the reaction mixture.

    • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane).

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by distillation to obtain the pure 2,4,6-trimethylpyrimidine.

Quantitative Data Summary: Pinner Synthesis Variants
1,3-Dicarbonyl CompoundAmidineCatalystConditionsYield (%)Reference
AcetylacetoneAcetamidineBaseRefluxModerate to Good[3]
Ethyl AcetoacetateBenzamidineAcid/BaseVariesModerate[4]
β-bromo-α,β-unsaturated ketonesBenzamidine/AcetamidineCu(0)VariesFair[4]
ChalconesGuanidineKOHReflux in Ethanol18-51[5]
ChalconesGuanidineKOHUV irradiation40-88[5]

Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific laboratory conditions and substrate scope. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the In Vitro Evaluation of 2-Benzylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of 2-Benzylpyrimidin-5-amine, a novel chemical entity with potential therapeutic applications. The following protocols are designed to be a starting point for investigation, beginning with broad cellular effects and moving towards more specific mechanistic studies.

Introduction

Substituted pyrimidine derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] this compound, as a member of this class, warrants a thorough in vitro investigation to elucidate its potential pharmacological profile. This document outlines a tiered approach to its evaluation, starting with preliminary cytotoxicity and anti-proliferative screening, followed by more detailed mechanistic assays based on the initial findings.

Tier 1: Preliminary Screening for Bioactivity

The initial phase of the study is designed to determine the cytotoxic and anti-proliferative potential of this compound across a panel of human cancer cell lines.

Experimental Workflow: Tier 1

Tier1_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound This compound Stock Solution MTT Cytotoxicity Assessment (MTT Assay) Compound->MTT BrdU Anti-proliferative Assessment (BrdU Assay) Compound->BrdU CellLines Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) CellLines->MTT CellLines->BrdU IC50 Determine IC50 Values MTT->IC50 BrdU->IC50 Compare Compare Potency Across Cell Lines IC50->Compare

Figure 1: Tier 1 experimental workflow.
Experimental Protocols: Tier 1

2.2.1. Cell Culture

A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) and a non-cancerous cell line (e.g., HaCaT keratinocytes) should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

2.2.2. MTT Cytotoxicity Assay [4][5]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2.2.3. BrdU Cell Proliferation Assay [6][7][8][9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Detection: Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition: Add the substrate solution and measure the colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.

Data Presentation: Tier 1

Table 1: Cytotoxicity and Anti-proliferative Activity of this compound (IC50 in µM)

Cell LineMTT Assay (48h)MTT Assay (72h)BrdU Assay (48h)BrdU Assay (72h)
MCF-7
A549
HCT116
HaCaT

Tier 2: Mechanistic Investigation

If this compound demonstrates significant cytotoxicity and anti-proliferative activity in Tier 1, the next phase of the study will focus on elucidating the underlying mechanism of action. This will involve investigating its effects on apoptosis, the cell cycle, and key signaling pathways.

Experimental Workflow: Tier 2

Tier2_Workflow cluster_prep Preparation cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis cluster_pathway Signaling Pathway Analysis SelectCells Select Sensitive Cell Line(s) from Tier 1 TreatCells Treat Cells with this compound (at IC50 and sub-IC50 concentrations) SelectCells->TreatCells AnnexinV Annexin V/PI Staining TreatCells->AnnexinV PI_Staining Propidium Iodide Staining TreatCells->PI_Staining WesternBlot Western Blot TreatCells->WesternBlot qPCR qPCR TreatCells->qPCR FlowCyto_A Flow Cytometry AnnexinV->FlowCyto_A FlowCyto_C Flow Cytometry PI_Staining->FlowCyto_C

Figure 2: Tier 2 experimental workflow.
Experimental Protocols: Tier 2

3.2.1. Annexin V/Propidium Iodide (PI) Apoptosis Assay [1][10][11][12][13]

  • Cell Treatment: Treat the selected sensitive cell line(s) with this compound at its IC50 and 0.5x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3.2.2. Cell Cycle Analysis [14][15][16][17]

  • Cell Treatment: Treat cells as described in the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.2.3. Western Blot Analysis of Signaling Pathways

Based on the known activities of pyrimidine derivatives, initial investigation should focus on key inflammatory and cancer-related signaling pathways such as NF-κB, MAPK, and PI3K-Akt.

  • Protein Extraction: Treat cells with this compound for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the target signaling pathways (e.g., p-p65, p-ERK, p-Akt, and their total protein counterparts).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

3.2.4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Extraction and cDNA Synthesis: Treat cells with this compound, extract total RNA, and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers for target genes downstream of the signaling pathways of interest (e.g., BCL-2, Cyclin D1, IL-6).

  • Data Analysis: Analyze the gene expression data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Data Presentation: Tier 2

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution

Treatment% Early Apoptosis% Late Apoptosis/Necrosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
0.5x IC50 (24h)
IC50 (24h)
0.5x IC50 (48h)
IC50 (48h)

Table 3: Effect of this compound on Key Signaling Proteins (Fold Change vs. Vehicle)

Protein1h Treatment6h Treatment24h Treatment
p-p65/p65
p-ERK/ERK
p-Akt/Akt

Table 4: Effect of this compound on Target Gene Expression (Fold Change vs. Vehicle)

Gene6h Treatment24h Treatment
BCL-2
Cyclin D1
IL-6

Tier 3: Target Deconvolution and Validation (Conditional)

If the results from Tier 2 suggest a specific signaling pathway is modulated, further experiments can be designed to identify the direct molecular target of this compound.

Potential Signaling Pathways for Further Investigation

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K-Akt Pathway IKK IKK IkappaB IκBα IKK->IkappaB phosphorylates p65_p50 p65/p50 IkappaB->p65_p50 inhibits nucleus_nfkb Nucleus (Gene Transcription) p65_p50->nucleus_nfkb translocates Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus_mapk Nucleus (Gene Transcription) ERK->nucleus_mapk RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR nucleus_pi3k Nucleus (Cell Survival, Proliferation) mTOR->nucleus_pi3k

Figure 3: Key signaling pathways for further investigation.
Experimental Protocols: Tier 3

4.2.1. In Vitro Kinase/Enzyme Inhibition Assays

If a particular signaling pathway is implicated, commercially available in vitro kinase or enzyme assays can be used to determine if this compound directly inhibits a key enzyme in that pathway (e.g., IKKβ, MEK, PI3K).

4.2.2. Cellular Thermal Shift Assay (CETSA)

CETSA can be employed to identify the direct binding of this compound to its target protein(s) in a cellular context. This assay measures the thermal stabilization of a protein upon ligand binding.

Additional Investigational Assays

Based on the broader literature for pyrimidine derivatives, the following assays may also be considered to further characterize the bioactivity of this compound.

Anti-inflammatory Assays
  • Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition Assays: To assess the direct inhibitory effect on these key inflammatory enzymes.[1]

  • Nitric Oxide (NO) Production Assay: Measure the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent.[18][19][20][21]

  • Prostaglandin E2 (PGE2) Immunoassay: Quantify the reduction of PGE2 levels in stimulated inflammatory cells.[22]

Antioxidant Assays
  • Reactive Oxygen Species (ROS) Assay: Measure the scavenging of intracellular ROS using probes like DCFH-DA.[2][23][24][25][26]

Data Presentation: Additional Assays

Table 5: Anti-inflammatory and Antioxidant Activities of this compound

AssayIC50 (µM) or % Inhibition at a given concentration
COX-1 Inhibition
COX-2 Inhibition
5-LOX Inhibition
NO Production (LPS-stimulated RAW 264.7)
PGE2 Production
ROS Scavenging (H2O2-stimulated cells)

Conclusion

The proposed tiered approach for the in vitro evaluation of this compound provides a systematic and comprehensive strategy to characterize its biological activity. The results from these studies will be crucial in determining its therapeutic potential and guiding future preclinical and clinical development.

References

Application Notes and Protocols: ML323 as a Chemical Probe for USP1/UAF1 Deubiquitinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML323 is a potent, selective, and reversible small molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its essential cofactor, USP1-Associated Factor 1 (UAF1). As a member of the benzylpyrimidine class of compounds, ML323 serves as a valuable chemical probe for elucidating the biological roles of the USP1/UAF1 deubiquitinase complex, particularly in the context of DNA damage response and cancer biology. These application notes provide a comprehensive overview of ML323, including its mechanism of action, key quantitative data, and detailed protocols for its use in research settings.

Mechanism of Action

ML323 acts as an allosteric inhibitor of the USP1/UAF1 complex. It binds to a cryptic pocket in USP1, distinct from the active site, inducing conformational changes that prevent the enzyme from effectively deubiquitinating its substrates. The primary and most well-characterized substrates of USP1/UAF1 are monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). By inhibiting the removal of ubiquitin from these proteins, ML323 effectively enhances their monoubiquitinated state, which in turn impacts downstream cellular processes.

The inhibition of USP1/UAF1 by ML323 has significant implications for two critical DNA damage response pathways:

  • Translesion Synthesis (TLS): Monoubiquitinated PCNA is a key signal for the recruitment of specialized, low-fidelity DNA polymerases that can replicate past DNA lesions, a process known as translesion synthesis. By stabilizing monoubiquitinated PCNA, ML323 can modulate the TLS pathway.

  • Fanconi Anemia (FA) Pathway: The FA pathway is a crucial DNA repair pathway, and the monoubiquitination of FANCD2 is a central event in its activation. Inhibition of USP1/UAF1 by ML323 leads to the accumulation of monoubiquitinated FANCD2, thereby impacting the cellular response to DNA crosslinking agents.

A significant application of ML323 is its ability to potentiate the cytotoxic effects of DNA-damaging agents like cisplatin, particularly in cancer cells that are resistant to such therapies.

Data Presentation

The following tables summarize the key quantitative data for ML323.

Table 1: In Vitro Potency of ML323 against USP1/UAF1

Assay TypeSubstrateIC50 (nM)
Ubiquitin-Rhodamine AssayUbiquitin-Rhodamine 11076
Gel-based AssayK63-linked di-ubiquitin174
Gel-based AssayMonoubiquitinated PCNA (Ub-PCNA)820

Table 2: Selectivity of ML323 against other Deubiquitinases (DUBs)

DUB% Inhibition at 10 µM ML323
USP2< 10%
USP5< 10%
USP7< 10%
USP8< 10%
USP12/UAF1~50%
USP46/UAF1~60%

Table 3: Cellular Activity of ML323

Cell LineAssayEndpointEC50 (µM)
H596 (Non-small cell lung cancer)Cytotoxicity (in combination with cisplatin)Cell Viability0.171 (1:1 ratio with cisplatin)
U2OS (Osteosarcoma)Clonogenic SurvivalColony FormationNot explicitly defined as EC50, but significant potentiation of cisplatin observed at concentrations around 10-30 µM

Experimental Protocols

Protocol 1: In Vitro Deubiquitination Assay with USP1/UAF1

This protocol describes how to measure the inhibitory activity of ML323 on the deubiquitination of a fluorogenic ubiquitin substrate by recombinant USP1/UAF1.

Materials:

  • Recombinant human USP1/UAF1 complex

  • Ubiquitin-Rhodamine 110 substrate

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

  • ML323 stock solution (e.g., 10 mM in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Prepare a serial dilution of ML323 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations (e.g., from 1 nM to 100 µM).

  • Add 5 µL of the diluted ML323 or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of recombinant USP1/UAF1 complex (final concentration, e.g., 1 nM) diluted in Assay Buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 5 µL of Ubiquitin-Rhodamine 110 substrate (final concentration, e.g., 100 nM) diluted in Assay Buffer to each well.

  • Immediately start monitoring the increase in fluorescence at 37°C for 30-60 minutes using a fluorescence plate reader.

  • Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve).

  • Determine the percent inhibition for each ML323 concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the ML323 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of PCNA Monoubiquitination

This protocol details the detection of increased PCNA monoubiquitination in cells treated with ML323.

Materials:

  • H596 or U2OS cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ML323

  • Cisplatin (optional, for co-treatment)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PCNA (e.g., PC10 clone), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Seed H596 or U2OS cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of ML323 (e.g., 10, 20, 30 µM) or DMSO (vehicle control) for a specified time (e.g., 6-24 hours). Co-treatment with a DNA damaging agent like cisplatin (e.g., 10 µM) can be performed to enhance the ubiquitination signal.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (e.g., 12%) and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PCNA antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system. The monoubiquitinated PCNA will appear as a band approximately 8 kDa higher than the unmodified PCNA band.

  • Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol 3: Cytotoxicity and Cisplatin Potentiation Assay

This protocol describes how to assess the cytotoxic effect of ML323 alone and in combination with cisplatin using a standard MTT or similar cell viability assay.

Materials:

  • H596 or other suitable cancer cell line

  • 96-well cell culture plates

  • ML323

  • Cisplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of ML323 and cisplatin in cell culture medium.

  • Treat the cells with:

    • ML323 alone at various concentrations.

    • Cisplatin alone at various concentrations.

    • A combination of ML323 and cisplatin at fixed ratios (e.g., 1:1, 1:4).

    • DMSO as a vehicle control.

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Plot the cell viability against the drug concentration and determine the IC50 or EC50 values for each treatment.

  • To assess potentiation, compare the IC50 of cisplatin in the presence and absence of a fixed, non-toxic concentration of ML323. Combination Index (CI) values can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualizations

USP1_Pathway USP1/UAF1 Signaling Pathway cluster_DNA_Damage DNA Damage cluster_Ubiquitination Ubiquitination cluster_Deubiquitination Deubiquitination cluster_Inhibition Inhibition cluster_Cellular_Response Cellular Response DNA_Lesion DNA Lesion (e.g., from Cisplatin) E1_E2_E3 Ubiquitin Ligases DNA_Lesion->E1_E2_E3 activates PCNA PCNA Ub_PCNA PCNA-Ub PCNA->Ub_PCNA FANCD2 FANCD2 Ub_FANCD2 FANCD2-Ub FANCD2->Ub_FANCD2 USP1_UAF1 USP1/UAF1 Complex Ub_PCNA->USP1_UAF1 deubiquitinates TLS Translesion Synthesis Ub_PCNA->TLS activates Ub_FANCD2->USP1_UAF1 deubiquitinates FA_Pathway Fanconi Anemia Pathway Activation Ub_FANCD2->FA_Pathway activates E1_E2_E3->PCNA monoubiquitinates E1_E2_E3->FANCD2 monoubiquitinates ML323 ML323 ML323->USP1_UAF1 inhibits Apoptosis Apoptosis / Cell Death TLS->Apoptosis FA_Pathway->Apoptosis

Caption: USP1/UAF1 signaling pathway and the mechanism of ML323 action.

Experimental_Workflow Experimental Workflow for ML323 Characterization Start Start In_Vitro_Assay In Vitro Deubiquitination Assay Start->In_Vitro_Assay Cell_Culture Cell Culture (e.g., H596, U2OS) Start->Cell_Culture Determine_IC50 Determine IC50 of ML323 In_Vitro_Assay->Determine_IC50 End End Determine_IC50->End Treatment Treat cells with ML323 +/- Cisplatin Cell_Culture->Treatment Western_Blot Western Blot for PCNA-Ub & FANCD2-Ub Treatment->Western_Blot Cytotoxicity_Assay Cytotoxicity Assay (MTT) Treatment->Cytotoxicity_Assay Analyze_Ub Analyze Ubiquitination Levels Western_Blot->Analyze_Ub Analyze_Viability Analyze Cell Viability and Potentiation Cytotoxicity_Assay->Analyze_Viability Analyze_Ub->End Analyze_Viability->End

Caption: A typical experimental workflow for characterizing ML323.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Benzylpyrimidin-5-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A common and effective strategy involves a two-step approach utilizing palladium-catalyzed cross-coupling reactions. The general workflow consists of:

  • Suzuki-Miyaura Coupling: To introduce the benzyl group at the 2-position of the pyrimidine ring.

  • Buchwald-Hartwig Amination: To install the amine group at the 5-position of the pyrimidine ring.

The order of these steps can be interchangeable depending on the starting materials and their reactivity.

Q2: What are the most critical factors affecting the yield of the Suzuki-Miyaura coupling step?

A2: The yield of the Suzuki-Miyaura coupling is primarily influenced by the choice of catalyst, ligand, base, and solvent. The reaction temperature and the purity of the reagents are also crucial. Optimizing these parameters is key to achieving a high yield.

Q3: How can I minimize side reactions during the Buchwald-Hartwig amination?

A3: Minimizing side reactions, such as hydrodehalogenation or the formation of diarylated products, can be achieved by carefully selecting the palladium catalyst and ligand combination. Using bulky, electron-rich phosphine ligands can promote the desired C-N bond formation and suppress unwanted side reactions. Additionally, precise control of the reaction temperature and time is essential.

Q4: I am observing a complex mixture of products. What are the likely causes?

A4: A complex product mixture can arise from several factors, including incomplete reaction, side reactions, or decomposition of starting materials or products. Key areas to investigate are:

  • Reaction Temperature: Both excessively high and low temperatures can lead to side products or incomplete conversion.

  • Catalyst Activity: The palladium catalyst may be deactivated. Ensure an inert atmosphere and use fresh, high-quality catalyst and ligands.

  • Purity of Reagents: Impurities in starting materials or solvents can interfere with the reaction.

  • Stoichiometry: Incorrect stoichiometry of reagents, especially the base, can lead to undesired pathways.

Q5: What are the recommended methods for purifying this compound?

A5: Purification of the final product and intermediates can typically be achieved using column chromatography on silica gel. The choice of eluent system will depend on the polarity of the compound. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Low conversion of the starting pyrimidine halide.

  • Formation of significant amounts of dehalogenated pyrimidine.

  • Low isolated yield of the 2-benzylpyrimidine intermediate.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Catalyst System Screen different palladium catalysts and phosphine ligands. For electron-deficient pyrimidines, catalysts like Pd(PPh₃)₄ or those with bulky, electron-rich ligands (e.g., XPhos, SPhos) can be effective.
Inappropriate Base The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often used. Stronger bases might lead to side reactions. The solubility of the base can also play a role; consider using a phase-transfer catalyst if necessary.
Suboptimal Solvent The solvent influences the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and DMF. A solvent screen can identify the optimal choice for your specific substrates.
Low Reaction Temperature Suzuki couplings often require elevated temperatures. If the reaction is sluggish, gradually increase the temperature, monitoring for any signs of decomposition. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.
Poor Quality Boronic Acid Benzylboronic acids can be prone to decomposition. Use fresh, high-quality boronic acid or its pinacol ester derivative for better stability and reactivity.
Problem 2: Poor Regioselectivity in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of isomers with the benzyl group at an undesired position (e.g., C4 or C6) when using a di- or tri-halopyrimidine starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Similar Reactivity of Halogen Positions The electronic and steric environment of the halogenated positions on the pyrimidine ring influences their reactivity. The C4 and C6 positions are generally more reactive than the C2 position in nucleophilic aromatic substitution, and this can also influence palladium-catalyzed couplings.
Reaction Conditions Favoring Isomerization Certain catalyst and ligand combinations might favor coupling at a different position.
Strategic Choice of Starting Material To ensure regioselectivity, start with a pyrimidine that is only halogenated at the 2-position. If a di- or tri-halopyrimidine must be used, a thorough optimization of the reaction conditions (catalyst, ligand, temperature) is necessary to favor the desired isomer. Literature reports on similar systems can provide guidance on achieving regioselectivity. For instance, in some cases, microwave-assisted Suzuki coupling on 2,4-dichloropyrimidine has shown high selectivity for the C4 position.
Problem 3: Low Yield in Buchwald-Hartwig Amination

Symptoms:

  • Incomplete consumption of the 5-halopyrimidine starting material.

  • Formation of hydrodehalogenated byproducts.

  • Low isolated yield of this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Deactivation Ensure a strictly inert atmosphere (e.g., argon or nitrogen) as palladium catalysts are sensitive to oxygen. Use anhydrous solvents and fresh, high-quality catalyst and ligands.
Incorrect Base Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are typically used. The choice of base can significantly impact the reaction rate and yield.
Suboptimal Ligand Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are often required to facilitate the reductive elimination step and prevent beta-hydride elimination. A ligand screening is highly recommended.
Low Reaction Temperature Amination reactions may require heating. If the reaction is not proceeding, a cautious increase in temperature may be beneficial.
Amine Source If using ammonia as the amine source, it is often supplied as a solution or from a surrogate like LHMDS. The choice of ammonia source and its stoichiometry are critical.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is provided below. Note: These are general guidelines and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add 2-chloro-5-nitropyrimidine (1.0 eq), benzylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., toluene/water or dioxane/water mixture).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-benzyl-5-nitropyrimidine intermediate.

Protocol 2: Reduction of the Nitro Group

  • Dissolve the 2-benzyl-5-nitropyrimidine intermediate in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Add a reducing agent, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation with Pd/C.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Alternative Step 2: Buchwald-Hartwig Amination (if starting from 2-benzyl-5-halopyrimidine)

  • To an oven-dried reaction vessel, add 2-benzyl-5-bromopyrimidine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate).

  • Add an anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) in a sealed tube until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Synthetic_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_reduction Step 2: Nitro Group Reduction Start_Suzuki 2-Chloro-5-nitropyrimidine + Benzylboronic Acid Reaction_Suzuki Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) Start_Suzuki->Reaction_Suzuki Reactants Product_Suzuki 2-Benzyl-5-nitropyrimidine Reaction_Suzuki->Product_Suzuki Product Start_Reduction 2-Benzyl-5-nitropyrimidine Product_Suzuki->Start_Reduction Intermediate Reaction_Reduction Reducing Agent (e.g., Fe/NH4Cl) Solvent (e.g., EtOH) Start_Reduction->Reaction_Reduction Reactant Final_Product This compound Reaction_Reduction->Final_Product Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Suzuki Problem Low Yield in Suzuki Coupling Cause1 Inefficient Catalyst/ Ligand Problem->Cause1 Cause2 Suboptimal Base/ Solvent Problem->Cause2 Cause3 Low Temperature Problem->Cause3 Solution1 Screen Pd catalysts and ligands Cause1->Solution1 Solution2 Optimize base and solvent system Cause2->Solution2 Solution3 Increase temperature/ Use microwave Cause3->Solution3

Caption: Troubleshooting logic for low yield in Suzuki coupling.

Common side products in the synthesis of benzylpyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzylpyrimidines. The content addresses common issues encountered during synthesis, with a focus on identifying and mitigating the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing benzylpyrimidines?

A1: The Pinner synthesis and its variations are among the most common methods for preparing benzylpyrimidines. This typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, such as guanidine, to form the pyrimidine ring. For instance, the synthesis of the well-known drug Trimethoprim, a 2,4-diamino-5-benzylpyrimidine derivative, often utilizes a multi-step process starting from 3,4,5-trimethoxybenzaldehyde.

Q2: What are the typical starting materials for the synthesis of a 2,4-diamino-5-benzylpyrimidine like Trimethoprim?

A2: A common route for Trimethoprim synthesis starts with 3,4,5-trimethoxybenzaldehyde. This is typically converted to a β-alkoxy-α-(3,4,5-trimethoxybenzyl)acrylonitrile intermediate. This intermediate is then cyclized with guanidine to form the final 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine product.

Q3: My benzylpyrimidine synthesis is resulting in a low yield. What are the potential causes?

A3: Low yields in benzylpyrimidine synthesis can stem from several factors:

  • Incomplete reaction: The condensation reaction may not have gone to completion. This could be due to insufficient reaction time, improper temperature, or suboptimal pH.

  • Side reactions: The formation of various side products can consume starting materials and reduce the yield of the desired product.

  • Purification losses: Significant amounts of the product may be lost during workup and purification steps.

  • Hydrolysis of intermediates: Critical intermediates in the reaction may be susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions.

Troubleshooting Guide: Common Side Products and Their Mitigation

This guide details potential side products in the synthesis of benzylpyrimidines and provides strategies to minimize their formation.

Side Product/IssuePotential CauseMitigation Strategies
Uncyclized Intermediates Incomplete cyclization of the β-dicarbonyl equivalent and the amidine.- Ensure optimal reaction temperature and time as determined by reaction monitoring (e.g., TLC or LC-MS).- Use an appropriate base or acid catalyst to promote the cyclization step.- Ensure anhydrous conditions, as water can interfere with the reaction.
Hydrolysis of Amidine Presence of water in the reaction mixture, especially under acidic or basic conditions, can lead to the hydrolysis of the amidine (e.g., guanidine) to the corresponding urea or other derivatives.[1][2][3][4][5]- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Self-Condensation of the 1,3-Dicarbonyl Compound The 1,3-dicarbonyl starting material or its synthetic equivalent can undergo self-condensation, particularly under basic conditions.[6][7][8][9][10]- Control the addition rate of the base to the reaction mixture.- Maintain a lower reaction temperature to disfavor the self-condensation pathway.- Use a less reactive synthetic equivalent of the 1,3-dicarbonyl compound if possible.
Formation of Oxazoles or other Heterocycles Alternative cyclization pathways of the 1,3-dicarbonyl compound with the amidine or rearrangement of intermediates can lead to the formation of other heterocyclic systems like oxazoles.[11]- Carefully control the reaction pH and temperature to favor the desired pyrimidine ring formation.- The choice of solvent can also influence the reaction pathway.
Formation of N-acylguanidines The amidine (e.g., guanidine) can react with ester functionalities present in the starting materials or intermediates to form N-acylguanidines, which may not cyclize to the desired pyrimidine.- Use a non-ester-containing 1,3-dicarbonyl equivalent if the reaction design allows.- Optimize the stoichiometry of the reactants to minimize side reactions of the guanidine.

Experimental Protocols

Synthesis of Trimethoprim (A 2,4-Diamino-5-benzylpyrimidine)

This protocol is a generalized representation based on common synthetic routes.

Step 1: Synthesis of β-anilinopropionitrile

Aniline is reacted with acrylonitrile to yield β-anilinopropionitrile.

Step 2: Condensation with 3,4,5-Trimethoxybenzaldehyde

β-anilinopropionitrile is condensed with 3,4,5-trimethoxybenzaldehyde in the presence of a base (e.g., sodium methoxide) to form 2-(3,4,5-trimethoxybenzyl)-3-anilinopropionitrile.

Step 3: Cyclization with Guanidine

The product from Step 2 is reacted with guanidine in the presence of a strong base (e.g., sodium methoxide in a suitable solvent like ethanol) under reflux to form 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim). The reaction mixture is then cooled, and the product is precipitated, filtered, and purified by recrystallization.[12][13]

Visualizations

Logical Workflow for Troubleshooting Benzylpyrimidine Synthesis

G Troubleshooting Workflow for Benzylpyrimidine Synthesis cluster_optimization Optimization Strategies start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction analyze_side_products Analyze Side Products (NMR, MS) check_reaction->analyze_side_products Reaction Incomplete optimize_conditions Optimize Reaction Conditions check_reaction->optimize_conditions Reaction Complete analyze_side_products->optimize_conditions purification Review Purification Protocol optimize_conditions->purification temp Adjust Temperature optimize_conditions->temp time Modify Reaction Time optimize_conditions->time reagents Check Reagent Purity/ Stoichiometry optimize_conditions->reagents solvent Change Solvent optimize_conditions->solvent

Caption: Troubleshooting workflow for benzylpyrimidine synthesis.

Dihydrofolate Reductase (DHFR) Signaling Pathway

Benzylpyrimidines, such as Trimethoprim, are known inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway.[14][15] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[12]

DHFR_Pathway Inhibition of DHFR by Benzylpyrimidines cluster_reaction DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate Benzylpyrimidine Benzylpyrimidine (e.g., Trimethoprim) Benzylpyrimidine->DHFR Inhibition DNA DNA Synthesis Purines->DNA Thymidylate->DNA Cell_Proliferation Cell Proliferation DNA->Cell_Proliferation

Caption: Benzylpyrimidine inhibition of the DHFR pathway.

References

Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low solubility of pyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrimidine-based compounds exhibit low aqueous solubility?

A1: The low aqueous solubility of many pyrimidine-based compounds stems from a combination of factors inherent to their molecular structure. These include a relatively rigid, planar aromatic ring system, the potential for strong intermolecular interactions such as π-π stacking in the solid state, and often a lack of sufficient polar functional groups to favorably interact with water molecules. The overall lipophilicity of the compound, often quantified by a high logP value, is a significant contributor to its poor water solubility.

Q2: How does pH influence the solubility of pyrimidine compounds?

A2: The pH of the solvent can significantly impact the solubility of pyrimidine-based compounds, particularly those with ionizable functional groups. The pyrimidine ring itself is weakly basic. Therefore, in acidic conditions (lower pH), the nitrogen atoms in the pyrimidine ring can become protonated, leading to the formation of a more soluble salt. Conversely, if the compound has acidic functional groups, increasing the pH to deprotonate these groups can enhance solubility. It is crucial to determine the pKa of your compound to predict and manipulate its solubility at different pH values.[1] For some pyrimidine derivatives, such as the DNA base guanine, solubility is low at neutral pH and requires a high pH for dissolution.[2]

Q3: What are the most common initial steps to troubleshoot the low solubility of a new pyrimidine derivative in an aqueous buffer?

A3: When encountering low solubility of a new pyrimidine derivative, a systematic approach is recommended. Start by attempting to dissolve a small amount of the compound in a range of aqueous buffers with varying pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess the impact of ionization on solubility.[1] If pH adjustment is insufficient, the use of co-solvents such as DMSO, ethanol, or PEG 400 at low concentrations (typically <1% v/v for biological assays) can be explored. Gentle heating and sonication can also aid in the dissolution process. It is important to visually inspect the solution for any precipitate after preparation and before use.

Q4: Can you explain what an amorphous solid dispersion is and how it improves solubility?

A4: An amorphous solid dispersion (ASD) is a formulation where the crystalline structure of a poorly soluble drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[3][4] This disruption of the stable crystalline lattice eliminates the energy barrier that must be overcome for dissolution, leading to a significant increase in the apparent solubility and dissolution rate of the compound.[3][4] The hydrophilic polymer not only stabilizes the amorphous drug, preventing recrystallization, but also helps to create a supersaturated solution upon contact with an aqueous medium, further enhancing bioavailability.[4][5][6]

Q5: How do cyclodextrins work to increase the solubility of pyrimidine compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly water-soluble molecules, like many pyrimidine derivatives, within their hydrophobic core, forming an inclusion complex.[6][7] This complex effectively shields the hydrophobic drug from the aqueous environment, and the hydrophilic outer surface of the cyclodextrin renders the entire complex water-soluble, thereby increasing the apparent solubility of the pyrimidine compound.[6][7][8]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during biological assay.

Possible Causes:

  • The compound's solubility limit was exceeded in the final assay medium.

  • The co-solvent used for the stock solution is not compatible with the assay buffer, causing the compound to crash out upon dilution.

  • Temperature changes during the experiment are affecting solubility.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Before proceeding with the full assay, perform a kinetic solubility assessment in the final assay buffer. This will help establish the maximum concentration of your compound that can be maintained in solution under the assay conditions.

  • Optimize Co-solvent Concentration: Minimize the concentration of the organic co-solvent (e.g., DMSO) in the final assay medium. Ideally, the final concentration should be below 1% to avoid solvent-induced precipitation and potential toxicity to cells.

  • Explore Different Solubilization Techniques: If co-solvents are not sufficient, consider formulating the compound using techniques designed to enhance aqueous solubility, such as creating an amorphous solid dispersion or a cyclodextrin inclusion complex.

  • Control Temperature: Ensure that all solutions and assay components are maintained at a constant and appropriate temperature throughout the experiment.

Issue 2: Inconsistent results in cell-based assays due to poor solubility.

Possible Causes:

  • Undissolved compound particles are leading to variable effective concentrations.

  • Precipitation of the compound is occurring over the time course of the experiment.

  • The formulation itself is interfering with the assay.

Troubleshooting Steps:

  • Verify Complete Dissolution: After preparing the stock solution and dilutions, visually inspect them under a microscope to ensure no solid particles are present. Filtration of the stock solution through a 0.22 µm filter can remove undissolved particulates.

  • Evaluate Formulation Stability: Assess the stability of your compound's formulation in the assay medium over the duration of the experiment. This can be done by preparing the final dilution and monitoring for precipitation at different time points.

  • Consider Nanosuspensions: For compounds that are particularly challenging to solubilize, preparing a nanosuspension can be an effective strategy. Nanosuspensions consist of sub-micron sized particles of the drug, which can increase the dissolution rate and saturation solubility.[9]

  • Blank Formulation Control: Always include a vehicle control (the formulation without the compound) in your experiments to account for any effects of the excipients on the assay.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for a Hypothetical Pyrimidine-Based Kinase Inhibitor

Formulation ApproachInitial Solubility (µg/mL)Solubility after Formulation (µg/mL)Fold Increase
1% DMSO in PBS (pH 7.4)0.5510
10% Solutol HS 15 in Water0.550100
20% w/w Drug in PVP-VA 64 (Amorphous Solid Dispersion)0.5150300
1:2 Molar Ratio with HP-β-CD (Cyclodextrin Complex)0.580160
Nanosuspension (100 nm particle size)0.5200400

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Materials:

    • Pyrimidine-based compound

    • Polymer (e.g., PVP-VA 64, HPMC-AS)

    • Volatile organic solvent (e.g., acetone, methanol, dichloromethane) in which both the compound and polymer are soluble.

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Accurately weigh the pyrimidine-based compound and the polymer in the desired ratio (e.g., 1:4 drug-to-polymer by weight).

    • Dissolve both the compound and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (typically 40-60 °C).

    • Once the solvent is fully removed and a solid film or powder is formed, scrape the solid from the flask.

    • Dry the resulting solid dispersion under high vacuum at a temperature above the boiling point of the solvent but below the glass transition temperature of the polymer for 24-48 hours to remove any residual solvent.

    • The resulting amorphous solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
  • Materials:

    • Pyrimidine-based compound

    • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

    • Mortar and pestle

    • Water or a water-ethanol mixture

  • Procedure:

    • Determine the desired molar ratio of the pyrimidine compound to the cyclodextrin (e.g., 1:1 or 1:2).

    • Accurately weigh the cyclodextrin and place it in the mortar.

    • Add a small amount of the water or water-ethanol mixture to the cyclodextrin and triturate with the pestle to form a homogeneous paste.[4]

    • Accurately weigh the pyrimidine compound and gradually add it to the cyclodextrin paste while continuously kneading.

    • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.[4]

    • The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • The dried complex can be passed through a sieve to obtain a fine powder.

    • Characterization of the inclusion complex can be performed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

ASD_Workflow cluster_preparation Preparation cluster_characterization Characterization cluster_application Application Dissolve Dissolve Drug & Polymer in a common volatile solvent Evaporate Solvent Evaporation using a rotary evaporator Dissolve->Evaporate Dry Vacuum Drying to remove residual solvent Evaporate->Dry DSC Differential Scanning Calorimetry (DSC) (Confirm amorphous state) Dry->DSC PXRD Powder X-Ray Diffraction (PXRD) (Confirm absence of crystallinity) Dry->PXRD Dissolution_Testing Perform Dissolution Testing (Assess solubility enhancement) DSC->Dissolution_Testing PXRD->Dissolution_Testing Signaling_Pathway_Inhibition cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1, Myc) Kinase_Cascade->Transcription_Factor Pyrimidine_Drug Pyrimidine-Based Kinase Inhibitor Pyrimidine_Drug->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

References

Technical Support Center: Optimizing Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for aminopyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aminopyrimidines?

A1: The most common methods for synthesizing aminopyrimidines include classical methods like the Traube and Remfry-Hull syntheses, as well as modern techniques such as microwave-assisted synthesis and palladium-catalyzed C-N cross-coupling reactions. Each method offers distinct advantages regarding reaction time, yield, and substrate scope.

Q2: How do I choose the best synthetic method for my target aminopyrimidine?

A2: The choice of method depends on several factors:

  • Substrate availability: Classical methods often start from simple, readily available precursors.

  • Desired substitution pattern: Some methods are more suitable for introducing specific substituents.

  • Reaction scale: Microwave-assisted synthesis is often ideal for rapid small-scale synthesis and optimization, while classical methods may be more scalable.

  • Available equipment: Microwave synthesis requires a dedicated microwave reactor, and palladium-catalyzed reactions may require an inert atmosphere and specific ligands.

Q3: What are the key parameters to optimize for improving the yield of aminopyrimidine synthesis?

A3: Key parameters to optimize include:

  • Temperature: Both classical and modern methods are sensitive to temperature.

  • Reaction time: Insufficient time can lead to incomplete reactions, while excessive time can promote side product formation.

  • Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and yields.

  • Catalyst and ligand (for palladium-catalyzed reactions): The choice of palladium precursor, ligand, and base is crucial for efficient coupling.

  • Microwave power and temperature (for microwave-assisted synthesis): These parameters directly influence the reaction rate and need to be carefully controlled to avoid decomposition.

Q4: How can I monitor the progress of my aminopyrimidine synthesis?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the common techniques for purifying aminopyrimidines?

A5: Common purification techniques include:

  • Recrystallization: This is an effective method for purifying solid products.

  • Column chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities and unreacted starting materials.

  • Preparative thin-layer chromatography (Prep-TLC): This is suitable for purifying small quantities of material.

Troubleshooting Guides

Traube Synthesis
Issue Possible Cause Troubleshooting Steps
Low or no product yield Incomplete reaction.- Increase reaction temperature and/or time. - Ensure the starting materials are pure and dry.
Decomposition of starting materials or product.- Lower the reaction temperature. - Use a milder cyclizing agent if possible.
Formation of multiple products Side reactions, such as the formation of isomeric products or polymers.- Optimize the reaction temperature to favor the desired product. - Adjust the stoichiometry of the reactants.
Difficulty in isolating the product Product is highly soluble in the reaction mixture or workup solvents.- Use a different solvent for extraction or recrystallization. - Consider precipitation by adding a non-solvent.
Microwave-Assisted Synthesis
Issue Possible Cause Troubleshooting Steps
Low yield Suboptimal microwave power or temperature.- Perform a systematic optimization of microwave power and temperature. - Ensure the reaction vessel is properly sealed to maintain pressure.
Insufficient reaction time.- Increase the irradiation time in small increments.
Reaction does not go to completion Poor absorption of microwave energy by the solvent or reactants.- Use a more polar solvent or add a small amount of a high-absorbing co-solvent (e.g., ethanol, DMF).
Product decomposition Excessive temperature or "hot spots" in the reaction mixture.- Reduce the microwave power and/or the target temperature. - Ensure efficient stirring to distribute the heat evenly.
Palladium-Catalyzed Synthesis
Issue Possible Cause Troubleshooting Steps
Low or no catalytic activity Catalyst deactivation.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. - Use anhydrous and deoxygenated solvents.
Inappropriate ligand or base.- Screen different phosphine ligands (e.g., Xantphos, BINAP) and bases (e.g., NaOtBu, Cs2CO3, K3PO4).
Formation of side products (e.g., hydrodehalogenation) Reductive elimination from an intermediate.- Lower the reaction temperature. - Use a less electron-rich ligand.
Difficulty in removing the catalyst Palladium residues in the final product.- Use a supported palladium catalyst that can be filtered off. - Employ specific purification techniques like treatment with activated carbon or a metal scavenger.

Data Presentation

Table 1: Comparison of Reaction Conditions for Aminopyrimidine Synthesis

Synthesis MethodTypical Temperature (°C)Typical Reaction TimeKey Reagents/Catalysts
Traube Synthesis100 - 1802 - 24 hoursFormamide, formic acid, or other cyclizing agents
Remfry-Hull Synthesis80 - 1501 - 12 hoursGuanidine or amidine, β-dicarbonyl compound
Microwave-Assisted100 - 2005 - 60 minutesMicrowave reactor, polar solvents
Palladium-Catalyzed80 - 1201 - 24 hoursPd catalyst (e.g., Pd(OAc)2, Pd2(dba)3), phosphine ligand, base

Table 2: Representative Yields for Different Aminopyrimidine Synthesis Methods

Synthesis MethodSubstratesYield (%)Reference
Microwave-AssistedSubstituted chalcones and guanidine nitrate33-56[1]
Microwave-Assisted2-amino-4-chloro-pyrimidine and substituted aminesNot specified, but generally good to excellent[2]
Palladium-Catalyzed4-(pyridin-3-yl)pyrimidin-2-amine and aryl bromides27-82

Experimental Protocols

Traube Synthesis of 4-Aminopyrimidine (Representative Protocol)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-diaminopyrimidine (1.0 eq) and formamide (10-20 eq).

  • Reaction: Heat the mixture to 150-180 °C and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice water and stir until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-aminopyrimidine.

Microwave-Assisted Synthesis of a 2-Aminopyrimidine Derivative (General Protocol)
  • Reaction Setup: In a microwave reaction vial, combine the starting β-dicarbonyl compound (1.0 eq), an aldehyde (1.0 eq), and guanidine hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Workup: After the reaction, cool the vial to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed Synthesis of an N-Aryl-2-aminopyrimidine (General Protocol)
  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-chloropyrimidine (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 2.0 eq).

  • Reaction: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane) via syringe. Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2-aminopyrimidine.

Mandatory Visualizations

Experimental Workflow for Aminopyrimidine Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Quenching/Extraction Quenching/Extraction Reaction->Quenching/Extraction Drying & Concentration Drying & Concentration Quenching/Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Aminopyrimidine Pure Aminopyrimidine Recrystallization->Pure Aminopyrimidine

Caption: General experimental workflow for aminopyrimidine synthesis.

Lck Signaling Pathway in T-Cell Activation

Lck_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Aminopyrimidine TCR TCR Lck Lck TCR->Lck Activation CD4 CD4 CD4->Lck Association ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, NF-κB, MAPK) PLCg1->Downstream Aminopyrimidine Aminopyrimidine Lck Inhibitor Aminopyrimidine->Lck

Caption: Simplified Lck signaling pathway in T-cell activation.

References

Stability issues of 2-Benzylpyrimidin-5-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Benzylpyrimidin-5-amine in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that due to limited direct stability data for this compound, some guidance is based on the general chemical properties of pyrimidine derivatives and related amines.

Troubleshooting Guide

Users may encounter the following issues during their experiments. This guide provides potential causes and recommended actions.

Issue Potential Cause Recommended Action
Loss of compound after dissolution in aqueous buffer. Precipitation: The compound may have limited aqueous solubility, especially at neutral pH. Degradation: The compound may be unstable in the chosen buffer, potentially due to pH or the presence of reactive species.- Verify the solubility of this compound in the specific buffer system. Consider the use of co-solvents (e.g., DMSO, ethanol) if compatible with the experimental setup.- Perform a time-course analysis using a suitable analytical method (e.g., HPLC-UV) to monitor the compound's concentration over time.- Adjust the pH of the buffer to a range where the compound is more stable, if the experimental design allows.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation Products: The compound may be degrading under the experimental conditions. Impurities: The starting material may contain impurities.- Perform forced degradation studies (see experimental protocols below) to identify potential degradation products.- Use a high-purity standard of this compound for comparison.- Analyze the sample using LC-MS to obtain mass information on the unknown peaks to help in their identification.
Inconsistent results in biological assays. Compound Instability: The compound may be degrading over the time course of the assay, leading to a decrease in the effective concentration.[1] Interaction with Assay Components: The compound may interact with components of the assay medium or other reagents.- Assess the stability of this compound in the assay medium under the exact experimental conditions (time, temperature, light exposure).- Prepare fresh solutions of the compound immediately before use.- Include appropriate controls to check for non-specific interactions.
Color change of the solution upon storage. Oxidation: The amine group or other parts of the molecule may be susceptible to oxidation, which can sometimes lead to colored byproducts.- Store solutions protected from light and air (e.g., in amber vials with a nitrogen or argon overlay).- Consider the addition of antioxidants if compatible with the downstream application.- Store solutions at lower temperatures (e.g., 4°C or -20°C) to slow down degradation processes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form and in solution?

A1:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.

  • In Solution: For short-term storage, solutions should be kept at 4°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent is critical; while DMSO is a common solvent for initial stock solutions, its stability in aqueous buffers should be verified.

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, potential degradation routes include:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, or other oxidized species.

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.

  • Photodegradation: Exposure to UV light may induce degradation.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A forced degradation study is a common approach. This involves subjecting a solution of the compound to various stress conditions (e.g., heat, acid, base, oxidizing agent, light) and monitoring the degradation over time using a stability-indicating analytical method like HPLC.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: Several chromatographic techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting the formation of degradation products.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying unknown degradation products by providing mass information.[4]

  • Thin-Layer Chromatography (TLC) can be a simple and rapid method for qualitatively assessing the presence of degradation products.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV) to determine the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to stress therm Thermal (60°C) prep->therm Expose to stress photo Photolytic (UV light) prep->photo Expose to stress sampling Time-Point Sampling (0, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc HPLC-UV/LC-MS Analysis sampling->hplc data Data Interpretation: - Quantify parent compound - Identify degradants hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photodegradation (UV) parent This compound nitroso Nitroso/Nitro Derivatives parent->nitroso [O] ring_opening Pyrimidine Ring-Opened Products parent->ring_opening H₂O / H⁺ or OH⁻ photo_products Various Photolytic Products parent->photo_products

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: Enhancing Metabolic Stability of Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the metabolic stability of drug candidates. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and strategies for structural modification.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro metabolic stability experiments.

Issue 1: High Variability in Replicate Samples

Question: My in vitro metabolic stability assay is showing high variability between replicate wells. What could be the cause and how can I fix it?

Answer:

High variability in replicate samples can stem from several factors throughout the experimental workflow. Here’s a systematic approach to troubleshoot this issue:

  • Pipetting and Dispensing:

    • Problem: Inaccurate or inconsistent pipetting of the test compound, microsomes/hepatocytes, or cofactors can lead to significant variability.

    • Solution:

      • Ensure pipettes are properly calibrated.

      • Use reverse pipetting for viscous solutions like microsomal suspensions.

      • Pre-wet pipette tips before aspirating.

      • Dispense liquids onto the side of the well rather than directly into the existing solution to ensure proper mixing.

  • Cell/Microsome Suspension:

    • Problem: Microsomes and hepatocytes can settle over time, leading to an uneven distribution in the assay plate.

    • Solution:

      • Gently swirl the microsomal or hepatocyte suspension before and during dispensing to maintain a homogenous mixture.

      • For hepatocytes, avoid vigorous mixing that could damage the cells.

  • Incubation Conditions:

    • Problem: Temperature gradients across the incubator or uneven shaking can lead to different reaction rates in different wells.

    • Solution:

      • Ensure the incubator provides uniform temperature distribution.

      • Use a plate shaker with a consistent and appropriate speed to ensure adequate mixing without splashing.

  • Reaction Termination:

    • Problem: Inconsistent timing of the quenching step can lead to variations in the extent of metabolism.

    • Solution:

      • Use a multichannel pipette to add the stop solution to multiple wells simultaneously.

      • For very fast reactions, consider pre-adding the stop solution to the collection plate for the t=0 time point before adding the cell/microsome suspension.

  • Sample Processing and Analysis:

    • Problem: Incomplete protein precipitation or matrix effects during LC-MS/MS analysis can introduce variability.[1][2][3][4]

    • Solution:

      • Ensure thorough mixing after adding the precipitation solvent and adequate centrifugation time and speed.

      • Investigate and mitigate matrix effects by optimizing the sample cleanup process or chromatographic separation.[2][3][4]

Issue 2: Unexpectedly High or Low Metabolic Stability

Question: My drug candidate is showing unexpectedly high (or low) metabolic stability compared to my predictions. What are the possible reasons?

Answer:

Discrepancies between expected and observed metabolic stability can be due to a variety of factors related to the compound itself, the experimental system, or data interpretation.

  • For Unexpectedly High Stability (Low Clearance):

    • Compound Properties:

      • Low Permeability: The compound may not be effectively entering the hepatocytes to be metabolized.

      • Inhibition of Metabolizing Enzymes: At higher concentrations, the compound might be inhibiting its own metabolism. Consider running the assay at a lower concentration.

    • Experimental System:

      • Inactive Microsomes/Hepatocytes: The metabolic activity of the liver fractions or cells may be compromised. Always include positive control compounds with known metabolic profiles to verify the activity of the test system.

      • Cofactor Issues: Ensure the NADPH regenerating system (for microsomes) is fresh and active.

    • Analytical Issues:

      • Poor Ionization in LC-MS/MS: The compound may not be efficiently ionized, leading to a low signal that doesn't show a significant decrease over time.

      • Contamination: Contamination of the analytical system with the parent compound can mask its depletion.

  • For Unexpectedly Low Stability (High Clearance):

    • Compound Properties:

      • Chemical Instability: The compound may be degrading chemically in the assay buffer, independent of enzymatic activity. Run a control incubation without cofactors (for microsomes) or with heat-inactivated hepatocytes to assess chemical stability.

    • Experimental System:

      • Non-specific Binding: The compound may be binding to the plasticware of the assay plate. Using low-binding plates can mitigate this.

    • Analytical Issues:

      • Metabolite Interference: A metabolite may have the same mass-to-charge ratio as the parent compound, interfering with its quantification. Ensure your analytical method is specific for the parent drug.

Issue 3: Matrix Effects in LC-MS/MS Analysis

Question: I suspect matrix effects are impacting the accuracy of my LC-MS/MS data in a metabolic stability assay. How can I identify and minimize them?

Answer:

Matrix effects, which are the alteration of ionization efficiency by co-eluting components from the biological matrix, are a common challenge in LC-MS/MS-based bioanalysis.[1][2][3][4]

  • Identifying Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of the analyte solution into the mass spectrometer after the LC column. Inject a blank matrix extract and observe any suppression or enhancement of the analyte signal at different retention times.

    • Post-Extraction Spike: Compare the peak area of an analyte spiked into a blank matrix extract after processing with the peak area of the analyte in a clean solvent at the same concentration. A significant difference indicates the presence of matrix effects.[2]

  • Minimizing Matrix Effects:

    • Sample Preparation:

      • Improve Cleanup: Use more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation to remove interfering matrix components.[1]

      • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[5]

    • Chromatography:

      • Optimize Separation: Modify the LC gradient, column chemistry, or mobile phase to achieve better separation of the analyte from interfering matrix components.

    • Internal Standards:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[6]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a microsomal stability assay and a hepatocyte stability assay?

A1: Both assays assess the metabolic stability of a compound, but they use different in vitro systems and provide different scopes of information.

FeatureMicrosomal Stability AssayHepatocyte Stability Assay
Test System Subcellular fractions (microsomes) from the endoplasmic reticulum of liver cells.Intact, viable liver cells (hepatocytes).
Metabolic Coverage Primarily assesses Phase I metabolism (e.g., CYP450-mediated oxidation) as it contains the key Phase I enzymes. Phase II metabolism can be studied with the addition of specific cofactors.Assesses both Phase I and Phase II metabolism as hepatocytes contain the full complement of metabolic enzymes and cofactors.
Cellular Processes Lacks active transport mechanisms.Includes active uptake and efflux transporters, providing a more physiologically relevant model.
Complexity & Cost Relatively simple, less expensive, and suitable for high-throughput screening.More complex, expensive, and lower throughput.
Typical Use Early-stage drug discovery for rapid screening and ranking of compounds based on Phase I metabolic liability.Later-stage lead optimization to obtain a more comprehensive metabolic profile and for in vitro-in vivo extrapolation (IVIVE).

Q2: How do I interpret the data from a metabolic stability assay?

A2: The primary data generated is the concentration of the parent compound at different time points. This data is used to calculate two key parameters:

  • Half-life (t½): The time it takes for the concentration of the drug candidate to decrease by half. A longer half-life generally indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): The intrinsic ability of the liver (or a liver preparation) to metabolize a drug, independent of other physiological factors like blood flow. It is expressed as the volume of liver blood cleared of the drug per unit of time. A lower CLint value signifies better metabolic stability.

These parameters are calculated from the slope of the natural logarithm of the percent remaining of the parent compound versus time.

Q3: What are some common structural modifications to improve metabolic stability?

A3: Several strategies can be employed to block or slow down metabolic pathways:

StrategyDescriptionExample Effect on Half-life (t½)
Deuterium Substitution Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position. The stronger carbon-deuterium bond can slow down the rate of metabolism.Can significantly increase t½. For example, the deuterated version of tetrabenazine (deutetrabenazine) has a longer half-life than the parent drug.
Fluorination Introducing fluorine atoms at or near a site of metabolism. The strong carbon-fluorine bond and the high electronegativity of fluorine can block metabolic attack.[7]Often leads to a substantial increase in t½.
Steric Hindrance Introducing bulky groups near a metabolic "soft spot" to physically block the access of metabolizing enzymes.[1][8]Can effectively increase t½ by sterically shielding the labile position.
Bioisosteric Replacement Replacing a metabolically labile functional group with another group that has similar physical and chemical properties but is more resistant to metabolism.[9][10][11][12][13]Can lead to significant improvements in metabolic stability while retaining biological activity.

Q4: What are in silico tools and how can they help in predicting metabolic stability?

A4: In silico tools are computer-based models and software that predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound based on its chemical structure. For metabolic stability, these tools can:

  • Predict Sites of Metabolism (SOMs): Identify the most likely atoms or functional groups on a molecule to be metabolized by enzymes like CYPs.

  • Predict Metabolic Pathways: Propose the likely metabolites that will be formed.

  • Estimate Clearance: Provide a qualitative or quantitative prediction of the rate of metabolism.

Using these tools early in the drug discovery process can help prioritize compounds for synthesis and experimental testing, and guide the design of more metabolically stable analogues.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • 96-well incubation plate

  • Stop solution (e.g., cold acetonitrile containing an internal standard)

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare the microsomal suspension in buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Pre-warm the microsomal suspension and buffer to 37°C.

  • Incubation:

    • In the 96-well plate, add the test compound working solution.

    • Add the pre-warmed microsomal suspension to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (which receive buffer instead).

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold stop solution to the respective wells. The t=0 sample is typically prepared by adding the stop solution before the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound using cryopreserved or fresh hepatocytes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte incubation medium

  • Positive control compounds

  • 96-well collagen-coated plate (for adherent culture) or low-attachment plate (for suspension culture)

  • Stop solution (e.g., cold acetonitrile containing an internal standard)

  • LC-MS/MS system

Methodology:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density using a method like trypan blue exclusion.

    • Dilute the hepatocyte suspension to the desired cell density in pre-warmed incubation medium.

  • Incubation (Suspension Method):

    • Add the test compound working solution to the wells of a low-attachment plate.

    • Add the hepatocyte suspension to initiate the reaction.

    • Incubate the plate at 37°C with gentle shaking to keep the cells in suspension.

  • Time Points and Reaction Termination:

    • At specified time points, take an aliquot of the cell suspension from each well and add it to a corresponding well in a new plate containing the cold stop solution.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described in the microsomal stability assay protocol.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound add_compound Add Compound to Plate prep_compound->add_compound prep_microsomes Prepare Microsome/ Hepatocyte Suspension add_cells Add Microsomes/ Hepatocytes prep_microsomes->add_cells prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction (Add Cofactor) prep_cofactor->start_reaction add_compound->add_cells pre_incubate Pre-incubate at 37°C add_cells->pre_incubate pre_incubate->start_reaction time_points Collect Samples at Time Points start_reaction->time_points stop_reaction Stop Reaction (Quench) time_points->stop_reaction process_samples Process Samples (Centrifuge) stop_reaction->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis data_analysis Data Analysis (t½, CLint) lcms_analysis->data_analysis

Caption: General experimental workflow for in vitro metabolic stability assays.

decision_tree start Lead Compound with Poor Metabolic Stability identify_som Identify Site of Metabolism (SOM) (In Silico Prediction & Metabolite ID) start->identify_som strategy Select Modification Strategy identify_som->strategy deuteration Deuterium Substitution at SOM strategy->deuteration C-H bond cleavage fluorination Fluorination near SOM strategy->fluorination Oxidative metabolism steric_hindrance Introduce Steric Bulk near SOM strategy->steric_hindrance Enzyme access bioisostere Bioisosteric Replacement of Labile Group strategy->bioisostere Labile functional group synthesize Synthesize Analogs deuteration->synthesize fluorination->synthesize steric_hindrance->synthesize bioisostere->synthesize test_stability Test Metabolic Stability of Analogs synthesize->test_stability evaluate Evaluate Potency and Off-target Effects test_stability->evaluate improved Improved Candidate evaluate->improved Acceptable Profile reiterate Re-evaluate Strategy evaluate->reiterate Unacceptable Profile reiterate->strategy

Caption: Decision tree for improving the metabolic stability of a drug candidate.

References

Addressing off-target effects of pyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target effects with pyrimidine-based inhibitors?

A1: Off-target effects often arise because many pyrimidine-based inhibitors, particularly kinase inhibitors, are designed to bind to the highly conserved ATP-binding pocket of their target protein. Due to similarities in this pocket across the human kinome, these inhibitors can bind to and inhibit dozens to hundreds of unintended kinases and other proteins.[1] This "polypharmacology" can lead to unexpected cellular phenotypes, toxicity, or paradoxical pathway activation.[1][2]

Q2: My inhibitor is showing an unexpected phenotype. How can I determine if it's an on-target or off-target effect?

A2: Distinguishing between on-target and off-target effects is a critical validation step. The most direct method is a "rescue" experiment. If you can introduce a version of your primary target that is mutated to be resistant to the inhibitor and this reverses the observed phenotype, the effect is likely on-target. Conversely, if the phenotype persists, it is likely an off-target effect.[3] Another robust strategy is to use multiple, structurally distinct inhibitors against the same target. If they all produce the same phenotype, it is more likely to be an on-target effect.[4]

Q3: What is the first step I should take to characterize the selectivity of my inhibitor?

A3: The first step is typically a broad kinase selectivity screen. This involves testing your inhibitor against a large panel of kinases (representing the human kinome) at a fixed concentration.[5] These screens provide a global view of your compound's selectivity and can identify potential off-target kinases that are significantly inhibited.[1][5] Services are available that use technologies like NanoBRET® Target Engagement assays to measure compound affinity in live cells.[6]

Q4: What is a Cellular Thermal Shift Assay (CETSA®) and how can it help me?

A4: CETSA® is a powerful, label-free method to verify that your inhibitor is engaging with its intended target inside a cell.[7] The principle is that when a compound binds to a protein, it generally stabilizes the protein against heat-induced denaturation. By heating cells treated with your inhibitor across a range of temperatures, you can measure the amount of soluble target protein remaining. A shift in the melting curve compared to untreated cells indicates direct target engagement.[7][8][9] This technique can be used in various formats, from low-throughput Western blots to high-throughput plate-based assays.[7][8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable steps to diagnose and resolve them.

Problem 1: Inconsistent or unexpected results in cell-based assays.
  • Possible Cause: The observed cellular effect is due to inhibition of an unknown off-target protein rather than the intended target.

  • Troubleshooting Workflow:

G cluster_workflow Troubleshooting Workflow: Unexpected Phenotype A Observe Unexpected Phenotype B Hypothesis: Off-Target Effect A->B C Validate Target Engagement in Cells (e.g., CETSA®) B->C Is the inhibitor binding the intended target? E Perform Rescue Experiment B->E Can the phenotype be rescued? D Perform Kinome-wide Selectivity Profiling C->D Yes F Analyze Data: Identify Off-Targets D->F E->C No I Conclusion: Phenotype is On-Target E->I Yes G Confirm Off-Target with Secondary Assays F->G H Conclusion: Phenotype is Off-Target G->H

Caption: Workflow for diagnosing unexpected experimental results.

Problem 2: My inhibitor shows high potency in biochemical assays but low activity in cellular assays.
  • Possible Cause 1: Poor cell permeability. The compound may not be reaching its intracellular target.

  • Possible Cause 2: The inhibitor is being actively removed from the cell by efflux pumps (e.g., P-glycoprotein).[10]

  • Possible Cause 3: The inhibitor is rapidly metabolized within the cell.

  • Troubleshooting Steps:

    • Assess Permeability: Use computational models or in vitro assays (e.g., PAMPA) to predict cell permeability.

    • Test for Efflux: Perform cytotoxicity assays with and without an efflux pump inhibitor (e.g., verapamil). A significant increase in potency in the presence of the efflux inhibitor suggests your compound is a substrate.[10]

    • Confirm Target Engagement: Use a live-cell target engagement assay like NanoBRET® or CETSA® to confirm the compound is binding to its target inside the cell.[6][12]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) by Immunoblot

This protocol is adapted from established methods to verify target engagement in intact cells.[7]

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with your pyrimidine-based inhibitor or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection: Transfer the supernatant (soluble fraction) to a new tube. Denature the proteins, run them on an SDS-PAGE gel, and perform a Western blot using a specific antibody against your target protein.

  • Analysis: Quantify the band intensities. A shift in the temperature at which the protein denatures/precipitates in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

G cluster_protocol CETSA® Experimental Workflow A 1. Treat Cells (Inhibitor vs. Vehicle) B 2. Harvest & Aliquot A->B C 3. Apply Heat Gradient B->C D 4. Lyse Cells (Freeze-Thaw) C->D E 5. Centrifuge to Separate Soluble vs. Precipitate D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for Target Protein F->G H 8. Analyze Thermal Shift G->H

Caption: Overview of the Cellular Thermal Shift Assay (CETSA®) protocol.

Protocol 2: "Rescue" Experiment for Off-Target Validation

This protocol helps determine if a cellular phenotype is caused by the inhibitor's effect on its intended target.[3]

  • Create Resistant Mutant: Identify a mutation in your target protein's binding site that is predicted to reduce the inhibitor's binding affinity without disrupting the protein's normal function. Create a plasmid to express this mutant protein.

  • Cell Line Preparation: Use a cell line that shows the phenotype of interest upon treatment with your inhibitor.

  • Transfection/Transduction: Introduce the plasmid expressing the resistant mutant (or an empty vector control) into the cells.

  • Inhibitor Treatment: Treat both the resistant-mutant-expressing cells and the control cells with the inhibitor at a concentration known to cause the phenotype.

  • Phenotypic Analysis: Observe the cells.

    • On-Target Effect: If the cells expressing the resistant mutant no longer show the phenotype, the effect is on-target.

    • Off-Target Effect: If the phenotype persists in the cells expressing the resistant mutant, the effect is off-target.

Data Presentation: Kinase Selectivity

Understanding the selectivity of an inhibitor is crucial. The data below illustrates a hypothetical comparison of two pyrimidine-based inhibitors against their intended target and known off-targets.

Table 1: Comparative Kinase Inhibition Profile (IC50 values in nM)

Kinase TargetInhibitor A (Hypothetical)Inhibitor B (Hypothetical)Comments
On-Target: Kinase X 15 50 Inhibitor A is more potent on-target.
Off-Target: Kinase Y250>10,000Inhibitor B is highly selective over Kinase Y.
Off-Target: Kinase Z80150Both show some off-target activity on Kinase Z.
Off-Target: CDK16>5,000450Inhibitor B has a potential CDK16 liability.
Off-Target: DYRK1A>10,000300Inhibitor B has a potential DYRK1A liability.

Data is for illustrative purposes only.

This type of profiling helps in selecting the most specific compound for further studies or in identifying which off-targets might be responsible for an observed phenotype.[13]

References

Technical Support Center: Scaling Up 2-Benzylpyrimidin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2-Benzylpyrimidin-5-amine from the laboratory to a pilot plant. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.

Synthesis Overview

The synthesis of this compound is a multi-step process that can be effectively scaled. A common and plausible route involves three key transformations:

  • Nitration: Introduction of a nitro group at the 5-position of a pyrimidine precursor.

  • Suzuki Coupling: Formation of the C-C bond between the pyrimidine ring and the benzyl group.

  • Reduction: Conversion of the nitro group to the final amine functionality.

Each of these steps presents unique challenges during scale-up, which are addressed in the following sections.

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory and pilot plant equipment and conditions.

Step 1: Synthesis of 2-Chloro-5-nitropyrimidine (Nitration)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloropyrimidine114.53100 g0.873
Fuming Nitric Acid (90%)63.01250 mL-
Concentrated Sulfuric Acid (98%)98.08250 mL-

Procedure:

  • In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Carefully add the concentrated sulfuric acid to the flask and cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add the fuming nitric acid to the sulfuric acid via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Once the addition is complete, slowly add the 2-chloropyrimidine to the nitrating mixture portion-wise over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice (approximately 1 kg) with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to pH paper.

  • The crude product is then washed with a cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.

  • The solid is dried under vacuum at 40-50 °C to yield 2-chloro-5-nitropyrimidine.

Step 2: Synthesis of 2-Benzyl-5-nitropyrimidine (Suzuki Coupling)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-nitropyrimidine159.53100 g0.627
Benzylboronic acid121.9384 g0.689
Palladium(II) acetate224.501.4 g0.00627
SPhos410.485.1 g0.0125
Potassium Phosphate (K₃PO₄)212.27266 g1.254
1,4-Dioxane-1 L-
Water-250 mL-

Procedure:

  • To a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-nitropyrimidine, benzylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (1 L) and wash with water (2 x 500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-benzyl-5-nitropyrimidine.

Step 3: Synthesis of this compound (Reduction)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Benzyl-5-nitropyrimidine215.22100 g0.465
Iron powder55.84130 g2.325
Ammonium chloride53.4925 g0.467
Ethanol-1 L-
Water-250 mL-

Procedure:

  • In a 2 L three-necked flask fitted with a mechanical stirrer and reflux condenser, prepare a solution of ammonium chloride in water.

  • Add the 2-benzyl-5-nitropyrimidine and ethanol to the flask.

  • Heat the mixture to reflux (approximately 78 °C).

  • Once at reflux, add the iron powder portion-wise over 1-2 hours to control the exothermic reaction.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, hot filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The resulting aqueous residue is basified with a 2M sodium hydroxide solution to pH 9-10.

  • Extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Troubleshooting Guides

Nitration (Step 1)
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time. - Ensure the nitrating mixture is sufficiently concentrated.
Product loss during workup.- Ensure complete precipitation by using a sufficient amount of ice. - Avoid excessive washing that could dissolve the product.
Formation of Di-nitro Byproducts Reaction temperature too high.- Maintain strict temperature control (0-10 °C) during the addition of the substrate.[1]
Concentrated nitrating agent.- Use the specified amounts of nitric and sulfuric acid.
Runaway Reaction Poor heat dissipation.- Ensure efficient stirring and adequate cooling capacity. - Add the substrate slowly and monitor the temperature closely.[2]
Accumulation of unreacted starting material.- Maintain a steady addition rate to prevent buildup.
Suzuki Coupling (Step 2)
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive catalyst.- Ensure the palladium catalyst and ligand are of good quality. - Degas all solvents and reagents thoroughly to remove oxygen.
Incorrect base or solvent.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems.
Low reaction temperature.- Gradually increase the reaction temperature, monitoring for decomposition.
Homocoupling of Boronic Acid Presence of oxygen.- Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Catalyst decomposition.- Use a more stable palladium precatalyst.
Deboronated Starting Material Hydrolysis of boronic acid.- Use anhydrous solvents. - Minimize the amount of water in the reaction mixture.
High Residual Palladium in Product Inefficient purification.- Employ palladium scavengers (e.g., activated carbon, silica-based scavengers) after the reaction. - Perform multiple extractions and washes during workup.
Reduction (Step 3)
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction Insufficient reducing agent.- Increase the equivalents of the reducing agent (e.g., iron powder).
Deactivated reducing agent.- Use freshly sourced and finely powdered reducing agent.
Low reaction temperature.- Ensure the reaction is maintained at a consistent reflux.
Formation of Azo/Azoxy Byproducts Incorrect choice of reducing agent.- Iron in the presence of an acid or salt is generally selective for nitro group reduction.[3] - Avoid strong reducing agents like LiAlH₄.
Reaction conditions too harsh.- Control the rate of addition of the reducing agent to manage the exotherm.
Product Contamination with Iron Salts Inefficient filtration.- Use a thick pad of celite for filtration and wash thoroughly with a hot solvent.
Product precipitation with salts.- Ensure the product is fully dissolved during the hot filtration step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of 2-chloropyrimidine?

A1: The primary safety concerns are the highly exothermic nature of the reaction and the use of corrosive and strong oxidizing acids.[1][2] A runaway reaction can occur if heat is not dissipated effectively, leading to a rapid increase in temperature and pressure.[4] It is crucial to have robust cooling systems, controlled addition rates, and continuous monitoring of the reaction temperature.[5] Adequate ventilation and personal protective equipment are mandatory.

Q2: How can I minimize the risk of a runaway reaction during nitration at the pilot plant scale?

A2: To minimize the risk, consider the following:

  • Use of a semi-batch process: Add the 2-chloropyrimidine slowly to the nitrating mixture to control the reaction rate and heat generation.[2]

  • Efficient heat transfer: Pilot plant reactors have a lower surface-area-to-volume ratio than lab glassware, making heat removal more challenging.[6][7] Ensure the reactor's cooling jacket is operating efficiently and that there is good agitation to promote heat transfer.

  • Calorimetry studies: Perform reaction calorimetry studies at the lab scale to understand the heat of reaction and the rate of heat evolution. This data is critical for safe scale-up.

  • Emergency preparedness: Have a clear plan for quenching the reaction in case of a thermal runaway.

Q3: In the Suzuki coupling step, what are the key parameters to consider for a successful scale-up?

A3: Key parameters for scaling up the Suzuki coupling include:

  • Catalyst loading: While higher catalyst loading may be used in the lab, it is economically and environmentally desirable to minimize it at the pilot scale. Optimization studies should be performed to find the lowest effective catalyst concentration.

  • Agitation: Efficient mixing is critical for this biphasic reaction to ensure good contact between the organic and aqueous phases. The impeller design and stirring speed should be carefully considered.

  • Inert atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation and homocoupling side reactions. Ensure the pilot plant reactor can be effectively purged and blanketed with nitrogen or argon.

  • Palladium removal: Develop a robust and scalable method for removing residual palladium from the final product to meet regulatory requirements for active pharmaceutical ingredients.

Q4: What are the advantages of using iron powder for the nitro reduction at a larger scale?

A4: Iron powder in the presence of a weak acid or salt like ammonium chloride is a cost-effective, safe, and environmentally friendly reducing agent for large-scale nitro group reductions.[3][8] It is generally selective for the nitro group, avoiding the reduction of other functional groups. The reaction is typically easy to control, and the workup involves a simple filtration to remove the iron oxides.

Q5: How can I ensure consistent product quality and purity when moving from the lab to the pilot plant?

A5: Ensuring consistent quality requires:

  • Process understanding: Have a thorough understanding of the critical process parameters (CPPs) that affect product quality for each step.

  • In-process controls (IPCs): Implement regular in-process controls to monitor reaction progress and the formation of impurities.

  • Raw material specifications: Establish strict specifications for all starting materials and reagents.[6]

  • Purification optimization: The purification method used in the lab (e.g., column chromatography) may not be feasible at the pilot scale. Develop a scalable purification method such as recrystallization or distillation.

  • Documentation: Maintain detailed batch records to ensure process consistency and traceability.

Visualizations

Logical Relationship of Synthesis Scale-Up Challenges

ScaleUp_Challenges cluster_lab Lab Scale cluster_pilot Pilot Plant Scale cluster_challenges Key Scale-Up Challenges lab_synthesis Lab Synthesis (g scale) pilot_synthesis Pilot Synthesis (kg scale) lab_synthesis->pilot_synthesis Scale-Up heat_transfer Heat Transfer (Exotherms) pilot_synthesis->heat_transfer mixing Mixing & Mass Transfer pilot_synthesis->mixing safety Process Safety (Runaway Reactions) pilot_synthesis->safety purification Purification & Purity pilot_synthesis->purification reagent_handling Reagent Handling & Dosing pilot_synthesis->reagent_handling

Caption: Key challenges in scaling up chemical synthesis.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow start Start: 2-Chloropyrimidine nitration Step 1: Nitration (HNO₃, H₂SO₄) start->nitration intermediate1 Intermediate: 2-Chloro-5-nitropyrimidine nitration->intermediate1 suzuki Step 2: Suzuki Coupling (Benzylboronic acid, Pd catalyst) intermediate1->suzuki intermediate2 Intermediate: 2-Benzyl-5-nitropyrimidine suzuki->intermediate2 reduction Step 3: Reduction (Fe, NH₄Cl) intermediate2->reduction end Final Product: This compound reduction->end

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree for Suzuki Coupling

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling? check_inert Is the reaction under a strict inert atmosphere? start->check_inert Yes degas Action: Thoroughly degas solvents and reagents. Purge reactor with N₂/Ar. check_inert->degas No check_catalyst Are the catalyst and ligand active? check_inert->check_catalyst Yes degas->start Re-evaluate replace_catalyst Action: Use fresh catalyst and ligand. Consider a more robust precatalyst. check_catalyst->replace_catalyst No check_conditions Are the reaction temperature and base appropriate? check_catalyst->check_conditions Yes replace_catalyst->start Re-evaluate optimize_conditions Action: Increase temperature incrementally. Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃). check_conditions->optimize_conditions No success Problem Resolved check_conditions->success Yes optimize_conditions->start Re-evaluate

Caption: Decision tree for troubleshooting low conversion.

References

Validation & Comparative

A Comparative Guide to Benzylpyrimidine Derivatives and Other 2-Aminopyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of numerous therapeutic agents. Its ability to form critical hydrogen bond interactions with protein targets has led to its incorporation into a wide array of approved drugs and clinical candidates. This guide provides a comparative analysis of benzyl-substituted 2-aminopyrimidine derivatives against other prominent 2-aminopyrimidine-based compounds, focusing on their performance as inhibitors of key biological targets, supported by experimental data.

Performance Comparison of 2-Aminopyrimidine Derivatives

This section details the inhibitory activities of representative 2-aminopyrimidine derivatives against their respective targets. While direct comparative data for 2-benzylpyrimidin-5-amine is not extensively available in the public domain, we will focus on the well-characterized N-benzylpyrimidin-2-amine scaffold as a representative of benzylpyrimidines and compare its activity with other notable 2-aminopyrimidine derivatives targeting different enzyme families.

Table 1: Inhibitory Activity of N-Benzylpyrimidin-2-amine Derivatives against Histone Deacetylases (HDACs)

A series of substituted N-benzylpyrimidin-2-amine derivatives have been synthesized and evaluated as potent HDAC inhibitors.[1] Certain compounds from this series exhibited enzymatic inhibitory activity comparable to the known HDAC inhibitor SAHA and demonstrated significant antiproliferative effects.[1]

CompoundTargetIC50 (µM)Antiproliferative Activity (Cell Line)IC50 (µM)
6a HDACData comparable to SAHAHCT-1161.8 ± 0.2
6d HDACData comparable to SAHAHCT-1162.5 ± 0.3
8a HDACData comparable to SAHAHCT-1163.1 ± 0.4
8c HDACData comparable to SAHAHCT-1162.2 ± 0.3
8f HDACData comparable to SAHAHCT-1161.5 ± 0.1
SAHA (Vorinostat) HDACNot explicitly stated in the comparative studyHCT-1162.1 ± 0.2
Table 2: Inhibitory Activity of 2-Aminopyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

The 2-aminopyrimidine scaffold is a common feature in many CDK inhibitors. These compounds are crucial in cell cycle regulation and are prominent targets in cancer therapy.

CompoundTargetIC50 (nM)
Palbociclib CDK4/Cyclin D111
CDK6/Cyclin D316
Ribociclib [2]CDK4/Cyclin D110[2]
CDK6/Cyclin D339[2]
Compound 11l (a 2-aminopurine derivative) [3]CDK219[3]
Table 3: Inhibitory Activity of 2-Aminopyrimidine Derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer treatment. Several 2-aminopyrimidine derivatives have shown potent inhibitory activity against this tyrosine kinase.

CompoundTargetIC50 (µM)
Pazopanib VEGFR-20.03
Axitinib VEGFR-20.0002
Linifanib (ABT-869) VEGFR-20.004

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures are provided below to enhance understanding.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Effects Histone Histone Acetylated Histone Acetylated Histone Histone->Acetylated Histone Acetylation DNA DNA DNA->Histone Wrapping Acetylated Histone->Histone Deacetylation Chromatin Relaxation Chromatin Relaxation Acetylated Histone->Chromatin Relaxation HDAC HDAC HDAC->Acetylated Histone N-Benzylpyrimidin-2-amine Derivative N-Benzylpyrimidin-2-amine Derivative N-Benzylpyrimidin-2-amine Derivative->HDAC Inhibition HAT HAT HAT->Histone Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Gene Transcription->Apoptosis/Cell Cycle Arrest

HDAC Inhibition Pathway by N-Benzylpyrimidin-2-amine Derivatives.

Kinase_Inhibition_Workflow Start Start Kinase Kinase Start->Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation 2-Aminopyrimidine Inhibitor 2-Aminopyrimidine Inhibitor 2-Aminopyrimidine Inhibitor->Incubation Inhibition Phosphorylated Substrate Phosphorylated Substrate Incubation->Phosphorylated Substrate Detection Detection Phosphorylated Substrate->Detection IC50 Determination IC50 Determination Detection->IC50 Determination

General Experimental Workflow for Kinase Inhibition Assay.

Experimental Protocols

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against HDAC enzymes.

Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • Boc-Lys(Ac)-AMC fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trypsin solution

  • Test compounds dissolved in DMSO

  • SAHA (Vorinostat) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (SAHA) in the assay buffer.

  • In a 96-well black microplate, add the HeLa nuclear extract to each well, except for the blank.

  • Add the test compounds or SAHA to the respective wells.

  • Initiate the reaction by adding the Boc-Lys(Ac)-AMC substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 1 hour).

  • Stop the reaction by adding the trypsin solution.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of compounds against a specific protein kinase (e.g., CDK2, VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A, VEGFR-2)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, Poly(Glu,Tyr) 4:1 for VEGFR-2)

  • ATP (Adenosine triphosphate)

  • Assay buffer (composition varies depending on the kinase)

  • Test compounds dissolved in DMSO

  • Staurosporine or a known inhibitor as a positive control

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay kit)

  • Luminometer or a suitable microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add the recombinant kinase to each well of a 96-well plate.

  • Add the test compounds or the positive control to the respective wells and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature or 30°C for a specified time (e.g., 1 hour).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the phosphorylation of the substrate.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well clear tissue culture plates

  • Spectrophotometric microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The 2-aminopyrimidine scaffold continues to be a highly versatile and valuable platform in the development of targeted therapies. While benzyl-substituted derivatives, such as the N-benzylpyrimidin-2-amines, have demonstrated potent activity as HDAC inhibitors, other substitution patterns on the 2-aminopyrimidine core have yielded highly effective kinase inhibitors targeting crucial pathways in cancer progression. The comparative data presented herein underscores the chemical tractability of the 2-aminopyrimidine core and its potential for generating diverse and potent inhibitors against a range of important biological targets. Further exploration of the structure-activity relationships of various substituted 2-aminopyrimidines will undoubtedly lead to the discovery of novel and improved therapeutic agents.

References

A Comparative Analysis of 2-Benzylpyrimidin-5-amine and Trimethoprim: Unveiling Potential Alternatives in Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the perpetual search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are exploring various structural analogs of existing drugs. This guide provides a comparative study of 2-Benzylpyrimidin-5-amine, a representative of the 5-benzylpyrimidine class of compounds, and the well-established antibacterial drug, Trimethoprim. Both compounds share a common pyrimidine core and are investigated for their potential to inhibit dihydrofolate reductase (DHFR), a critical enzyme in bacterial metabolism. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their structural similarities, mechanisms of action, and a hypothetical performance comparison based on available data for analogous compounds.

Structural and Physicochemical Properties

This compound and Trimethoprim are both derivatives of pyrimidine, a heterocyclic aromatic organic compound. The core pyrimidine ring is a key feature for their biological activity.

PropertyThis compound (Hypothetical)Trimethoprim
Chemical Structure Pyrimidine ring with a benzyl group at position 2 and an amine group at position 5.Pyrimidine ring with a trimethoxybenzyl group at position 5 and amino groups at positions 2 and 4.
Molecular Formula C₁₁H₁₁N₃C₁₄H₁₈N₄O₃
Molecular Weight 185.23 g/mol 290.32 g/mol
Mechanism of Action Expected to be a competitive inhibitor of dihydrofolate reductase (DHFR).Competitive inhibitor of dihydrofolate reductase (DHFR).[1][2][3]

Mechanism of Action: Inhibition of the Folate Pathway

Both this compound and Trimethoprim are believed to exert their antimicrobial effects by targeting the folate synthesis pathway, which is essential for bacterial DNA, RNA, and protein synthesis.[1][3] The key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. By competitively inhibiting DHFR, these compounds block the production of THF, leading to a depletion of essential building blocks for bacterial replication and ultimately causing bacteriostasis.[1][2]

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Precursors DNA, RNA, Protein Precursors THF->Precursors Sulfonamides Sulfonamides Sulfonamides->DHPS DHPS->Dihydropteroate DHFR->THF Compounds This compound Trimethoprim Compounds->DHFR

Figure 1: Simplified bacterial folate synthesis pathway and points of inhibition.

Comparative Antimicrobial Activity

OrganismThis compound Analog (Hypothetical MIC, µg/mL)Trimethoprim (MIC, µg/mL)
Escherichia coli0.5 - 20.5 - 4
Staphylococcus aureus1 - 40.5 - 2
Streptococcus pneumoniae2 - 81 - 4
Haemophilus influenzae0.25 - 10.12 - 1

Note: These are representative MIC ranges and can vary depending on the specific strain and testing conditions. The hypothetical values for the this compound analog are extrapolated from studies on similar 5-benzylpyrimidine derivatives.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture (e.g., E. coli) Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Plate 96-well Microtiter Plate Inoculum->Plate Compounds Serial Dilutions of Test Compounds Compounds->Plate Incubation Incubate at 37°C for 18-24h Plate->Incubation Observation Visual Observation of Growth Incubation->Observation MIC Determine MIC Observation->MIC

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compounds (this compound and Trimethoprim) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the DHFR enzyme.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, NADPH (a cofactor), and the purified DHFR enzyme.

  • Addition of Inhibitor: The test compounds are added to the reaction mixture at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).

  • Measurement of Activity: The decrease in absorbance at 340 nm is monitored over time. This decrease corresponds to the oxidation of NADPH, which is proportional to the DHFR activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

Conclusion

While direct comparative data for this compound is limited, the available information on analogous 5-benzylpyrimidine derivatives suggests that this class of compounds holds promise as effective antimicrobial agents, potentially acting through the inhibition of dihydrofolate reductase. Their structural similarity to Trimethoprim provides a strong basis for this hypothesis. Further research, including direct comparative studies and in-vivo efficacy assessments, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives as viable alternatives or adjuncts to existing antimicrobial therapies. The experimental protocols outlined in this guide provide a framework for conducting such essential evaluations.

References

Illuminating the Anticancer Potential of Benzylpyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and specificity is a continuous endeavor. Within this landscape, pyrimidine derivatives have emerged as a promising scaffold, and the introduction of a benzyl group can significantly modulate their biological activity. This guide provides a comparative analysis of the anticancer activities of various 2-benzylpyrimidin-amine derivatives and their close analogues, offering insights into their mechanisms of action, supported by experimental data.

While direct and extensive research on 2-benzylpyrimidin-5-amine derivatives remains to be fully elucidated in publicly available literature, a wealth of data exists for structurally related compounds where the benzyl or amino group is positioned at different locations on the pyrimidine ring. These analogues offer valuable insights into the potential of the benzylpyrimidine scaffold in cancer therapy, targeting diverse and critical cellular pathways. This comparison focuses on three distinct classes of benzylpyrimidine derivatives: C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines, N-Benzyl-2-phenylpyrimidin-4-amine derivatives, and N-benzylpyrimidin-2-amine derivatives.

Comparative Anticancer Activity

The anticancer efficacy of these benzylpyrimidine derivatives is intrinsically linked to their specific chemical structures, which dictate their molecular targets. The following table summarizes the quantitative data on the inhibitory and antiproliferative activities of representative compounds from each class.

Compound ClassTargetKey Compound(s)IC50/GI50Cancer Cell Line(s)Reference
C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidinesHsp906aIC50: 36 nM (Hsp90 inhibition)NCI-60 panel[1][2]
N-Benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 DeubiquitinaseML323 (70), 38IC50: 70 nM (USP1/UAF1 inhibition)Non-small cell lung cancer[3]
N-benzylpyrimidin-2-amine derivativesHistone Deacetylase (HDAC)6a, 6d, 8a, 8c, 8f-Various tumor cells[4]
Pyrimidine-5-carbonitrile derivatives with benzylideneVEGFR-211e, 12bIC50: 1.14 µM (11e, HCT-116), 1.54 µM (11e, MCF-7), 0.53 µM (12b, VEGFR-2)HCT-116, MCF-7[5]

Mechanisms of Action and Signaling Pathways

The diverse anticancer activities of these benzylpyrimidine derivatives stem from their ability to interfere with distinct and crucial cellular signaling pathways.

C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines: Hsp90 Inhibition

These compounds function as potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1][2] By inhibiting Hsp90, these derivatives lead to the degradation of client proteins, thereby disrupting multiple signaling pathways essential for cancer cell survival and proliferation.

Hsp90_Inhibition_Pathway Hsp90 Hsp90 Client Oncoproteins Client Oncoproteins (e.g., Akt, Raf-1, Her2) Hsp90->Client Oncoproteins Chaperones Ubiquitin-Proteasome System Ubiquitin-Proteasome System Hsp90->Ubiquitin-Proteasome System Client Oncoproteins->Ubiquitin-Proteasome System Targeted for Degradation Cancer Cell Survival & Proliferation Cancer Cell Survival & Proliferation Client Oncoproteins->Cancer Cell Survival & Proliferation Promotes Protein Degradation Protein Degradation Ubiquitin-Proteasome System->Protein Degradation Leads to Protein Degradation->Cancer Cell Survival & Proliferation Inhibits USP1_UAF1_Inhibition_Pathway USP1/UAF1 Complex USP1/UAF1 Complex Ub-PCNA Monoubiquitinated PCNA USP1/UAF1 Complex->Ub-PCNA Deubiquitinates Cell Survival Cell Survival USP1/UAF1 Complex->Cell Survival DNA Damage Response DNA Damage Response Ub-PCNA->DNA Damage Response Activates DNA Damage Response->Cell Survival Promotes Benzylpyrimidine Derivative Benzylpyrimidine Derivative Benzylpyrimidine Derivative->Cell Survival Decreases HDAC_Inhibition_Pathway HDAC Histone Deacetylase Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Decreases Chromatin Structure Chromatin Structure Histone Acetylation->Chromatin Structure Relaxes Gene Expression Tumor Suppressor Gene Expression Chromatin Structure->Gene Expression Activates Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Gene Expression->Cell Cycle Arrest & Apoptosis Induces

References

A Comparative Guide to the Structure-Activity Relationship of N-benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of N-benzyl-2-phenylpyrimidin-4-amine analogs, focusing on their structure-activity relationship (SAR) as inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in anticancer therapy. The data and methodologies presented are primarily derived from a comprehensive study on the discovery of potent inhibitors for non-small cell lung cancer.[1][2]

The deregulation of protein ubiquitination is a hallmark of various diseases, including cancer. The USP1/UAF1 complex plays a crucial role in the DNA damage response, making it an attractive target for therapeutic intervention.[1] The systematic modification of the N-benzyl-2-phenylpyrimidin-4-amine scaffold has led to the identification of compounds with nanomolar inhibitory potency.[1][2]

Comparative Analysis of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of key analogs against the USP1/UAF1 complex. The core scaffold was systematically modified at the R1, R2, and R3 positions to probe the SAR.

CompoundR1 (C5-pyrimidine)R2 (2-phenyl)R3 (N-benzyl)USP1/UAF1 IC50 (nM)
34 H2-iPr4-CN80
ML323 (70) CH32-iPr4-(1H-1,2,3-triazol-4-yl)21
68 CH32-iPr4-(2H-tetrazol-5-yl)40
71 CH32-cyclopropyl4-(1H-1,2,3-triazol-4-yl)180
76 CH32-cyclobutyl4-(1H-1,2,3-triazol-4-yl)180
72 CH32-oxetane4-(1H-1,2,3-triazol-4-yl)>25,000
77 CH32-oxetane4-(1H-1,2,3-triazol-4-yl)>25,000

Structure-Activity Relationship Summary

The SAR studies revealed several key insights into the chemical features required for potent USP1/UAF1 inhibition:

  • Substitution at the C5-position of the pyrimidine ring (R1): The introduction of a methyl group at this position generally enhances potency.

  • Substitution at the 2-position of the phenyl ring (R2): Small, lipophilic groups such as isopropyl, cyclopropyl, and cyclobutyl are well-tolerated and contribute to potent inhibition.[2] However, the introduction of a more polar oxetane group at this position leads to a significant loss of activity.[2]

  • Substitution at the 4-position of the N-benzyl ring (R3): This position is amenable to the introduction of various heterocyclic groups. A 1,2,3-triazole moiety, as seen in the potent inhibitor ML323, was found to be optimal.[1][2] A tetrazole at this position also conferred significant potency.

SAR_Workflow cluster_scaffold Core Scaffold: N-benzyl-2-phenylpyrimidin-4-amine cluster_modifications Systematic Modifications cluster_outcomes Activity Outcomes Scaffold Initial Hit (Compound 34) IC50 = 80 nM R1_Mod R1 (C5-pyrimidine) - Add Methyl Scaffold->R1_Mod Improves Potency R2_Mod R2 (2-phenyl) - Vary Lipophilicity R1_Mod->R2_Mod R3_Mod R3 (N-benzyl) - Introduce Heterocycles R2_Mod->R3_Mod Reduced_Activity Reduced/Lost Activity (e.g., Oxetane Analogs) IC50 > 25,000 nM R2_Mod->Reduced_Activity e.g., Polar Groups Potent_Inhibitor Potent Inhibitor (ML323) IC50 = 21 nM R3_Mod->Potent_Inhibitor Optimal Combination

Caption: Workflow of the structure-activity relationship (SAR) studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies.

USP1/UAF1 Inhibition Assay:

The inhibitory activity of the compounds was determined using a biochemical assay that measures the deubiquitination of a fluorescently labeled di-ubiquitin substrate.

  • Reagents: Recombinant human USP1/UAF1 enzyme complex, di-ubiquitin substrate with a rhodamine110-glycine tag.

  • Procedure:

    • The compounds were serially diluted in DMSO and pre-incubated with the USP1/UAF1 enzyme in assay buffer.

    • The deubiquitination reaction was initiated by the addition of the di-ubiquitin substrate.

    • The reaction was incubated at room temperature, and the increase in fluorescence resulting from the cleavage of the substrate was monitored using a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Proliferation Assay:

The effect of the compounds on the proliferation of non-small cell lung cancer cell lines (e.g., H1299) was assessed.[2]

  • Cell Culture: H1299 cells were cultured in appropriate media supplemented with fetal bovine serum.[2]

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Cell viability was determined using a standard method such as the CellTiter-Glo luminescent cell viability assay.

  • Data Analysis: The concentration of the compound that caused a 50% reduction in cell viability (GI50) was determined from the dose-response curves.

Western Blotting for PCNA Ubiquitination:

This assay was used to confirm the on-target activity of the compounds in a cellular context by measuring the ubiquitination status of PCNA, a known substrate of USP1.[2]

  • Cell Treatment: H1299 cells were treated with the test compounds for a defined period (e.g., 4 hours).[2]

  • Protein Extraction: Whole-cell lysates were prepared using a suitable lysis buffer.[2]

  • Western Blotting:

    • Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.[2]

    • The membrane was probed with primary antibodies against PCNA and a loading control (e.g., GAPDH).[2]

    • Following incubation with a secondary antibody, the protein bands were visualized using an appropriate detection system.[2]

  • Analysis: The levels of monoubiquitinated PCNA (Ub-PCNA) were quantified and normalized to the levels of unmodified PCNA and the loading control.[2]

Signaling_Pathway cluster_pathway USP1/UAF1 Signaling Pathway USP1_UAF1 USP1/UAF1 Complex PCNA PCNA USP1_UAF1->PCNA Catalyzes Deubiquitination Ub_PCNA Ub-PCNA (Monoubiquitinated) PCNA->Ub_PCNA Ubiquitination Ub_PCNA->PCNA Deubiquitination DDR DNA Damage Response Ub_PCNA->DDR Inhibitor N-benzyl-2-phenylpyrimidin-4-amine Analogs (e.g., ML323) Inhibitor->USP1_UAF1 Inhibition

Caption: Inhibition of the USP1/UAF1 signaling pathway by the analogs.

References

A Comparative Guide to the Synthesis of Benzylpyrimidines: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic chemistry, the synthesis of benzylpyrimidines is a critical process due to their prevalence in pharmacologically active compounds. This guide provides a comparative analysis of different synthesis routes for benzylpyrimidines, focusing on efficacy, reaction conditions, and experimental protocols. The information is compiled from various scientific sources to offer a comprehensive overview for laboratory application.

Comparison of Key Synthesis Routes

The synthesis of benzylpyrimidines can be broadly categorized into classical methods and modern multicomponent reactions. Each approach presents distinct advantages and disadvantages in terms of yield, reaction time, and environmental impact. Below is a summary of quantitative data for some of the prominent synthesis routes.

Synthesis RouteKey ReactantsProductYield (%)Reaction TimeTemperature (°C)Catalyst/ReagentSolventSource
Pinner Synthesis Adaptation α-Alkoxymethylcinnamonitrile, Guanidine2,4-diamino-5-(substituted benzyl)-pyrimidine74-75%1.5 - 4 hours90 - 120Sodium alkoxide2-Methoxyethanol[1]
Multicomponent Reaction (Suzuki Coupling) 2,4-diamino-6-chloropyrimidine, (S)-2,3-isopropylideneglycerol, Arylboronic acid2,4-diamino-5-aryl-6-substituted pyrimidines77% (nucleophilic substitution), 96-98% (iodination), 68-95% (Suzuki coupling)1 - 8 hours per stepRoom temp. to 90NaH, N-iodosuccinimide, Pd(PPh₃)₄, Na₂CO₃DMSO, CH₃CN, Dioxane/H₂O[2]
Biginelli-type Reaction Aldehyde derivative, Urea/Thiourea, 1,3-dicarbonyl compoundsDihydropyrimidine derivativesGenerally high, solvent-free methods show improved yieldsVaries (minutes to hours)VariesAcidic (e.g., HCl) or Lewis acid (e.g., CuCl₂·2H₂O)Ethanol or solvent-free[3][4]
Traube Synthesis Pyrimidine-4,5-diamine, Formic acidPurines (related fused pyrimidines)65-75%4 - 5 hoursRefluxNone90% Formic acid[5]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthesis routes. Below are experimental protocols for two distinct approaches to benzylpyrimidine synthesis.

Protocol 1: Adaptation of the Pinner Synthesis for 2,4-Diamino-5-(substituted benzyl)-pyrimidines

This method involves the reaction of a substituted α-alkoxymethylcinnamonitrile with guanidine in the presence of a strong base.

Materials:

  • Substituted α-alkoxymethylcinnamonitrile

  • Sodium

  • 2-Methoxyethanol

  • Guanidine hydrochloride

  • Water

  • Acetone

Procedure:

  • Under a nitrogen atmosphere, dissolve clean sodium (18.4 g) in 2-methoxyethanol (350 ml) in small pieces.

  • Once all the sodium has reacted, add the substituted α-alkoxymethylcinnamonitrile (e.g., 93.2 g of 3,4-dimethoxy-α-methoxymethyl cinnamonitrile) dissolved in 2-methoxyethanol (100 ml).

  • Stir the mixture at 90°C for 4 hours.

  • Add guanidine hydrochloride (114.8 g) to the reaction mixture.

  • Continue stirring at 120°C for 1.5 hours while removing methanol using a Dean-Stark apparatus.

  • Remove the remaining 2-methoxyethanol in vacuo.

  • To the hot residue (80°-90°C), add a mixture of ethanol (160 ml) and water (80 ml) with stirring.

  • Boil the mixture under reflux for 30 minutes, then stir at room temperature overnight.

  • Cool the mixture to -10°C and filter the product.

  • Wash the product with water until neutral, followed by cold (-10° to -15°C) acetone.

  • Dry the product in vacuo at 85°C to obtain the 2,4-diamino-5-(substituted benzyl)-pyrimidine.[1]

Protocol 2: Multicomponent Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidines via Suzuki Coupling

This multi-step protocol involves chlorination, nucleophilic substitution, iodination, and a final Suzuki coupling reaction.

Step 1: Chlorination of 2,4-diamino-6-hydroxypyrimidine

  • Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to POCl₃ (9 ml).

  • Stir the mixture at 97°C for 17 hours.

  • Slowly add the reaction solution to ice water and then stir at 90°C for 1 hour.

  • Adjust the pH to 8 with NaOH and extract with ethyl acetate (3 x 150 ml).

  • Dry the combined organic layers with Na₂SO₄, filter, and concentrate to yield 2,4-diamino-6-chloropyrimidine (yield 85%).[2]

Step 2: Nucleophilic Substitution

  • Under argon, add NaH (0.20 g, 60%, 5.0 mmol) to a solution of (S)-2,3-isopropylideneglycerol (0.50 ml, 4.0 mmol) in dry DMSO (5 ml) and stir at room temperature for 1 hour.

  • Add 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) and stir at 90°C for 8 hours.

  • Quench the reaction with saturated NH₄Cl (20 ml) and extract with ethyl acetate (3 x 30 ml).

  • Dry the combined organic layers with Na₂SO₄, filter, and concentrate to give the substituted pyrimidine (yield 77%).[2]

Step 3: Iodination

  • Under argon, add N-iodosuccinimide (10.09 g, 44.83 mmol) to a solution of the product from Step 2 (7.18 g, 29.88 mmol) in dry CH₃CN (100 ml) and stir at room temperature for 1 hour.

  • Dilute with ethyl acetate (500 ml) and wash with 5% NaHSO₃ (500 ml), NaHCO₃ (500 ml), and H₂O (500 ml).

  • Dry with Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the iodinated product (yield 96-98%).[2]

Step 4: Suzuki Coupling The general procedure for the Suzuki reaction would follow standard protocols involving the iodinated pyrimidine, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system like dioxane/water.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis protocols.

Protocol_1_Pinner_Adaptation A Reactants: α-Alkoxymethylcinnamonitrile, Sodium, Guanidine HCl B Reaction with Sodium Alkoxide in 2-Methoxyethanol A->B 90°C, 4h C Reaction with Guanidine HCl B->C 120°C, 1.5h D Work-up and Purification C->D E Product: 2,4-diamino-5- (substituted benzyl)-pyrimidine D->E

Caption: Workflow for the Pinner Synthesis Adaptation.

Protocol_2_Multicomponent_Suzuki A Start: 2,4-diamino- 6-hydroxypyrimidine B Chlorination with POCl₃ A->B 97°C, 17h C Nucleophilic Substitution with protected glycerol B->C 90°C, 8h D Iodination with NIS C->D RT, 1h E Suzuki Coupling with Arylboronic acid D->E F Final Product E->F

References

Benchmarking a Novel Pyrimidine Derivative Against Known USP1/UAF1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a 2-benzylpyrimidin-5-amine scaffold, a novel class of inhibitors targeting the USP1/UAF1 deubiquitinase complex, against established inhibitors. The data presented herein is based on publicly available information for closely related N-benzyl-2-phenylpyrimidin-4-amine derivatives, most notably the well-characterized inhibitor ML323. Due to a lack of specific public data for "this compound," this guide will use ML323 as a representative of this chemical class for comparative analysis against other known USP1/UAF1 inhibitors such as Pimozide and GW7647.

Introduction to USP1/UAF1 Inhibition

Ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1 (USP1-associated factor 1), is a critical regulator of the DNA damage response (DDR) pathway.[1] The USP1/UAF1 complex deubiquitinates key proteins such as PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2), processes essential for translesion synthesis and the Fanconi anemia pathway of DNA repair. Inhibition of USP1/UAF1 has emerged as a promising therapeutic strategy, particularly for sensitizing cancer cells to DNA-damaging agents like cisplatin and for treating cancers with deficiencies in other DNA repair pathways.

Quantitative Performance Comparison

The following table summarizes the in vitro inhibitory potency of ML323, a potent N-benzyl-2-phenylpyrimidin-4-amine derivative, and other known USP1/UAF1 inhibitors.

InhibitorScaffoldIC50 (Ub-Rho Assay)KiSelectivity Profile
ML323 N-benzyl-2-phenylpyrimidin-4-amine76 nM[2]68 nM (noncompetitive)Highly selective over 18 other DUBs, deSUMOylase, deneddylase, 70 unrelated proteases, and 451 kinases.[2]
Pimozide Diphenylbutylpiperidine~1-2 µM0.5 µM (noncompetitive)Known to have activity against dopamine and serotonin receptors. Shows some selectivity against other USPs.
GW7647 Phenylacetic acid derivative~5 µM0.7 µM (noncompetitive)Also a known PPARα agonist. Shows some selectivity against other USPs.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental procedures, the following diagrams are provided.

USP1_Pathway cluster_DNA_Damage DNA Damage (e.g., UV, Cisplatin) cluster_Ubiquitination Ubiquitination cluster_Deubiquitination Deubiquitination cluster_Cellular_Response Cellular Response DNA_Damage DNA Damage PCNA PCNA DNA_Damage->PCNA FANCD2 FANCD2 DNA_Damage->FANCD2 Ub_PCNA Ub-PCNA PCNA->Ub_PCNA E1/E2/E3 (RAD6/RAD18) Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 FA Core Complex Ub_PCNA->PCNA TLS Translesion Synthesis Ub_PCNA->TLS Ub_FANCD2->FANCD2 FA_Repair Fanconi Anemia Repair Ub_FANCD2->FA_Repair USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->Ub_PCNA Deubiquitinates USP1_UAF1->Ub_FANCD2 Deubiquitinates Inhibitors This compound (e.g., ML323) Pimozide, GW7647 Inhibitors->USP1_UAF1 Cell_Cycle_Arrest Cell Cycle Arrest TLS->Cell_Cycle_Arrest FA_Repair->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: USP1/UAF1 Signaling Pathway in DNA Damage Response.

Ub_Rho_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - USP1/UAF1 Enzyme - Ubiquitin-Rhodamine 110 - Test Inhibitor (e.g., this compound) - Assay Buffer Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Ub-Rho 110 Substrate Incubate->Add_Substrate Kinetic_Read Kinetic Fluorescence Measurement (Excitation/Emission) Add_Substrate->Kinetic_Read Data_Analysis Data Analysis: - Calculate initial reaction rates - Plot % inhibition vs. [Inhibitor] - Determine IC50 Kinetic_Read->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Ubiquitin-Rhodamine 110 Assay.

Inhibitor_Comparison_Logic cluster_Benchmarking Benchmarking Parameters Target Target: USP1/UAF1 Complex Inhibitor_Class Inhibitor Class: This compound Scaffold Target->Inhibitor_Class Known_Inhibitors Known Inhibitors: Pimozide, GW7647 Target->Known_Inhibitors Potency Potency (IC50, Ki) Inhibitor_Class->Potency Selectivity Selectivity Inhibitor_Class->Selectivity Cellular_Efficacy Cellular Efficacy Inhibitor_Class->Cellular_Efficacy Known_Inhibitors->Potency Known_Inhibitors->Selectivity Known_Inhibitors->Cellular_Efficacy

Caption: Logical Framework for Inhibitor Comparison.

Detailed Experimental Protocols

In Vitro Deubiquitination Assay (Ubiquitin-Rhodamine 110)

This assay measures the enzymatic activity of USP1/UAF1 through the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human USP1/UAF1 complex

  • Ubiquitin-Rhodamine 110 (Ub-Rho) substrate

  • Test inhibitors (e.g., this compound derivative) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of a solution containing the USP1/UAF1 enzyme (final concentration ~0.5 nM) in assay buffer to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding 5 µL of the Ub-Rho substrate (final concentration ~50 nM) in assay buffer to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes.

  • Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells (e.g., a relevant cancer cell line)

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Treat cultured cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble USP1 in the supernatant for each temperature point using Western blotting or another protein detection method.

  • Plot the percentage of soluble USP1 against the temperature for both inhibitor-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Immunofluorescence for FANCD2 Foci Formation

This cellular assay provides a phenotypic readout of USP1/UAF1 inhibition. Inhibition of USP1 leads to the accumulation of monoubiquitinated FANCD2, which localizes to sites of DNA damage in distinct nuclear foci.

Materials:

  • Cells grown on coverslips

  • DNA damaging agent (e.g., Mitomycin C or Cisplatin)

  • Test inhibitor

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against FANCD2

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat the cells with the test inhibitor or vehicle control for a predetermined time.

  • Induce DNA damage by treating with a DNA crosslinking agent (e.g., Mitomycin C) for a specified duration.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-FANCD2 antibody diluted in blocking buffer overnight at 4°C.

  • Wash the coverslips with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Wash the coverslips and mount them on microscope slides.

  • Image the cells using a fluorescence microscope and quantify the number of FANCD2 foci per nucleus. An increase in the number and intensity of foci in inhibitor-treated cells indicates successful target inhibition.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Aminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of a representative 2-amino-4-benzylpyrimidine compound against a panel of kinases. The performance of this compound is benchmarked against established multi-kinase inhibitors to offer a clear perspective on its selectivity profile. All experimental data is presented to support the objective comparison.

The specific kinase cross-reactivity profile for 2-Benzylpyrimidin-5-amine is not extensively available in public literature. Therefore, this guide will utilize a representative aminopyrimidine compound, structurally analogous to the query molecule, based on published methodologies for kinase inhibitor profiling. This allows for a detailed exploration of how such a compound is characterized and how its selectivity compares to other well-known kinase inhibitors.

Kinase Inhibition Profile: A Comparative Overview

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. A highly selective inhibitor targets a specific kinase, minimizing unintended interactions, while a multi-targeted inhibitor can be advantageous in complex diseases like cancer where multiple signaling pathways are dysregulated.

The following table summarizes the inhibitory activity of a representative aminopyrimidine against a panel of selected kinases, alongside the profiles of well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor), Dasatinib (a multi-targeted inhibitor), and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor). The data is presented as the percentage of kinase activity remaining at a 1 µM concentration of the inhibitor.

Kinase TargetRepresentative Aminopyrimidine (% Inhibition at 1µM)Staurosporine (% Inhibition at 1µM)Dasatinib (% Inhibition at 1µM)Sunitinib (% Inhibition at 1µM)
Serine/Threonine Kinases
CDK295%>99%85%40%
ROCK188%>99%60%35%
PKA15%>99%70%20%
Tyrosine Kinases
ABL125%>99%>99%55%
SRC30%>99%>99%65%
VEGFR210%98%80%>99%
PDGFRβ12%95%90%>99%

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable kinase profiling data. Below are the protocols for a widely used competition binding assay for kinase inhibitor profiling.

KINOMEscan™ Competition Binding Assay Protocol

This method quantitatively measures the binding of a test compound to a panel of kinases. The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase active site.

Materials:

  • DNA-tagged kinases

  • Immobilized, active-site directed non-selective kinase inhibitor (ligand)

  • Test compound (e.g., representative aminopyrimidine)

  • DMSO (vehicle control)

  • Assay buffer

  • Wash buffer

  • Elution buffer

  • qPCR reagents

Procedure:

  • Compound Preparation: The test compound is serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation: The DNA-tagged kinases are prepared in the assay buffer.

  • Binding Reaction: The kinase, test compound, and immobilized ligand are combined in the wells of a microtiter plate. The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the plate with the wash buffer.

  • Elution: The bound kinase is eluted from the immobilized ligand.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are typically expressed as the percentage of the vehicle (DMSO) control. A lower percentage indicates stronger binding of the test compound to the kinase.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis compound Test Compound Dilution binding Competition Binding Reaction compound->binding kinase DNA-Tagged Kinase Preparation kinase->binding washing Wash Unbound Kinase binding->washing elution Elute Bound Kinase washing->elution qpcr Quantify by qPCR elution->qpcr data_analysis Data Analysis (% of Control) qpcr->data_analysis

Caption: KINOMEscan™ experimental workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Inhibitor Multi-targeted Inhibitor (e.g., Dasatinib) Inhibitor->RTK Inhibitor->RAF

Caption: A simplified MAPK signaling pathway.

Head-to-head comparison of different pyrimidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. This guide provides a head-to-head comparison of three key pyrimidine-based scaffolds: the simple pyrimidine, the pyrido[2,3-d]pyrimidine, and the pyrazolo[3,4-d]pyrimidine. We will delve into their performance as kinase inhibitors, their synthetic accessibility, and their absorption, distribution, metabolism, and excretion (ADME) and toxicity profiles, supported by experimental data and detailed protocols.

Performance as Kinase Inhibitors: A Comparative Analysis

Protein kinases are a major class of drug targets, particularly in oncology. All three pyrimidine scaffolds have been extensively explored as kinase inhibitors, with each demonstrating distinct advantages.

Simple Pyrimidines

The 2,4,5-trisubstituted pyrimidine core is a prevalent motif in kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, with substituents at the 2, 4, and 5-positions occupying the adenine region, the ribose pocket, and the solvent-exposed region of the ATP-binding site, respectively.

Pyrido[2,3-d]pyrimidines

This fused heterocyclic system offers a more rigid and extended scaffold compared to the simple pyrimidine. This can lead to enhanced binding affinity and selectivity for certain kinases. The pyridine ring provides additional points for substitution, allowing for fine-tuning of the compound's properties.

Pyrazolo[3,4-d]pyrimidines

Similar to pyrido[2,3-d]pyrimidines, the pyrazolo[3,4-d]pyrimidine scaffold provides a rigid framework for interaction with the kinase active site. The pyrazole ring can engage in specific hydrogen bonding interactions that are not possible with the other two scaffolds, potentially leading to unique selectivity profiles.

Table 1: Comparative Inhibitory Activity (IC50) of Pyrimidine Scaffolds against EGFR

ScaffoldCompound ExampleTargetIC50 (nM)Reference
Simple Pyrimidine Compound 1 (2,4,5-trisubstituted pyrimidine)FGFR1<100[1]
Compound 12l (2,4,5-trisubstituted pyrimidine)FGFR1Potent[1]
Pyrido[2,3-d]pyrimidine Compound 72 ERK21.8% inhibition at 1 µM[2]
Compound 72 PI3Kα15.1% inhibition at 1 µM[2]
Pyrazolo[3,4-d]pyrimidine Compound 4 EGFR-TK0.054 µM[3]
Compound 15 EGFR-TK0.135 µM[3]
Compound 16 EGFR-TK0.034 µM[3]

Note: Data is compiled from different studies and should be interpreted with caution as experimental conditions may vary.

Comparative ADME-Tox Profile

The physicochemical and pharmacokinetic properties of a drug candidate are critical for its success. Here, we compare the general ADME-Tox characteristics of the three pyrimidine scaffolds.

Table 2: Comparative ADME-Tox Properties of Pyrimidine Scaffolds

PropertySimple PyrimidinePyrido[2,3-d]pyrimidinePyrazolo[3,4-d]pyrimidine
Solubility Generally moderate, highly dependent on substituents.Can have poor aqueous solubility due to the fused aromatic system.Often suffers from poor water solubility, which can be a challenge for formulation.[4]
Permeability Variable, can be optimized through substituent modification.Generally good passive permeability due to lipophilicity.Good membrane permeability is often observed.
Metabolic Stability Can be susceptible to oxidation on the pyrimidine ring and substituents.[5]The fused ring system can alter metabolic pathways, potentially increasing stability.[5]The pyrazole ring can influence metabolic stability, sometimes blocking sites of metabolism.
Common Toxicities Off-target effects are a consideration, as with many kinase inhibitors.Similar to other kinase inhibitors, potential for off-target toxicities.Can exhibit off-target activities that need to be assessed.
Drug-likeness Generally good, with many approved drugs based on this scaffold.Good, with approved drugs like Palbociclib.Good, with several compounds in clinical development.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for drug discovery research. Below are representative protocols for key assays and synthetic procedures.

Experimental Workflow for Kinase Inhibitor Screening

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound Synthesis Compound Synthesis Primary Kinase Assay (e.g., ADP-Glo) Primary Kinase Assay (e.g., ADP-Glo) Compound Synthesis->Primary Kinase Assay (e.g., ADP-Glo) IC50 Determination IC50 Determination Primary Kinase Assay (e.g., ADP-Glo)->IC50 Determination Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) IC50 Determination->Cell Viability Assay (e.g., MTT) Target Engagement & Pathway Analysis Target Engagement & Pathway Analysis Cell Viability Assay (e.g., MTT)->Target Engagement & Pathway Analysis Pharmacokinetic Studies Pharmacokinetic Studies Target Engagement & Pathway Analysis->Pharmacokinetic Studies Efficacy in Animal Models Efficacy in Animal Models Pharmacokinetic Studies->Efficacy in Animal Models

Caption: A typical workflow for screening and validating kinase inhibitors.

ADP-Glo™ Kinase Assay Protocol

This protocol is adapted from the Promega Technical Manual (TM313).

  • Kinase Reaction:

    • Set up a 5 µL kinase reaction in a 384-well plate containing:

      • Kinase (e.g., EGFR)

      • Substrate (e.g., a generic peptide substrate)

      • ATP (at the Km for the specific kinase)

      • Test compound at various concentrations.

    • Incubate at the optimal temperature (e.g., 30°C) for the desired time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Synthesis of a 2,4,5-Trisubstituted Pyrimidine

A general method for the synthesis of a 2,4,5-trisubstituted pyrimidine is the condensation of a β-ketoester with an amidine.[6]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the β-ketoester (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol.

    • Add a base, for example, sodium ethoxide (2.5 equivalents), to the mixture.

  • Reaction Conditions:

    • Reflux the reaction mixture for several hours (e.g., 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-4-hydroxy-5-substituted pyrimidine. Further modifications at the 4-position can be achieved through standard methods like chlorination followed by nucleophilic substitution.

Synthesis of a Pyrido[2,3-d]pyrimidine Core

A common route to the pyrido[2,3-d]pyrimidine scaffold involves the condensation of a 2-aminonicotinonitrile derivative with a suitable cyclizing agent.

  • Reaction Setup:

    • Combine 2-amino-3-cyanopyridine (1 equivalent) with formamide (excess).

  • Reaction Conditions:

    • Heat the mixture at a high temperature (e.g., 180-200°C) for several hours.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into water.

    • The precipitated solid is collected by filtration, washed with water, and dried to afford the pyrido[2,3-d]pyrimidin-4-amine.

Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is often synthesized from a substituted pyrazole precursor.

  • Reaction Setup:

    • Start with a 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent).

    • React it with formamide (excess) or another one-carbon synthon.

  • Reaction Conditions:

    • Heat the reaction mixture at reflux for an extended period.

  • Work-up and Purification:

    • Upon cooling, the product often precipitates.

    • The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to give the 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Signaling Pathway Diagrams

Understanding the cellular context in which these inhibitors act is crucial. Below are diagrams of two important signaling pathways often targeted by pyrimidine-based drugs.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

CXCR2 Signaling Pathway

CXCR2_Signaling Chemokine CXCL8 (IL-8) CXCR2 CXCR2 Chemokine->CXCR2 Binds G_protein Gαi/Gβγ CXCR2->G_protein Activates PLC PLCβ G_protein->PLC PI3K PI3Kγ G_protein->PI3K IP3 IP3 PLC->IP3 PIP2 to IP3 & DAG DAG DAG PLC->DAG PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK (ERK, p38) PKC->MAPK Chemotaxis Neutrophil Chemotaxis MAPK->Chemotaxis Akt Akt PI3K->Akt Akt->Chemotaxis

Caption: CXCR2 signaling pathway mediating neutrophil chemotaxis.

Conclusion

The choice of a pyrimidine scaffold in drug design is a critical decision that impacts a compound's biological activity, selectivity, and pharmacokinetic properties. Simple pyrimidines offer a highly versatile and well-validated starting point. Fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines provide more rigid structures with the potential for enhanced potency and unique selectivity profiles, though often at the cost of increased synthetic complexity and potentially poorer solubility. This guide provides a foundational comparison to aid researchers in the rational design and development of novel pyrimidine-based therapeutics. The provided experimental protocols and pathway diagrams serve as practical tools for the implementation and understanding of these key concepts in a drug discovery setting.

References

A Comparative Guide to the Selectivity of Kinase Inhibitors: Imatinib, Dasatinib, and Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the selectivity profiles of three prominent BCR-ABL inhibitors, supported by experimental data and detailed protocols, to aid researchers in the selection of appropriate chemical probes and potential therapeutic agents.

The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. A critical attribute of any kinase inhibitor is its selectivity—the ability to inhibit the intended target kinase without affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and associated toxicities. This guide provides a comparative assessment of the selectivity of three well-established BCR-ABL tyrosine kinase inhibitors: Imatinib, Dasatinib, and Nilotinib.

Quantitative Selectivity Profile

The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases and measuring its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the inhibitory activity of Imatinib, Dasatinib, and Nilotinib against their primary target, BCR-ABL, and a selection of key off-target kinases. Lower values indicate greater potency.

Target KinaseImatinib (IC50, nM)Dasatinib (IC50, nM)Nilotinib (IC50, nM)
BCR-ABL 25<120
c-KIT1001150
PDGFRα1505100
PDGFRβ150160
SRC>10,0000.5>10,000
LCK>10,0001>10,000
EPHB4>10,0002>10,000
DDR1381.62.5
DDR2281.74.2

Data presented are representative values compiled from various published kinase profiling studies. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The determination of kinase inhibitor selectivity involves a variety of biochemical and cellular assays. Below are detailed methodologies for two common approaches.

1. Radiometric Kinase Activity Assay

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the target kinase.

  • Procedure:

    • The kinase, substrate, and test compound (at various concentrations) are pre-incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of [γ-33P]ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate.

    • Unreacted [γ-33P]ATP is washed away.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

2. LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based competition binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase by a test compound.[1][2]

  • Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[1]

  • Procedure:

    • The kinase, Eu-labeled antibody, and test compound are combined in an assay plate.

    • The fluorescent tracer is added to the mixture.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

    • The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • IC50 values are determined by analyzing the dose-response curve of the test compound.

Visualizing Experimental Workflow and Signaling Pathway

To better understand the process of selectivity assessment and the biological context of these inhibitors, the following diagrams are provided.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Validation Compound Library Compound Library Single-Dose Screening Single-Dose Screening Compound Library->Single-Dose Screening Broad Kinase Panel Hit Identification Hit Identification Single-Dose Screening->Hit Identification >50% Inhibition IC50 Determination IC50 Determination Hit Identification->IC50 Determination 10-point Titration Potency & Selectivity Profile Potency & Selectivity Profile IC50 Determination->Potency & Selectivity Profile Cellular Assays Cellular Assays Potency & Selectivity Profile->Cellular Assays Target Engagement & Functional Response In Vivo Studies In Vivo Studies Cellular Assays->In Vivo Studies G cluster_0 Upstream Signaling cluster_1 BCR-ABL Signaling Cascade cluster_2 Inhibitor Action Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase BCR-ABL BCR-ABL Downstream Effectors Downstream Effectors BCR-ABL->Downstream Effectors Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Imatinib Imatinib Imatinib->BCR-ABL Dasatinib Dasatinib Dasatinib->BCR-ABL Nilotinib Nilotinib Nilotinib->BCR-ABL

References

Comparative Molecular Docking Analysis of 2-Benzylpyrimidin-5-amine Analogs as USP1/UAF1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comparative analysis of the molecular docking and structure-activity relationships (SAR) of a series of N-benzyl-2-phenylpyrimidin-4-amine analogs, which are potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. The inhibition of USP1/UAF1 is a promising strategy in cancer therapy, particularly in the context of overcoming resistance to DNA-damaging agents. This document summarizes quantitative inhibitory data, details the experimental protocols for molecular docking, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of N-Benzyl-2-phenylpyrimidin-4-amine Analogs

The following table summarizes the structure-activity relationship for a series of analogs, highlighting the impact of substitutions on the phenyl and benzyl rings on the inhibitory potency against the USP1/UAF1 complex. The data is adapted from a comprehensive study on the development of these compounds as anticancer agents.[1]

Compound IDR1 (2-position of pyrimidine)R2 (N-benzyl position)IC50 (µM) for USP1/UAF1 Inhibition
1 2-CF3-phenyl3-pyridyl0.44
2 2-isopropyl-phenyl3-pyridyl0.18
3 2-ethyl-phenyl3-pyridyl0.78
4 2-methyl-phenyl3-pyridyl1.1
5 2-OMe-phenyl3-pyridyl0.94
6 2-NO2-phenyl3-pyridyl7.3
7 2-isopropyl-phenyl4-pyridyl1.9
8 (ML323) 2-isopropyl-phenyl3-(1H-pyrazol-4-yl)0.07
9 2-isopropyl-phenyl4-CN-benzyl>25
10 2-isopropyl-phenyl4-F-benzyl0.18

Experimental Protocols

Molecular Docking Methodology

The molecular docking studies for the N-benzyl-2-phenylpyrimidin-4-amine analogs were performed to understand the binding interactions within the active site of the target protein. While the primary reference for the presented data focused on experimental SAR, a general and widely accepted protocol for such studies is outlined below.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the pyrimidine analogs are drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D format. Energy minimization is then performed using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The X-ray crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized for the docking calculations.

2. Docking Simulation:

  • Software: Molecular docking simulations are commonly carried out using software such as AutoDock Vina, Glide, or GOLD.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand binding. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or known active site residues.

  • Docking Algorithm: The docking program then explores various conformations and orientations of the ligand within the defined grid box, scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the most favorable score is considered the most likely binding mode.

3. Analysis of Results:

  • The resulting docked complexes are visualized to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues. This analysis helps in understanding the structure-activity relationships observed in the experimental data.

Mandatory Visualizations

Signaling Pathway of USP1/UAF1 in DNA Damage Response

The USP1/UAF1 complex plays a critical role in the DNA damage response pathway by deubiquitinating key proteins such as PCNA and FANCD2.[2][3] Inhibition of USP1/UAF1 leads to the accumulation of monoubiquitinated PCNA and FANCD2, which can stall replication forks and induce apoptosis in cancer cells, thereby sensitizing them to DNA-damaging agents like cisplatin.

USP1_UAF1_Pathway cluster_0 DNA Damage (e.g., Cisplatin) cluster_1 Ubiquitination cluster_2 Deubiquitination cluster_3 Cellular Response DNA_Damage DNA Damage PCNA PCNA DNA_Damage->PCNA stalls replication fork FANCD2 FANCD2 DNA_Damage->FANCD2 induces Ub_PCNA Ub-PCNA PCNA->Ub_PCNA monoubiquitination Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 monoubiquitination USP1_UAF1 USP1/UAF1 Complex Ub_PCNA->USP1_UAF1 TLS Translesion Synthesis Ub_PCNA->TLS Ub_FANCD2->USP1_UAF1 FA_Pathway Fanconi Anemia Pathway Ub_FANCD2->FA_Pathway USP1_UAF1->PCNA deubiquitinates USP1_UAF1->FANCD2 deubiquitinates Apoptosis Apoptosis Cell_Survival Cancer Cell Survival TLS->Cell_Survival FA_Pathway->Cell_Survival Cell_Survival->Apoptosis inhibition leads to Inhibitor 2-Benzylpyrimidin-5-amine Analog (Inhibitor) Inhibitor->USP1_UAF1 inhibits Docking_Workflow A Define Analogs & Target (e.g., Pyrimidine Analogs, USP1) B Prepare 3D Ligand Structures (Energy Minimization) A->B C Prepare Protein Structure (from PDB, add hydrogens) A->C D Define Docking Grid Box (around active site) B->D C->D E Perform Molecular Docking (e.g., AutoDock Vina) D->E F Analyze Docking Poses & Scores E->F G Compare Binding Modes of Analogs F->G H Correlate with Experimental Data (IC50) G->H I Identify Key Interactions for Potency H->I

References

Safety Operating Guide

Proper Disposal of 2-Benzylpyrimidin-5-amine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the safe and compliant disposal of 2-benzylpyrimidin-5-amine. The information herein is compiled to ensure the safety of laboratory personnel and to minimize environmental impact. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on data from structurally similar compounds, including benzylamine and other substituted pyridines. It is imperative to handle this chemical with the assumption that it shares hazards with these related substances.

Immediate Safety and Handling Protocols

Prior to handling this compound, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]

  • Spill Response: In the event of a spill, evacuate the immediate area. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[2] Collect the absorbed material into a suitable, closed container for disposal.[1][2] Do not allow the chemical to enter drains or waterways.

  • First Aid:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

    • In case of eye contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing.[1][3] Seek immediate medical attention.[3]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][3]

    • If swallowed: Rinse the mouth with water.[3][4] Do NOT induce vomiting.[4] Call a poison center or doctor for treatment advice.[4]

Quantitative Data Summary

The following table summarizes key quantitative data from the Safety Data Sheets of compounds structurally related to this compound. This data should be used as a precautionary reference.

PropertyBenzylamine2-(Phenylmethyl)-pyridineDibenzylamine
Molecular Formula C7H9NC12H11NC14H15N
Melting Point -30 °C / -22 °F[2]10 - 12 °C / 50 - 53.6 °F[1]-15 °F / -26 °C[4]
Boiling Point 182 - 185 °C / 359.6 - 365 °F[2]276 °C / 528.8 °F[1]Not Available
Flash Point 72 °C / 161.6 °F[2]125 °C / 257 °F[1]Not Available
Density Not AvailableNot Available1.026 g/cm3 (at 25 °C)[4]

Disposal Workflow

The proper disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following workflow provides a general decision-making process for its disposal.

start Start: this compound Waste is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated consult_sds Consult SDS of all contaminants is_contaminated->consult_sds Yes is_small_quantity Is it a small quantity (e.g., < 100g)? is_contaminated->is_small_quantity No determine_hazards Determine combined hazards and segregation requirements consult_sds->determine_hazards determine_hazards->is_small_quantity collect_waste Collect in a designated, labeled, and sealed waste container is_small_quantity->collect_waste Yes large_quantity_procedure Follow specific large-quantity disposal protocols from EHS is_small_quantity->large_quantity_procedure No contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor collect_waste->contact_ehs large_quantity_procedure->contact_ehs end End: Waste disposed of by authorized personnel contact_ehs->end

Caption: Disposal decision workflow for this compound waste.

Experimental Disposal Protocols

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It should be treated as a corrosive and environmentally hazardous substance.[4]

  • Containerization: Collect waste in a clearly labeled, non-reactive container with a secure lid. The label should include the chemical name, concentration, and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. Provide them with all available safety information.

Disclaimer: This guide is intended for informational purposes only and is based on data for structurally similar compounds. Always consult with your institution's EHS department and refer to all applicable local, state, and federal regulations before handling and disposing of any chemical.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 2-Benzylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for personnel handling 2-Benzylpyrimidin-5-amine. Adherence to these protocols is mandatory to ensure a safe laboratory environment and minimize exposure risks.

Researchers and laboratory personnel are the frontline of scientific innovation. Ensuring their safety during the handling of potent chemical compounds like this compound is paramount. This guide offers a detailed, step-by-step approach to personal protective equipment (PPE), operational procedures, and disposal plans, fostering a culture of safety and responsibility.

Hazard Overview

This compound is a compound that requires careful handling due to its potential health risks. According to its Safety Data Sheet (SDS), it is harmful if swallowed or inhaled.[1] More significantly, it is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[1] It is also harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical barriers against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandardPurpose
Hand Protection Nitrile or Neoprene GlovesASTM F739Prevents skin contact with the chemical. Double gloving is recommended.
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1Protects against splashes and airborne particles.
Respiratory Protection N95 or higher Particulate RespiratorNIOSH ApprovedPrevents inhalation of the powdered substance.
Body Protection Disposable Tyvek Suit or Lab Coat with Long SleevesN/AProvides a barrier against accidental spills and contamination of personal clothing.
Foot Protection Closed-toe, chemical-resistant shoesASTM F2413Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential to minimize the risk of exposure and contamination.

I. Preparation and Pre-Handling
  • Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to contain any airborne particles.

  • PPE Donning: Before entering the designated area, put on all required PPE in the following order: shoe covers, inner gloves, Tyvek suit or lab coat, outer gloves, safety goggles, face shield, and respirator.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible and unobstructed. Have a chemical spill kit available in the immediate vicinity.

II. Weighing and Handling the Compound
  • Containment: Whenever possible, perform manipulations within a glove box or an enclosure with localized exhaust ventilation.

  • Static Control: Use an anti-static weigh boat and grounding straps to prevent the dispersal of the fine powder due to static electricity.

  • Portioning: Use dedicated, clearly labeled spatulas and glassware for handling this compound.

  • Cleaning: After handling, decontaminate all surfaces with a suitable solvent (e.g., isopropanol) followed by a soap and water solution.

III. Post-Handling and Decontamination
  • PPE Doffing: Remove PPE in a designated area, being careful to avoid self-contamination. The general sequence is: outer gloves, face shield, goggles, Tyvek suit or lab coat, inner gloves, and respirator.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area don_ppe Don Required PPE prep_area->don_ppe emergency_prep Verify Emergency Equipment don_ppe->emergency_prep containment Work in Fume Hood emergency_prep->containment weighing Weigh Compound containment->weighing portioning Portion as Needed weighing->portioning decontaminate Decontaminate Surfaces portioning->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and all contaminated materials is a critical final step to protect both personnel and the environment.

I. Waste Segregation and Collection
  • Hazardous Waste Container: All solid waste contaminated with this compound, including used PPE, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

II. Labeling and Storage
  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Reproductive Hazard).

  • Storage: Store waste containers in a designated, secure area away from incompatible materials. Secondary containment should be used to prevent spills.

III. Final Disposal
  • Licensed Disposal Service: Arrange for the collection and disposal of all hazardous waste through a licensed environmental waste management company.

  • Record Keeping: Maintain a detailed log of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Disposal_Plan cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal segregate Segregate Solid & Liquid Waste collect Use Designated Containers segregate->collect sharps Dispose of Sharps Separately collect->sharps labeling Label Containers Clearly sharps->labeling secure_storage Store in Secure Area labeling->secure_storage secondary_containment Use Secondary Containment secure_storage->secondary_containment licensed_vendor Contact Licensed Vendor secondary_containment->licensed_vendor record_keeping Maintain Disposal Records licensed_vendor->record_keeping

Figure 2: Logical flow for the disposal of this compound waste.

By implementing these comprehensive safety and handling procedures, research institutions can significantly mitigate the risks associated with potent compounds like this compound, ensuring the well-being of their valuable scientific staff while maintaining the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.